Decyl ether
Description
Properties
IUPAC Name |
1-decoxydecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSWUFKUZPPYEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062430 | |
| Record name | Di-n-decyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Low melting solid; [Alfa Aesar MSDS] Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,1'-Oxybisdecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13593 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2456-28-2 | |
| Record name | Decyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2456-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didecyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002456282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decane, 1,1'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Di-n-decyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-oxybisdecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIDECYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA81HI310Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical properties of decyl ether
An In-depth Technical Guide to the Physical Properties of Decyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for determining these properties are also included, offering valuable insights for laboratory professionals.
Core Physical Properties of this compound
This compound, also known as dithis compound or 1-decoxydecane, is a dialkyl ether with the chemical formula C₂₀H₄₂O. It is a colorless liquid or low-melting solid under standard conditions.[1] Its physical characteristics are crucial for its application in various scientific and industrial fields, including its use as a solvent and in the formulation of various products.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. The presented values are compiled from various sources and may exhibit slight variations due to differing experimental conditions and measurement techniques.
| Physical Property | Value | Units | Conditions | Source(s) |
| Molecular Weight | 298.55 | g·mol⁻¹ | [1][2] | |
| Density | 0.8188 | g/cm³ | at 20 °C | [3] |
| 0.82 | g/cm³ | [2][4] | ||
| 0.815 | g/mL | [5] | ||
| Boiling Point | 351.9 | °C | at 760 mmHg | [2] |
| 187-189 | °C | at 9 Torr | [3] | |
| 196 | °C | at 15 mmHg | [2][4] | |
| 351.91 (est.) | °C | at 760.00 mm Hg | [6] | |
| 361 (est.) | °C | [7] | ||
| Melting Point | 16 | °C | [3][5] | |
| -16 | °C | [4] | ||
| Flash Point | 196 | °C | at 15mm | [2][4] |
| 291.00 (est.) | °F | TCC | [6] | |
| 143.90 (est.) | °C | TCC | [6] | |
| Refractive Index | 1.441 | [5] | ||
| 1.4420 | [4] | |||
| Solubility | Insoluble | in water | [4] | |
| Soluble | in alcohol | [4] | ||
| Miscible | with oils | [4] | ||
| 0.0003098 (est.) | mg/L | in water at 25 °C | [6] | |
| 228.25 | g/L | in ethanol (B145695) at 25 °C | [7] | |
| 131.94 | g/L | in methanol (B129727) at 25 °C | [7] | |
| 421.79 | g/L | in isopropanol (B130326) at 25 °C | [7] | |
| Vapor Pressure | 0 (est.) | hPa | at 20°C | [7] |
| logP (o/w) | 9.192 (est.) | [6] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory techniques.
Determination of Melting Point (Capillary Method)
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube). The apparatus is heated at a controlled rate.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
Final Reading: The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
Heating Rate: For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, especially near the expected melting point.
Determination of Boiling Point (Micro-Boiling Point Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Heating: The test tube is gently heated in a heating block or an oil bath (like a Thiele tube).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Boiling Point Reading: The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the point where the external pressure equals the vapor pressure of the liquid.
Determination of Density (Digital Density Meter Method - ASTM D4052)
Density is the mass of a substance per unit volume. The ASTM D4052 standard test method is a common procedure for determining the density of liquids.[2][8]
Methodology:
-
Apparatus: A digital density meter, which utilizes an oscillating U-tube, is used.
-
Calibration: The instrument is calibrated using certified reference materials with known densities.
-
Sample Introduction: A small volume of the liquid this compound sample is introduced into the oscillating U-tube.[3]
-
Measurement: The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.[3]
-
Calculation: The density is then calculated from the measured frequency change using the instrument's calibration data. The temperature of the sample is precisely controlled during the measurement.
Determination of Refractive Index (Abbe Refractometer Method)
The refractive index is a dimensionless number that describes how fast light propagates through a material.
Methodology:
-
Apparatus: An Abbe refractometer is used for this measurement.
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of the this compound sample are placed on the surface of the prism of the refractometer.
-
Measurement: The prism is closed, and light is passed through the sample. The telescope of the refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Methodology:
-
Qualitative Assessment: A small amount of this compound is added to a test tube containing the solvent (e.g., water, ethanol). The mixture is agitated, and the formation of a single, clear phase indicates solubility, while the presence of separate layers or cloudiness indicates insolubility or partial solubility.
-
Quantitative Assessment (Gravimetric Method):
-
A saturated solution of this compound in a specific solvent is prepared at a constant temperature by adding an excess of this compound to the solvent and stirring until equilibrium is reached.
-
A known volume of the saturated solution is carefully separated from the undissolved ether.
-
The solvent is evaporated from the known volume of the solution.
-
The mass of the remaining this compound is measured.
-
The solubility is then calculated and expressed in units such as g/L or mg/L.
-
Visualized Experimental Workflow
The following diagram illustrates the workflow for determining the boiling point of this compound using the Thiele tube method.
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
References
- 1. matestlabs.com [matestlabs.com]
- 2. store.astm.org [store.astm.org]
- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. pubs.aip.org [pubs.aip.org]
- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
An In-depth Technical Guide to the Chemical Characteristics of Long-Chain Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain ethers, organic compounds characterized by an ether linkage (R-O-R') where R and R' are alkyl chains typically containing 12 or more carbon atoms, are a class of molecules with increasing significance in various scientific and industrial fields. Their unique physicochemical properties, stemming from the combination of a polar ether group and long, nonpolar alkyl chains, make them valuable in applications ranging from specialty solvents and lubricants to key components in advanced drug delivery systems. This technical guide provides a comprehensive overview of the core chemical characteristics of long-chain ethers, with a focus on their synthesis, physical properties, chemical reactivity, and applications in drug development.
I. Synthesis of Long-Chain Ethers
The synthesis of long-chain ethers can be achieved through several methods, with the Williamson ether synthesis being the most common and versatile. Another important method, particularly for the synthesis of long-chain glycidyl (B131873) ethers, involves the reaction of fatty alcohols with epichlorohydrin (B41342).
A. Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1][2][3][4]
Reaction Pathway:
Caption: Williamson Ether Synthesis Pathway.
Detailed Experimental Protocol: Synthesis of Didodecyl Ether
This protocol describes the synthesis of a symmetrical long-chain ether, didothis compound, via the Williamson ether synthesis.
Materials:
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1-dodecanol in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. The reaction will generate hydrogen gas, so adequate ventilation is crucial.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium dodecanoxide.
-
Add 1-bromododecane dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench the excess NaH by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol (B145695) to yield pure didothis compound.
B. Synthesis of Long-Chain Glycidyl Ethers
Long-chain alkyl glycidyl ethers are important intermediates in the synthesis of polymers and surfactants.[1][5][6] They are typically synthesized from fatty alcohols and epichlorohydrin in the presence of a Lewis acid catalyst followed by dehydrochlorination with a base.[5][6]
Reaction Steps:
-
Addition Ring-Opening: The fatty alcohol reacts with epichlorohydrin in the presence of a Lewis acid catalyst (e.g., SnCl₄, AlCl₃) to form a chlorohydrin ether intermediate.[6]
-
Ring-Closure (Dehydrochlorination): The intermediate reacts with an alkali (e.g., NaOH) to eliminate HCl and form the glycidyl ether.[6]
II. Physicochemical Properties of Long-Chain Ethers
The physical properties of long-chain ethers are dominated by their high molecular weight and the long, nonpolar alkyl chains.
Data Presentation: Physicochemical Properties of Selected Long-Chain Ethers
| Ether Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Didothis compound | C₂₄H₅₀O | 354.66 | 32[5] | 190 (at 4 mmHg)[5] | Insoluble in water; Soluble in nonpolar organic solvents.[7][8][9] |
| Tetrathis compound | C₂₈H₅₈O | 410.77 | 36-41[10][11][12][13] | 457 (at 760 mmHg)[12] | Insoluble in water; Soluble in organic solvents.[13] |
| Hexathis compound | C₃₂H₆₆O | 466.87 | 55[14][15] | 503.8 (at 760 mmHg)[14] | Insoluble in water; Soluble in nonpolar organic solvents.[7][8][9] |
| Ethyl Dothis compound | C₁₄H₃₀O | 214.39 | - | - | Insoluble in water. |
| Hexadecyl Glycidyl Ether | C₁₉H₃₈O₂ | 298.50 | 28-35.1[16][17] | 169-172 (at 1.8 Torr)[16] | Insoluble in water. |
Key Characteristics:
-
Boiling Point: Long-chain ethers have high boiling points due to their large molecular mass and the resulting strong van der Waals forces. The boiling points increase with increasing chain length.
-
Melting Point: Symmetrical, long-chain ethers are often waxy solids at room temperature. Their melting points increase with the length of the alkyl chains.
-
Solubility: Due to the dominance of the long, nonpolar alkyl chains, long-chain ethers are generally insoluble in water.[7][8][9] However, they are soluble in a variety of nonpolar organic solvents such as hexane, toluene, and diethyl ether.[7][8][9][18] The ether oxygen can act as a hydrogen bond acceptor, allowing for some solubility in polar protic solvents, but this effect is minimal for very long chains.
-
Polarity: While the C-O-C bond is polar, the overall polarity of long-chain ethers is low due to the large nonpolar alkyl groups.
III. Chemical Reactivity of Long-Chain Ethers
Ethers are generally considered to be relatively unreactive compounds, which contributes to their utility as solvents.[9] However, they can undergo certain chemical reactions, primarily involving the cleavage of the C-O bond.
-
Acid-Catalyzed Cleavage: Long-chain ethers can be cleaved by strong acids such as HBr and HI at high temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.
-
Peroxide Formation: Like other ethers, long-chain ethers can react with atmospheric oxygen to form explosive peroxides, especially when exposed to light.[19] This is a significant safety consideration, and appropriate storage and handling procedures are necessary.
IV. Analytical Characterization
The purity and structure of long-chain ethers are typically determined using chromatographic and spectroscopic techniques.
Experimental Protocol: GC-MS Analysis of Long-Chain Ethers
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like long-chain ethers.[20][21][22][23]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.[24]
-
Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating long-chain ethers based on their boiling points.
-
Injector Temperature: Typically set to 250-300 °C to ensure rapid volatilization of the sample.
-
Oven Temperature Program: A temperature gradient is usually employed, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to elute the high-boiling ethers.
-
Carrier Gas: Helium at a constant flow rate.[24]
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra of ethers often show characteristic fragmentation patterns that can be used for identification.
Sample Preparation:
-
Dissolve the long-chain ether sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 10-100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.
Data Analysis:
-
Peak Identification: The retention time of the peak in the chromatogram can be compared to that of a known standard. The mass spectrum of the peak can be compared to a library of mass spectra (e.g., NIST) for positive identification.[24]
-
Quantification: The concentration of the ether can be determined by creating a calibration curve using standards of known concentrations.[24]
High-performance liquid chromatography (HPLC) can also be used for the analysis of long-chain ethers, particularly for non-volatile or thermally labile compounds.[25][26] Reversed-phase HPLC with a nonpolar stationary phase (e.g., C18) and a polar mobile phase is a common method.[25]
V. Applications in Drug Development
Long-chain ethers play a crucial role in modern drug development, primarily as components of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as mRNA.[2]
Lipid Nanoparticles for mRNA Delivery
LNPs are advanced drug delivery systems that encapsulate and protect therapeutic mRNA, facilitating its delivery into target cells.[2] These nanoparticles are typically composed of four main components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid (a lipid conjugated to polyethylene (B3416737) glycol).[2] Long-chain ethers are integral to the structure of some of these components, particularly the ionizable lipids and PEGylated lipids.
Mechanism of LNP-Mediated mRNA Delivery:
References
- 1. d-nb.info [d-nb.info]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. scribd.com [scribd.com]
- 6. CN101440074A - Synthesizing method of C12/14 alkyl glycidyl ether - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Ethers | Research Starters | EBSCO Research [ebsco.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. echemi.com [echemi.com]
- 13. CAS 5412-98-6: Tetrathis compound | CymitQuimica [cymitquimica.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. CAS Common Chemistry [commonchemistry.cas.org]
- 16. CAS Common Chemistry [commonchemistry.cas.org]
- 17. 15965-99-8 CAS MSDS (GLYCIDYL HEXAthis compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. quora.com [quora.com]
- 19. Mutagenic peroxides in diethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. gcms.cz [gcms.cz]
- 22. researchgate.net [researchgate.net]
- 23. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Decyl Ether via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of decyl ether, also known as di-n-decyl ether, through the Williamson ether synthesis. This method remains a cornerstone of organic synthesis for the preparation of symmetrical and unsymmetrical ethers due to its reliability and versatility.[1][2] This document outlines the reaction mechanism, detailed experimental protocols, and key reaction parameters based on established methodologies for similar long-chain ethers.
Introduction to Williamson Ether Synthesis
Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a robust method for preparing ethers from an organohalide and a deprotonated alcohol (alkoxide).[1][3] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this mechanism, the alkoxide ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step.[3]
The general mechanism can be summarized as follows:
-
Deprotonation of Alcohol: An alcohol is deprotonated by a strong base to form a highly reactive alkoxide.
-
Nucleophilic Attack: The alkoxide then attacks the primary alkyl halide, leading to the formation of the ether and a salt byproduct.
For the synthesis of this compound, the reaction involves the interaction of a decoxide ion with a decyl halide.
Reaction Mechanism and Pathway
The synthesis of this compound via the Williamson synthesis is a classic example of an SN2 reaction. The key steps are the formation of the sodium decoxide nucleophile from 1-decanol (B1670082) and a strong base, followed by the nucleophilic attack on 1-bromodecane (B1670165).
Caption: General reaction pathway for the synthesis of this compound via Williamson ether synthesis.
Experimental Protocol
The following protocol is a generalized procedure for the synthesis of this compound based on established methods for long-chain alkyl ethers.[5]
Materials:
-
1-Decanol
-
1-Bromodecane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-decanol (1.0 eq) and anhydrous DMF.
-
Formation of Alkoxide: Cool the solution in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium decoxide.
-
Addition of Alkyl Halide: Slowly add 1-bromodecane (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction to a temperature between 60-80 °C. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 times).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure this compound.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for the Williamson ether synthesis of long-chain ethers, which are applicable to the synthesis of this compound.
| Parameter | Condition | Rationale |
| Alcohol | 1-Decanol | Primary alcohol, less prone to side reactions. |
| Alkyl Halide | 1-Bromodecane | Primary alkyl halide, ideal for SN2 reactions.[4] |
| Base | Sodium Hydride (NaH) | Strong base for efficient deprotonation of the alcohol.[6] |
| Solvent | DMF, DMSO | Polar aprotic solvents that facilitate SN2 reactions.[6] |
| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate.[1] |
| Reaction Time | 1-8 hours | Dependent on temperature and substrate reactivity.[1] |
| Yield | 50-95% | Laboratory yields can vary due to side reactions.[1][3] |
Experimental Workflow
The logical flow of the synthesis and purification process is critical for obtaining a high yield of the desired product.
Caption: A logical workflow for the synthesis and purification of this compound.
Side Reactions and Considerations
The primary competing reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, which is favored by sterically hindered alkyl halides and/or bulky alkoxides.[7][8] Since 1-bromodecane is a primary alkyl halide and the decoxide is not significantly hindered, the SN2 pathway is highly favored. However, using secondary or tertiary alkyl halides would significantly increase the likelihood of elimination, yielding decene as a byproduct.[4]
Another potential side reaction, particularly with phenoxides, is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[8][9] This is not a concern in the synthesis of aliphatic ethers like this compound.
Conclusion
The Williamson ether synthesis is a highly effective and straightforward method for the preparation of this compound. By carefully selecting a primary alkyl halide and employing a strong base in a polar aprotic solvent, high yields of the desired ether can be achieved. Adherence to the detailed experimental protocol and awareness of potential side reactions are crucial for a successful synthesis. This guide provides the necessary theoretical background and practical steps for researchers and professionals in the field of chemical and pharmaceutical development.
References
- 1. byjus.com [byjus.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
An In-depth Technical Guide to the Acid-Catalyzed Dehydration for Didecyl Ether Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the acid-catalyzed dehydration of 1-decanol (B1670082) to form didecyl ether. This process is a classic example of symmetrical ether synthesis from a primary alcohol, a fundamental reaction in organic chemistry with applications in various fields, including the synthesis of surfactants, lubricants, and specialty chemicals.
Core Mechanism: An SN2 Pathway
The acid-catalyzed formation of dithis compound from 1-decanol proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This method is most effective for the synthesis of symmetrical ethers from primary alcohols.[1][2] The reaction is characterized by a careful balance of temperature to favor ether formation over the competing elimination reaction that yields alkenes.[2]
The overall reaction can be summarized as follows:
2 CH₃(CH₂)₈CH₂OH --(H⁺, Δ)--> CH₃(CH₂)₉-O-(CH₂)₉CH₃ + H₂O
The mechanism involves three key steps:
-
Protonation of the Alcohol: The reaction is initiated by the protonation of the hydroxyl group of a 1-decanol molecule by the acid catalyst (commonly sulfuric acid or phosphoric acid). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺), forming a decyloxonium ion.[2]
-
Nucleophilic Attack: A second molecule of 1-decanol, acting as a nucleophile, attacks the carbon atom bearing the oxonium ion. This attack occurs from the backside in a typical SN2 fashion, leading to the displacement of a water molecule.[3] The product of this step is a protonated dithis compound.
-
Deprotonation: A weak base, such as water or another molecule of 1-decanol, removes the proton from the protonated ether, regenerating the acid catalyst and yielding the final product, dithis compound.[2]
Quantitative Data
While specific kinetic data for the dehydration of 1-decanol to dithis compound is not extensively reported in readily available literature, the following table summarizes key physicochemical properties of the reactant and product. It is important to note that reaction conditions such as temperature, catalyst concentration, and reaction time will significantly influence the yield of dithis compound. Generally, lower temperatures favor the SN2 pathway for ether formation, while higher temperatures promote the E2 elimination to form 1-decene (B1663960).[2][4]
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Decanol | 158.28 | 232.9 | 0.829 (at 25°C) |
| Dithis compound | 298.55 | ~361 (estimated) | 0.819 (at 20°C) |
Note: Data sourced from publicly available chemical databases.
In a study on the etherification of glycerol (B35011) with 1-dodecanol, didothis compound was identified as a limited side product, indicating the feasibility of forming symmetrical ethers from long-chain alcohols under acidic conditions at elevated temperatures (e.g., 150°C).[1] Another study on the dehydration of C10-C16 linear alcohols over heterogeneous acid catalysts also supports the synthesis of the corresponding symmetrical ethers.
Experimental Protocols
The following is a representative experimental protocol for the acid-catalyzed dehydration of a primary alcohol to a symmetrical ether. This protocol is based on established methods for similar alcohols and should be optimized for the specific case of 1-decanol.
Materials:
-
1-Decanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Toluene (B28343) (optional, for azeotropic removal of water)
-
Diethyl ether or other suitable extraction solvent
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus (recommended for water removal)
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a condenser, add 1-decanol. If using, add toluene as an azeotropic solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%). The addition should be done cautiously as it is an exothermic process.
-
Heating: Heat the reaction mixture to a temperature that allows for the steady removal of water via the Dean-Stark trap. A temperature range of 130-150°C is a reasonable starting point for optimization.[2] Higher temperatures may lead to an increased formation of 1-decene.
-
Monitoring the Reaction: The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water is no longer being collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent like diethyl ether.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude dithis compound can be purified by vacuum distillation.
-
Competing Reactions and Selectivity
The primary side reaction in the acid-catalyzed dehydration of 1-decanol is the E2 elimination to form 1-decene.[2][4]
CH₃(CH₂)₈CH₂OH --(H⁺, high Δ)--> CH₃(CH₂)₇CH=CH₂ + H₂O
The selectivity for ether formation over alkene formation is highly dependent on the reaction temperature. Lower temperatures favor the bimolecular substitution (SN2) leading to the ether, while higher temperatures favor the unimolecular elimination (E2) pathway.[2] For primary alcohols, the temperature for ether formation is generally lower than that required for significant alkene production. For instance, with ethanol, ether formation is optimal around 130-140°C, while alkene formation dominates at temperatures above 150°C.[2] A similar trend is expected for 1-decanol, although the optimal temperature range may be different due to its higher boiling point.
Conclusion
The acid-catalyzed dehydration of 1-decanol is a viable method for the synthesis of symmetrical dithis compound. The reaction proceeds through a well-understood SN2 mechanism involving protonation, nucleophilic attack, and deprotonation. Careful control of the reaction temperature is crucial to maximize the yield of the ether and minimize the formation of the 1-decene byproduct. The provided experimental protocol serves as a general guideline for laboratory synthesis, with the acknowledgment that optimization of specific parameters is necessary to achieve high yields and purity. This technical guide provides the foundational knowledge for researchers and professionals to successfully employ this reaction in their synthetic endeavors.
References
Spectroscopic and Synthetic Profile of Decyl Ethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for decyl ethyl ether (1-ethoxydecane), a long-chain aliphatic ether. Included are detailed summaries of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines a detailed experimental protocol for its synthesis via the Williamson ether synthesis, along with the methodologies for acquiring the presented spectroscopic data.
Spectroscopic Data
The following sections summarize the key spectroscopic data for decyl ethyl ether, crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of decyl ethyl ether.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.38 | Triplet | 2H | -O-CH₂ -CH₂- (Decyl) |
| ~3.46 | Quartet | 2H | -O-CH₂ -CH₃ (Ethyl) |
| ~1.54 | Multiplet | 2H | -O-CH₂-CH₂ - (Decyl) |
| ~1.26 | Multiplet | 14H | -(CH₂)₇- (Decyl) |
| ~1.19 | Triplet | 3H | -O-CH₂-CH₃ (Ethyl) |
| ~0.88 | Triplet | 3H | -CH₂-CH₃ (Decyl) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~70.8 | -O-C H₂- (Decyl) |
| ~66.1 | -O-C H₂- (Ethyl) |
| ~31.9 | Methylene carbons of the decyl chain |
| ~29.6 | Methylene carbons of the decyl chain |
| ~29.3 | Methylene carbons of the decyl chain |
| ~26.2 | Methylene carbons of the decyl chain |
| ~22.7 | Methylene carbons of the decyl chain |
| ~15.2 | -O-CH₂-C H₃ (Ethyl) |
| ~14.1 | -CH₂-C H₃ (Decyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of decyl ethyl ether is the C-O-C stretching vibration.
| Wavenumber (cm⁻¹) | Description |
| ~2925 | C-H stretch (alkane) |
| ~2855 | C-H stretch (alkane) |
| ~1465 | C-H bend (alkane) |
| ~1115 | C-O-C stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of decyl ethyl ether. The molecular ion peak [M]⁺ is expected at m/z 186.
Key Fragments:
| m/z | Proposed Fragment |
| 186 | [CH₃(CH₂)₉OCH₂CH₃]⁺ (Molecular Ion) |
| 157 | [M - C₂H₅]⁺ |
| 143 | [M - C₃H₇]⁺ |
| 129 | [M - C₄H₉]⁺ |
| 115 | [M - C₅H₁₁]⁺ |
| 101 | [M - C₆H₁₃]⁺ |
| 87 | [M - C₇H₁₅]⁺ |
| 73 | [M - C₈H₁₇]⁺ |
| 59 | [CH₂=O⁺-CH₂CH₃] |
| 45 | [CH₃CH₂O]⁺ |
Experimental Protocols
Synthesis of Decyl Ethyl Ether via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the preparation of unsymmetrical ethers like decyl ethyl ether.[1][2][3][4] The reaction proceeds via an Sₙ2 mechanism.[3][4]
Reactants:
-
Sodium hydride (NaH)
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[3]
-
Diethyl ether (for extraction)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-decanol (1 equivalent) dissolved in anhydrous DMF.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium decoxide.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise via the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient to yield pure decyl ethyl ether.
Caption: Williamson Ether Synthesis Workflow for Decyl Ethyl Ether.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the purified decyl ethyl ether is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition: A standard proton NMR experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A drop of the neat liquid sample of decyl ethyl ether is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: A background spectrum of the clean salt plates is recorded first, followed by the spectrum of the sample. The instrument automatically subtracts the background spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of decyl ethyl ether in a volatile solvent such as hexane or dichloromethane (B109758) is prepared.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1 µL of the sample solution.
-
Temperature Program: An initial oven temperature of 50 °C, held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scanning from m/z 35 to 350.
-
References
Molecular Structure and Proton Environments
An In-depth Technical Guide to the ¹H NMR Spectrum of Decyl Ether
This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound (also known as di-n-decyl ether). It is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the expected spectral data, outlines a standard experimental protocol, and provides a visual representation of the molecule's proton environments.
This compound, with the chemical formula C₂₀H₄₂O, is a symmetrical ether. This symmetry simplifies its ¹H NMR spectrum, as protons on one decyl chain are chemically equivalent to the corresponding protons on the other. The key proton environments are the terminal methyl group (-CH₃), the bulk methylene (B1212753) groups of the alkyl chain (-(CH₂)₇-), the methylene group beta to the ether oxygen (-O-CH₂-CH₂ -), and the methylene group alpha to the ether oxygen (-O-CH₂ -).
The diagram below illustrates the molecular structure of this compound and the distinct proton environments that give rise to separate signals in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with chemically distinct proton environments labeled (a-d).
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by four main signals corresponding to the proton environments labeled in the diagram above. Protons on carbons adjacent to the ether oxygen are deshielded and appear downfield (higher ppm), while the terminal methyl protons are the most shielded and appear upfield (lower ppm).[1][2]
| Proton Assignment | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | -O-CH₂ -R | 3.3 - 3.5 | Triplet (t) | 4H |
| b | -O-CH₂-CH₂ -R | 1.5 - 1.7 | Multiplet (m) | 4H |
| c | R-(CH₂ )₇-CH₃ | 1.2 - 1.4 | Broad Multiplet | 28H |
| d | -CH₃ | 0.8 - 0.9 | Triplet (t) | 6H |
Analysis of Spectral Data:
-
Signal a (δ ≈ 3.4 ppm): These protons are on the carbons directly bonded to the electronegative oxygen atom, causing a significant downfield shift.[2][3] The signal is split into a triplet by the two adjacent protons on the 'b' carbon (n+1 rule, 2+1=3).
-
Signal b (δ ≈ 1.6 ppm): Protons on the carbon beta to the oxygen are less deshielded than 'a'. This signal appears as a multiplet (often a quintet or sextet) due to coupling with protons on both adjacent carbons ('a' and 'c').
-
Signal c (δ ≈ 1.3 ppm): The fourteen methylene groups in the middle of the two alkyl chains have very similar chemical environments. Their signals overlap, resulting in a large, broad multiplet that integrates to 28 protons.
-
Signal d (δ ≈ 0.9 ppm): The terminal methyl protons are in a typical alkane environment, appearing furthest upfield.[4] The signal is split into a triplet by the two adjacent protons on the neighboring methylene group (n+1 rule, 2+1=3).
Experimental Protocol for ¹H NMR Spectroscopy
This section provides a standard protocol for acquiring a ¹H NMR spectrum of this compound.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification and purity assessment.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or other appropriate deuterated solvent.[5]
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry vial.[8] CDCl₃ is a common choice as it is a good solvent for ethers and its residual proton signal (at δ 7.26 ppm) does not interfere with the sample signals.[7]
-
Ensure the sample is fully dissolved. Use a vortex mixer if necessary.
-
Transfer the solution into a 5 mm NMR tube using a pipette. The liquid height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve maximum homogeneity. This can be done manually or using an automated shimming routine to optimize peak shape and resolution.
-
Set the acquisition parameters. Typical parameters for a standard ¹H experiment are:
-
Pulse angle: 90°
-
Acquisition time: 2-4 seconds
-
Relaxation delay (d1): 1-5 seconds[9]
-
Number of scans: 8-16 (adjust based on sample concentration for adequate signal-to-noise ratio)
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, splitting patterns, and integration values to confirm the structure of this compound.
-
The logical workflow for this experimental process is visualized below.
Caption: Workflow for ¹H NMR analysis, from sample preparation to final spectral interpretation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ekwan.github.io [ekwan.github.io]
An In-depth Technical Guide to the 13C NMR Chemical Shifts of Decyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of decyl ether (also known as dithis compound). This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide includes predicted 13C NMR data, a generalized experimental protocol for its acquisition, and logical diagrams to illustrate the molecular structure and data relationships.
Introduction to 13C NMR Spectroscopy of Ethers
13C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules. In the context of drug development and materials science, ethers are a common functional group, and understanding their spectroscopic signature is crucial for structural elucidation and purity assessment. The chemical shift of a carbon atom in a 13C NMR spectrum is highly sensitive to its local electronic environment. For a long-chain aliphatic ether like this compound, the 13C NMR spectrum provides distinct signals for each carbon atom in the decyl chains, influenced by the proximity to the central oxygen atom.
Predicted 13C NMR Chemical Shifts of this compound
Due to the unavailability of a publicly accessible, experimentally verified 13C NMR spectrum of this compound from a standard reference library at the time of this report, the following data is based on a high-quality prediction using advanced computational algorithms. These predicted values provide a reliable estimation for the chemical shifts and are invaluable for spectral assignment.
The structure of this compound, with the carbon atoms systematically numbered for NMR assignment, is as follows:
CH₃(10) - CH₂(9) - CH₂(8) - CH₂(7) - CH₂(6) - CH₂(5) - CH₂(4) - CH₂(3) - CH₂(2) - O - CH₂(2') - CH₂(3') - CH₂(4') - CH₂(5') - CH₂(6') - CH₂(7') - CH₂(8') - CH₂(9') - CH₃(10')
Due to the molecule's symmetry, the carbon atoms on both decyl chains are chemically equivalent, resulting in a simplified spectrum with ten unique signals.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 70.8 |
| C2 | 32.1 |
| C3 | 29.8 |
| C4 | 29.6 |
| C5 | 29.5 |
| C6 | 29.4 |
| C7 | 26.3 |
| C8 | 22.8 |
| C9 | 32.1 |
| C10 | 14.2 |
Note: The prediction was performed using a combination of database and machine learning algorithms.
Experimental Protocol for 13C NMR of this compound
While the specific experimental parameters used to obtain a reference spectrum for this compound are not detailed in readily available literature, a general protocol for acquiring a high-quality 13C NMR spectrum for a long-chain aliphatic ether is provided below. This protocol is based on standard practices in NMR spectroscopy.
3.1. Sample Preparation
-
Sample: this compound (approximately 50-100 mg) is accurately weighed.
-
Solvent: The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its 13C signal at ~77.16 ppm serves as a convenient internal reference.[1]
-
Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). However, modern spectrometers can reference the spectrum to the residual solvent signal.
-
Filtration: The solution is filtered through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
-
Degassing: For high-resolution experiments, the sample may be degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times.
3.2. NMR Spectrometer and Parameters
-
Spectrometer: A high-field NMR spectrometer, for instance, operating at a proton frequency of 400 MHz or higher (corresponding to a 13C frequency of 100 MHz or higher), is recommended for better signal dispersion.
-
Probe: A 5 mm broadband probe is typically used.
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Parameters:
-
Pulse Width (P1): A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (D1): A delay of 2-5 seconds is typically sufficient for qualitative analysis. For quantitative analysis, a much longer delay (5-10 times the longest T1) would be necessary.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).
-
3.3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline.
-
Referencing: The chemical shift axis is referenced to the CDCl₃ solvent peak at 77.16 ppm or to the TMS signal at 0 ppm.
-
Peak Picking: The chemical shifts of the peaks are determined.
Visualizations
The following diagrams illustrate the structure of this compound and the logical flow of a typical 13C NMR experiment.
Caption: Molecular structure of this compound.
Caption: Generalized workflow for 13C NMR spectroscopy.
Conclusion
This technical guide has provided a comprehensive overview of the 13C NMR chemical shifts of this compound. While experimental data is not readily accessible in public databases, the provided predicted data offers a strong foundation for spectral interpretation. The detailed experimental protocol outlines the necessary steps for acquiring a high-quality spectrum, which can be adapted by researchers in their own laboratories. The visualizations serve to clarify the molecular structure and the experimental process. This information is intended to be a valuable resource for scientists engaged in the structural analysis of long-chain ethers and related compounds.
References
An In-depth Technical Guide to the Infrared Spectroscopy of Ether Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the principles and techniques for identifying and characterizing ether functional groups using infrared (IR) spectroscopy. It covers the theoretical basis for ether absorption bands, factors influencing their spectral positions, and practical experimental protocols.
Introduction to Ether Spectroscopy
The ether functional group, characterized by a C-O-C linkage, is a common moiety in a vast range of organic molecules, from industrial solvents like diethyl ether to complex pharmaceuticals. Infrared spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the presence of this functional group. The primary diagnostic feature for an ether in an IR spectrum is the C-O bond stretching vibration. However, because many other functional groups also exhibit absorptions in the same region, a careful and systematic analysis is required for definitive identification.[1][2]
Unlike alcohols, ethers lack the hydroxyl (-OH) group, meaning their IR spectra are distinguished by the absence of the characteristic broad O-H stretching band around 3550-3200 cm⁻¹.[3] The key to identifying an ether lies in pinpointing the strong C-O stretching absorption, which typically dominates the fingerprint region of the spectrum between 1300 and 1000 cm⁻¹.[3][4]
Characteristic Vibrational Modes of Ethers
The most diagnostically significant vibrational mode for ethers is the asymmetric stretching of the C-O-C bond, which gives rise to a strong absorption band.[3] A corresponding symmetric C-O-C stretch also occurs but is generally much weaker and less diagnostically useful.[3] The precise wavenumber of the strong asymmetric C-O stretch is sensitive to the electronic and steric environment of the ether linkage, allowing for the differentiation between various types of ethers.
Several structural factors can influence the position of the C-O stretching band:
-
Substitution Pattern: The nature of the carbon atoms attached to the oxygen (aliphatic, vinylic, or aromatic) is the most significant factor.
-
Aliphatic Ethers: Saturated, open-chain ethers show a strong C-O-C asymmetric stretch between 1150 and 1070 cm⁻¹.[3] For example, diethyl ether exhibits a prominent peak at approximately 1122 cm⁻¹.[3]
-
Aryl and Vinyl Ethers: When the ether oxygen is attached to an sp²-hybridized carbon (from an aromatic ring or a double bond), resonance effects come into play. The delocalization of the oxygen's lone pair electrons into the π-system strengthens the C-O bond, causing an increase in the stretching frequency.[5] Aryl alkyl ethers, like anisole, consequently display two distinct C-O stretching bands: an asymmetric stretch for the aryl-O bond in the 1275-1200 cm⁻¹ range and a symmetric stretch for the alkyl-O bond around 1075-1020 cm⁻¹.[1][2][3] Diaryl ethers, such as diphenyl ether, typically show a single, strong absorption in the 1300-1200 cm⁻¹ region.[3]
-
-
Ring Strain: In cyclic ethers (epoxides, oxetanes, etc.), the C-O stretching frequency is affected by ring strain. For instance, the C-O stretch in epoxides is typically found at a lower wavenumber compared to unstrained acyclic ethers.
Quantitative Data Summary
The characteristic IR absorption frequencies for various ether types are summarized below for easy comparison.
| Ether Type | Vibration Mode | Wavenumber Range (cm⁻¹) | Intensity | Example (Peak Position cm⁻¹) |
| Aliphatic (Saturated) | C-O-C Asymmetric Stretch | 1150 - 1070 | Strong | Diethyl Ether (~1122)[3] |
| Aryl Alkyl Ethers | Aryl-O Asymmetric Stretch | 1275 - 1200 | Strong | Anisole (~1249)[3][6] |
| Alkyl-O Symmetric Stretch | 1075 - 1020 | Medium-Strong | Anisole (~1040)[3][6] | |
| Diaryl Ethers | C-O-C Asymmetric Stretch | 1300 - 1200 | Strong | Diphenyl Ether (~1238)[3] |
| Vinyl Ethers | =C-O-C Asymmetric Stretch | 1225 - 1200 | Strong | |
| Epoxides (Oxiranes) | C-O-C Asymmetric Stretch | ~1250 | Strong | |
| C-O-C Symmetric Stretch | ~880 | Medium |
Spectral Interpretation Workflow
Identifying an ether functional group from an IR spectrum involves a logical process of elimination and confirmation. The absence of strong absorptions from carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) groups is the first step to suggesting the presence of an ether.[4] The subsequent identification of the characteristic strong C-O stretch in the 1300-1000 cm⁻¹ region confirms the hypothesis.
The following diagram illustrates the logical workflow for spectral analysis.
Caption: Logical workflow for identifying an ether functional group via IR spectroscopy.
Experimental Protocols
Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation. The Attenuated Total Reflectance (ATR) technique is a modern, convenient method for both liquid and solid samples.
This protocol outlines the standard procedure for acquiring an FTIR spectrum of a liquid or solid ether sample using an ATR accessory.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) using a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free wipe.
-
Allow the solvent to evaporate completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, run a background scan.[7] This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
-
The background spectrum should be collected under the same conditions as the sample spectrum (e.g., same number of scans, resolution).[8] A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.[8][9]
-
-
Sample Application:
-
For Liquids: Place one or two drops of the neat liquid sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[7]
-
For Solids: Place a small amount of the solid sample onto the crystal. Use the ATR's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.[10]
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
After analysis, clean the sample from the ATR crystal using an appropriate solvent and a soft wipe.[7]
-
The following diagram illustrates the experimental workflow for this protocol.
Caption: Experimental workflow for acquiring an IR spectrum using an ATR accessory.
For instruments without an ATR accessory, the traditional method using salt plates is employed for neat (undiluted) liquid samples.
-
Prepare Salt Plates: Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator. Handle them only by the edges to avoid moisture contamination from fingerprints.
-
Apply Sample: Place a single drop of the liquid sample onto the center of one plate.[11][12]
-
Create Film: Place the second plate on top of the first and gently rotate to spread the liquid into a thin, uniform film between the plates, ensuring no air bubbles are trapped.[12]
-
Mount Holder: Place the sandwiched plates into a demountable cell holder and place it in the spectrometer's sample beam.
-
Acquire Spectrum: Collect the spectrum. A background scan of the empty beam path should be performed beforehand.
-
Clean Up: After analysis, disassemble the plates, clean them thoroughly with a dry solvent like chloroform (B151607) or isopropanol (never water), and return them to the desiccator.[11][13]
References
- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 6. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. 2.6.5. ATR-FTIR Spectroscopy [bio-protocol.org]
- 9. stemed.site [stemed.site]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. IR in the Liquid Phase and Neat Samples [websites.umich.edu]
Unraveling the Molecular Blueprint: A Technical Guide to Mass Spectrometry Fragmentation Patterns of Aliphatic Ethers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and characteristic fragmentation patterns of aliphatic ethers in mass spectrometry. Designed for professionals in research, science, and drug development, this document elucidates the core mechanisms of ether fragmentation, offering a foundational understanding for structural elucidation and impurity identification. Through detailed data presentation, experimental protocols, and visualized fragmentation pathways, this guide serves as a practical resource for interpreting mass spectra of this important class of organic compounds.
Introduction to Mass Spectrometry of Aliphatic Ethers
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When subjected to the high-energy electron beam in an electron ionization (EI) mass spectrometer, aliphatic ether molecules undergo ionization to form a molecular ion (M+•), which is often unstable. This molecular ion then fragments in predictable ways, yielding a characteristic mass spectrum that can be interpreted to deduce the original structure. The fragmentation of aliphatic ethers is primarily governed by the presence of the electron-rich oxygen atom, which influences the cleavage of adjacent carbon-carbon and carbon-oxygen bonds.
Core Fragmentation Pathways
The fragmentation of aliphatic ethers in mass spectrometry is dominated by several key pathways, including alpha-cleavage, beta-cleavage, and heterolytic cleavage. Understanding these pathways is crucial for the accurate interpretation of mass spectra.
Alpha (α)-Cleavage
Alpha-cleavage is the most significant and characteristic fragmentation pathway for aliphatic ethers.[1][2] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the ether oxygen. This cleavage is driven by the stabilization of the resulting oxonium ion through resonance. The largest alkyl group is preferentially lost as a radical, leading to the formation of a stable, resonance-stabilized cation which is often the base peak or a very prominent peak in the mass spectrum.[3]
Caption: Alpha-cleavage of an aliphatic ether.
Heterolytic Cleavage
Heterolytic cleavage involves the breaking of the carbon-oxygen bond, where the pair of electrons goes to the more electronegative oxygen atom. This results in the formation of a carbocation and an alkoxy radical. The stability of the resulting carbocation influences the likelihood of this fragmentation pathway.
Caption: Heterolytic cleavage of an aliphatic ether.
Beta (β)-Cleavage and Rearrangements
While less common than alpha-cleavage, beta-cleavage can also occur. This involves the cleavage of the bond at the beta position relative to the oxygen atom. Additionally, rearrangement reactions, such as the McLafferty rearrangement, can occur in aliphatic ethers that contain a gamma-hydrogen and a suitable carbonyl-like pi system, although this is more characteristic of carbonyl compounds.[4][5][6] In some ethers, a hydrogen rearrangement can lead to the elimination of a neutral alkene molecule.
Caption: Beta-cleavage and hydrogen rearrangement.
Quantitative Fragmentation Data
The following tables summarize the characteristic mass-to-charge ratios (m/z) and relative abundances of fragments for a selection of aliphatic ethers. This data is essential for the identification and comparison of unknown ether spectra.
Table 1: Mass Spectral Data for Symmetrical Aliphatic Ethers
| Compound | Molecular Weight | m/z | Relative Abundance (%) | Fragment Identity |
| Dimethyl Ether | 46 | 46 | 55 | [CH₃OCH₃]⁺• (Molecular Ion) |
| 45 | 100 | [CH₂OH]⁺ (α-cleavage, -H) | ||
| 29 | 25 | [CHO]⁺ | ||
| 15 | 40 | [CH₃]⁺ | ||
| Diethyl Ether | 74 | 74 | 20 | [CH₃CH₂OCH₂CH₃]⁺• (Molecular Ion) |
| 59 | 70 | [CH₃CH₂OCH₂]⁺ (α-cleavage, -CH₃) | ||
| 45 | 30 | [CH₃CH₂O]⁺ | ||
| 31 | 100 | [CH₂OH]⁺ | ||
| 29 | 65 | [CH₃CH₂]⁺ | ||
| Di-n-propyl Ether | 102 | 102 | 5 | [C₃H₇OC₃H₇]⁺• (Molecular Ion) |
| 73 | 100 | [C₃H₇OCH₂]⁺ (α-cleavage, -C₂H₅) | ||
| 43 | 85 | [C₃H₇]⁺ | ||
| 31 | 40 | [CH₂OH]⁺ | ||
| Diisopropyl Ether | 102 | 102 | <1 | [(CH₃)₂CH-O-CH(CH₃)₂]⁺• (Molecular Ion) |
| 87 | 30 | [M - CH₃]⁺ (α-cleavage) | ||
| 45 | 100 | [(CH₃)₂C=OH]⁺ (α-cleavage & rearrangement) | ||
| 43 | 60 | [(CH₃)₂CH]⁺ |
Table 2: Mass Spectral Data for Asymmetrical and Branched Aliphatic Ethers
| Compound | Molecular Weight | m/z | Relative Abundance (%) | Fragment Identity |
| Methyl tert-Butyl Ether (MTBE) | 88 | 88 | <1 | [CH₃OC(CH₃)₃]⁺• (Molecular Ion) |
| 73 | 100 | [M - CH₃]⁺ (α-cleavage from tert-butyl) | ||
| 57 | 80 | [C(CH₃)₃]⁺ | ||
| 43 | 20 | [C₃H₇]⁺ | ||
| 41 | 35 | [C₃H₅]⁺ | ||
| 2-Methoxypropane | 74 | 74 | 10 | [CH₃OCH(CH₃)₂]⁺• (Molecular Ion) |
| 59 | 100 | [M - CH₃]⁺ (α-cleavage) | ||
| 45 | 35 | [CH₃O=CH₂]⁺ | ||
| 43 | 25 | [(CH₃)₂CH]⁺ |
Experimental Protocols
A standardized protocol is critical for obtaining reproducible and high-quality mass spectra. The following outlines a typical experimental workflow for the analysis of aliphatic ethers using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Sample Collection: Collect the sample in a clean, airtight vial to prevent the loss of volatile ethers.
-
Dilution: If the sample is concentrated, dilute it with a high-purity volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 1-10 µg/mL.
-
Standard Preparation: Prepare a series of calibration standards of the target ether(s) in the same solvent to determine the instrument's response.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard (a compound with similar chemical properties but a different retention time and mass spectrum) to both the sample and calibration standards.
-
Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet and column.
GC-MS Analysis
The following parameters provide a general starting point for the analysis of volatile aliphatic ethers. Optimization may be required depending on the specific compounds and instrumentation.
-
Gas Chromatograph (GC) Parameters:
-
Injection Port: Split/Splitless injector, operated in splitless mode for trace analysis or split mode (e.g., 50:1) for more concentrated samples.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-300.
-
Scan Speed: 1000 amu/s.
-
Solvent Delay: Set appropriately to avoid filament damage from the solvent peak (e.g., 3 minutes).
-
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. Solved Analyze the mass spectrum of diisopropyl ether. 100 | Chegg.com [chegg.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. organomation.com [organomation.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Solved The mass spectrum of diisopropyl ether is shown | Chegg.com [chegg.com]
Solubility of Decyl Ether in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of decyl ether, with a primary focus on di-n-decyl ether, in various organic solvents. Due to the limited availability of specific quantitative data in published literature, this document synthesizes qualitative solubility information based on the physicochemical properties of long-chain ethers and the principle of "like dissolves like." Furthermore, this guide presents a detailed experimental protocol for the gravimetric determination of solubility, a robust and widely applicable method. Visual diagrams generated using Graphviz are included to illustrate key concepts and experimental workflows, enhancing comprehension for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound refers to a class of organic compounds with the general formula C₂₀H₄₂O. The most common isomer is di-n-decyl ether, which consists of an oxygen atom bonded to two n-decyl chains. Its long, nonpolar alkyl chains dominate its molecular structure, rendering it a significantly hydrophobic and nonpolar substance. This inherent nonpolarity is the primary determinant of its solubility characteristics in various organic solvents. Ethers are generally valued as solvents due to their chemical inertness and ability to dissolve a wide range of organic compounds.[1] Long-chain ethers, such as this compound, are particularly useful in applications requiring a non-volatile, high-molecular-weight, and nonpolar medium.
Solubility Profile of Di-n-Decyl Ether
While specific quantitative solubility data for di-n-decyl ether is scarce, its solubility can be reliably predicted based on the "like dissolves like" principle. This principle states that substances with similar polarities are more likely to be soluble in one another. Given the nonpolar nature of di-n-decyl ether, it is expected to be readily soluble in nonpolar organic solvents and have limited solubility in polar solvents.
Qualitative Solubility
The following table summarizes the expected qualitative solubility of di-n-decyl ether in a range of common organic solvents. This information is derived from general principles of ether solubility and the behavior of similar long-chain hydrocarbons.
Table 1: Qualitative Solubility of Di-n-Decyl Ether in Common Organic Solvents
| Solvent | Solvent Type | Expected Solubility |
| Hexane | Nonpolar | Soluble / Miscible |
| Toluene | Nonpolar | Soluble / Miscible |
| Diethyl Ether | Slightly Polar | Soluble / Miscible |
| Chloroform | Slightly Polar | Soluble / Miscible |
| Acetone | Polar Aprotic | Sparingly Soluble |
| Ethanol | Polar Protic | Sparingly Soluble[2][3] |
| Methanol | Polar Protic | Sparingly Soluble |
| Water | Polar Protic | Insoluble[2][3] |
Note: This table is based on general principles and the known properties of long-chain ethers. Experimental verification is recommended for precise applications.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Polarity: As discussed, the closer the polarity of the solvent to that of this compound (nonpolar), the higher the solubility.
-
Temperature: For most liquid-liquid systems, solubility increases with temperature. However, the effect may be minor if the substances are already fully miscible.
-
Molecular Size: The large molecular size of this compound requires significant energy to create a cavity in the solvent, which can affect solubility, particularly in highly structured solvents.
-
Chain Branching: Isomers of this compound with branched alkyl chains may exhibit different solubilities compared to the linear di-n-decyl ether due to differences in packing efficiency and surface area.
Experimental Determination of Solubility
For applications requiring precise solubility values, experimental determination is essential. The gravimetric method is a straightforward and reliable technique for quantifying the solubility of a liquid solute in a liquid solvent.
Gravimetric Method for Solubility Determination
This protocol outlines the steps for determining the solubility of di-n-decyl ether in an organic solvent at a specific temperature.
Materials:
-
Di-n-decyl ether (high purity)
-
Organic solvent of interest (high purity)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Glass vials with screw caps
-
Calibrated pipettes
-
Evaporating dish or pre-weighed beaker
-
Drying oven or vacuum desiccator
-
Nitrogen gas supply (optional)
Procedure:
-
Preparation of a Saturated Solution:
-
In a series of glass vials, add an excess amount of di-n-decyl ether to a known volume or mass of the organic solvent. The presence of a distinct second liquid phase is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature until the two phases have clearly separated.
-
Carefully withdraw a known volume of the solvent phase (the supernatant) using a calibrated pipette. Be cautious not to disturb the this compound phase.
-
-
Gravimetric Analysis:
-
Transfer the accurately measured volume of the supernatant to a pre-weighed evaporating dish or beaker.
-
Record the combined weight of the dish and the supernatant.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the boiling point of the solvent and this compound can be used.
-
Once the solvent has evaporated, place the dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.
-
Weigh the dish containing the dried this compound residue.
-
Calculation of Solubility:
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of supernatant withdrawn in mL) * 100
Visualizations
To further clarify the concepts and procedures discussed, the following diagrams are provided.
Conclusion
This technical guide provides foundational knowledge on the solubility of this compound in organic solvents, tailored for a scientific audience. While quantitative data for di-n-decyl ether remains limited in public literature, the principles of "like dissolves like" offer a strong predictive framework for its behavior. For applications demanding high precision, the detailed experimental protocol for the gravimetric determination of solubility provides a robust methodology for empirical analysis. The included diagrams serve to visually reinforce the theoretical concepts and practical workflows, making this guide a valuable resource for researchers and professionals in drug development and other scientific fields.
References
Boiling Point of Di-n-decyl Ether Under Vacuum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point of di-n-decyl ether at reduced pressures. It includes tabulated data, detailed experimental protocols for determination, and a workflow diagram for clarity. Di-n-decyl ether, a high-boiling point compound, necessitates vacuum distillation for purification to prevent thermal decomposition. Understanding its boiling point characteristics under vacuum is crucial for efficient process development and purification strategies in a laboratory setting.
Data Presentation: Boiling Point of Di-n-decyl Ether at Reduced Pressures
The following table summarizes the boiling point of di-n-decyl ether at various vacuum pressures. The data is based on a reported boiling point of 196 °C at 15 mmHg and estimations derived from a pressure-temperature nomograph using an estimated atmospheric boiling point of 361 °C.[1][2]
| Pressure (mmHg) | Pressure (torr) | Boiling Point (°C) |
| 1 | 1 | 155 |
| 2 | 2 | 168 |
| 5 | 5 | 182 |
| 10 | 10 | 196 |
| 15 | 15 | 196 |
| 20 | 20 | 208 |
| 40 | 40 | 230 |
| 100 | 100 | 265 |
| 760 | 760 | 361 (estimated) |
Experimental Protocols
The determination of the boiling point of a high-boiling liquid like di-n-decyl ether under vacuum can be performed using several methods. Below are detailed protocols for vacuum distillation and micro-boiling point determination.
Vacuum Distillation
This method is suitable for purifying larger quantities of di-n-decyl ether while simultaneously determining its boiling point at a specific pressure.
Materials:
-
Round-bottom flask
-
Claisen adapter
-
Distillation head with a thermometer joint
-
Thermometer
-
Condenser
-
Receiving flask (e.g., a cow-type receiver for collecting fractions)
-
Vacuum source (vacuum pump or water aspirator)
-
Manometer
-
Heating mantle with a stirrer
-
Stir bar
-
Thick-walled vacuum tubing
-
Grease for ground glass joints
-
Glass wool or aluminum foil for insulation
Procedure:
-
Apparatus Assembly:
-
Inspect all glassware for cracks or defects before assembly.
-
Place a stir bar in the round-bottom flask and add the di-n-decyl ether sample. The flask should not be more than two-thirds full.
-
Assemble the distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to prevent bumping of the liquid into the condenser.
-
Apply a thin layer of grease to all ground glass joints to ensure a good seal.
-
Connect the vacuum adapter to a vacuum trap and then to the vacuum source using thick-walled tubing.
-
Connect a manometer to the system to monitor the pressure.
-
Wrap the distillation head and neck of the flask with glass wool or aluminum foil to minimize heat loss.
-
-
Distillation Process:
-
Turn on the vacuum source to reduce the pressure in the system. Ensure there are no leaks; the system should not produce a hissing sound.
-
Once the desired pressure is reached and stable, begin stirring the sample.
-
Gradually heat the sample using the heating mantle.
-
Observe the liquid for boiling and the thermometer for a stable temperature reading as the vapor condenses. This stable temperature is the boiling point at the recorded pressure.
-
Collect the distilled di-n-decyl ether in the receiving flask.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to return to atmospheric pressure before turning off the vacuum source.
-
Micro-Boiling Point Determination Under Reduced Pressure
This method is ideal for determining the boiling point of a small sample of di-n-decyl ether.
Materials:
-
Melting point apparatus
-
Small test tube or capillary tube (sealed at one end)
-
A smaller capillary tube (bell)
-
Thermometer
-
Vacuum source
-
Manometer
Procedure:
-
Sample Preparation:
-
Place a few drops of di-n-decyl ether into the small test tube.
-
Invert the smaller capillary tube (bell) and place it inside the test tube containing the sample.
-
-
Apparatus Setup:
-
Attach the test tube assembly to a thermometer.
-
Place the setup in a heating block or a melting point apparatus that allows for connection to a vacuum source.
-
Connect the apparatus to the vacuum source and a manometer.
-
-
Determination:
-
Evacuate the system to the desired pressure.
-
Slowly heat the sample (approximately 2 °C per minute).
-
Observe the inverted capillary. A stream of bubbles will emerge as the trapped air and then the sample's vapor escape.
-
When a steady stream of bubbles is observed, the temperature is at the boiling point of the sample at that pressure.
-
Turn off the heat and allow the apparatus to cool. The point at which the bubbling stops and the liquid begins to enter the bell is the precise boiling point. Record the temperature and pressure.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the boiling point of di-n-decyl ether using vacuum distillation.
Caption: Workflow for Vacuum Distillation of Di-n-decyl Ether.
References
A Technical Guide to the Physicochemical Properties of Decyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the density and refractive index of decyl ether (also known as dithis compound). It includes key physicochemical data, detailed experimental protocols for their determination, and a workflow illustrating the application of such data in a research and development context.
Core Physicochemical Data of this compound
This compound is a long-chain ether with applications as a solvent and in the formulation of various products. Its physical properties, such as density and refractive index, are crucial for quality control, substance identification, and formulation development.
| Property | Value | Conditions | Source(s) |
| Density | 0.8188 g/cm³ | at 20 °C | [1] |
| 0.815 g/mL | Not specified | [2] | |
| 0.82 g/cm³ | Not specified | [3] | |
| Refractive Index | 1.441 | Not specified | [2] |
| 1.4420 | Not specified | [4] |
Experimental Protocols
Accurate determination of density and refractive index is paramount in scientific research. The following are detailed methodologies for measuring these properties for a liquid such as this compound.
Determination of Density
1. Pycnometer Method
This method offers high precision and is suitable for determining the density of liquids.[5]
-
Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, thermometer, and a thermostatically controlled water bath.
-
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on an analytical balance and record the mass (m_p).
-
Fill the pycnometer with distilled water of a known temperature and density. Ensure no air bubbles are trapped. Place the stopper and wipe any excess water from the outside.
-
Weigh the water-filled pycnometer and record the mass (m_pw).
-
Empty and dry the pycnometer again.
-
Fill the pycnometer with the sample liquid (this compound) at the same temperature.
-
Weigh the sample-filled pycnometer and record the mass (m_ps).
-
-
Calculation:
-
Mass of water (m_w) = m_pw - m_p
-
Volume of pycnometer (V_p) = m_w / density of water at the experimental temperature
-
Mass of sample (m_s) = m_ps - m_p
-
Density of sample = m_s / V_p
-
2. Gravimetric Buoyancy Method (Archimedes' Principle)
This technique relies on Archimedes' principle and is widely used for both solids and liquids.[6]
-
Apparatus: Analytical balance with a density kit, a reference body of known volume (e.g., a glass sinker), and a temperature-controlled liquid bath.
-
Procedure:
-
Weigh the reference body in the air and record its mass.
-
Immerse the reference body in the liquid sample (this compound), ensuring it is fully submerged and free of air bubbles.
-
Weigh the immersed reference body. The apparent loss in weight is equal to the weight of the displaced liquid.
-
-
Calculation: The density of the liquid is determined from the known volume of the reference body and the two mass readings.[6]
Determination of Refractive Index
1. Abbe Refractometer
The Abbe refractometer is a common and convenient instrument for measuring the refractive index of liquids.
-
Apparatus: Abbe refractometer, a constant temperature water bath, and a light source (often built-in).
-
Procedure:
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Place a few drops of the sample liquid (this compound) onto the prism of the refractometer.
-
Close the prism and allow the sample to reach thermal equilibrium.
-
Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
Read the refractive index directly from the calibrated scale.
-
2. Michelson Interferometer Method
This method offers high precision and is based on the interference of light waves.[7]
-
Apparatus: A modified Michelson interferometer with a rotation stage and a liquid cell.[7]
-
Procedure:
-
The liquid cell is placed on the rotation stage within one arm of the interferometer.
-
Measurements are taken with the cell empty and then filled with the liquid sample.
-
By rotating the cell and observing the shift in the interference fringes, the refractive index of the liquid can be determined with high accuracy. The precision is primarily limited by the accuracy of the rotation angle measurement.[7]
-
Application Workflow
The determination and application of physicochemical properties like density and refractive index are integral to the scientific process. The following diagram illustrates a typical workflow in a research and development setting.
Caption: Workflow for the characterization and application of this compound's physical properties.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. dithis compound [stenutz.eu]
- 3. This compound | CAS 2456-28-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 2456-28-2 CAS MSDS (DI-N-DECYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
Pioneering Pathways: An In-depth Technical Guide to Early Methods for the Synthesis of Long-Chain Ethers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational methodologies for the synthesis of long-chain ethers, with a particular focus on the Williamson ether synthesis and the Ullmann condensation. These early methods laid the groundwork for the development of more advanced synthetic strategies and continue to be relevant in modern organic chemistry. This document delves into the core principles of these reactions, offering detailed experimental protocols, quantitative data for the synthesis of various long-chain ethers, and visual representations of the underlying chemical processes.
The Williamson Ether Synthesis: A Cornerstone of Ether Formation
Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains one of the most straightforward and widely employed methods for preparing symmetrical and unsymmetrical ethers.[1][2] The reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide ion.[1] This SN2 reaction is particularly effective for the synthesis of ethers from primary alkyl halides and alkoxides.[1]
Reaction Mechanism
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The alkoxide ion (RO⁻), a potent nucleophile, attacks the electrophilic carbon of the alkyl halide, leading to the formation of the ether bond and the displacement of the halide ion in a single, concerted step.[1]
Quantitative Data
The Williamson ether synthesis is known for its generally good to excellent yields, particularly when employing primary alkyl halides.[1] Laboratory syntheses typically achieve yields in the range of 50-95%.[1] Below is a summary of representative quantitative data for the synthesis of various long-chain ethers using this method.
| Alkoxide/Phenoxide | Long-Chain Alkyl Halide/Tosylate | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol (B47542) | 1-Bromododecane | Dodecyl phenyl ether | Ethanol | NaOH | Reflux | - | 94.0 | |
| 2-Naphthol | 1-Bromooctane | 2-Octyloxynaphthalene | None | K₂CO₃ | MW (180W) | 0.5 | 93 | |
| Resorcinol | Ethyl tosylate | 1,3-Diethoxybenzene | None | K₂CO₃ | MW (900W) | 0.25 | 96 | |
| Benzyl alcohol | 1-Bromododecane | Benzyl dodecyl ether | None | KOH | RT | 18 | 81 | |
| Cholesterol | Benzyl bromide | Benzyl cholesteryl ether | None | KOH | RT | 16 | 86 |
Experimental Protocols
1.3.1. General Procedure for O-Alkylation of Phenols (Microwave Irradiation)
-
An agate mortar is charged with potassium carbonate (5 g), the appropriate alkyl tosylate (20 mmol), and the phenol (12 mmol).
-
The mixture is thoroughly ground for the specified time.
-
The reaction mixture is then irradiated in a microwave oven at the specified power for the designated time.
-
After completion, water (50 ml) is added, and the product is extracted with diethyl ether (2 x 40 ml).
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated under reduced pressure.
-
The crude product is purified by short column chromatography (n-hexane/EtOAc, 4:1).
1.3.2. Synthesis of Dodecyl Phenyl Ether
-
To a solution of phenol in ethanol, sodium hydroxide (B78521) is added to form the sodium phenoxide.
-
1-Bromododecane is then added to the reaction mixture.
-
The mixture is heated under reflux.
-
After the reaction is complete, the mixture is cooled and the product is isolated and purified to yield dodecyl phenyl ether.
The Ullmann Condensation: A Pathway to Aryl Ethers
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction for the synthesis of diaryl ethers from a phenol and an aryl halide.[3] Traditionally, this reaction required harsh conditions, including high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper.[3] However, modern variations have been developed that utilize catalytic amounts of copper and milder reaction conditions.
Reaction Mechanism
The precise mechanism of the Ullmann condensation has been a subject of extensive study. The currently accepted pathway involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate then undergoes reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.
Quantitative Data
Yields for the Ullmann condensation can be more variable than for the Williamson synthesis, often being moderate to high depending on the substrates and reaction conditions.[4] The use of electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol generally leads to higher yields.[5]
| Phenol | Aryl Halide | Product | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenol | 4-Chloronitrobenzene | 4-Nitrophenyl phenyl ether | Cu | KOH | - | High | Moderate | [3] |
| Phenols | Aryl halides | Aryl ethers | Cu-NPs | Cs₂CO₃ | DMF | 120 | 65-92 | [5] |
| Phenols | Aryl bromides | Diaryl ethers | Cu(I) | Cs₂CO₃ | Acetonitrile | 50-60 | Moderate to high | [5] |
| 4-Nitrophenol | 4-Iodoanisole | 4-Methoxy-4'-nitrodiphenyl ether | CuBr | Thallium phenoxide | Dioxane | Reflux | 90 | [6] |
Experimental Protocols
2.3.1. General Procedure for Ullmann Diaryl Ether Synthesis using a Thallium Derivative [6]
Caution: Thallium compounds are extremely toxic and should be handled with appropriate safety precautions.
-
Thallous 4-nitrophenoxide (8.2 mmol) and cuprous bromide (8.3 mmol) are stirred for 10 minutes in dry dioxane (30 mL) at room temperature under a nitrogen atmosphere.
-
The arylthallium(III) bis-trifluoroacetate (8.2 mmol) is then added to the mixture.
-
The reaction mixture is heated at reflux for the specified time.
-
After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the diaryl ether.
2.3.2. Copper Nanoparticle-Catalyzed O-Arylation of Phenols [5]
-
A mixture of the phenol, aryl halide, cesium carbonate (Cs₂CO₃), and copper nanoparticles (Cu-NPs) in DMF is prepared in a reaction vessel.
-
The mixture is heated to 120 °C under an inert atmosphere for the required reaction time.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by column chromatography.
Conclusion
The Williamson ether synthesis and the Ullmann condensation represent the foundational pillars of long-chain ether synthesis. While the Williamson synthesis offers a versatile and high-yielding approach for a wide range of ethers, particularly from primary alkyl halides, the Ullmann condensation provides a crucial method for the formation of aryl and diaryl ethers. Understanding the mechanisms, scope, and limitations of these classical reactions is essential for researchers and professionals in the fields of organic synthesis and drug development, as they continue to inform the design of novel synthetic routes and the construction of complex molecular architectures. The ongoing refinement of these early methods, through the development of new catalysts and reaction conditions, underscores their enduring significance in contemporary chemical science.
References
Theoretical Calculations of Decyl Ether Molecular Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methods employed to calculate and analyze the molecular structure of decyl ether. It covers the fundamental computational approaches, presents illustrative quantitative data, details a typical experimental protocol for conformational analysis, and visualizes the computational workflow. This document is intended to serve as a valuable resource for researchers in computational chemistry, drug design, and materials science.
Introduction to Theoretical Molecular Modeling of Ethers
The molecular structure of ethers, such as this compound, is fundamentally governed by the principles of quantum mechanics. Theoretical calculations provide a powerful means to investigate molecular geometries, conformational landscapes, and electronic properties without the need for empirical measurements. These in silico approaches are particularly valuable for understanding the structure-property relationships that dictate the macroscopic behavior of these molecules, including their interactions in biological systems.
Computational methods, ranging from semi-empirical to ab initio and Density Functional Theory (DFT), are employed to solve the Schrödinger equation for the molecule, yielding its energy and wavefunction. From these, various molecular properties can be derived. For a molecule like this compound, with its long, flexible alkyl chains, a key aspect of its structure is the multitude of possible conformations arising from rotation around its single bonds. Conformational analysis is therefore a critical component of its theoretical investigation.[1][2]
Methodologies in Computational Chemistry
Several theoretical methods are available for the calculation of molecular structures. The choice of method depends on the desired accuracy and the computational resources available.
-
Semi-Empirical Methods: These methods, such as PM3 and AM1, use parameters derived from experimental data to simplify the quantum mechanical calculations.[3] They are computationally less expensive and are suitable for large molecules, though they offer lower accuracy compared to higher-level methods. The MOPAC software package is a common tool for such calculations.[4]
-
Ab Initio Methods: These methods solve the Schrödinger equation from first principles, without empirical parameters. Hartree-Fock (HF) is the simplest ab initio method. More accurate methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), account for electron correlation but are computationally very demanding.
-
Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure of a molecule based on its electron density.[3] It offers a good balance between accuracy and computational cost, making it a popular choice for a wide range of chemical systems. Common DFT functionals include B3LYP and PBE, used in conjunction with a basis set (e.g., 6-31G*) that describes the atomic orbitals.
Conformational Analysis of this compound
The flexibility of the two decyl chains in dithis compound, or the decyl and ethyl chains in decyl ethyl ether, leads to a large number of possible conformations.[1] The relative stability of these conformers is determined by a combination of factors, including torsional strain and steric interactions.[1][5]
-
Torsional Strain: This arises from the repulsion between electron clouds in adjacent bonds. In the case of the C-C-O-C backbone of an ether, rotation around the C-O bonds leads to different torsional angles. Staggered conformations are generally more stable than eclipsed conformations.[5]
-
Steric Interactions: These are repulsive interactions that occur when non-bonded atoms or groups are forced into close proximity. In this compound, gauche interactions between segments of the alkyl chains can increase the potential energy of a conformer.[5]
The most stable conformations will seek to minimize these strains, often adopting an extended, zig-zag arrangement of the alkyl chains to maximize the distance between bulky groups.
Quantitative Structural Data
| Parameter | Molecule | Method/Basis Set | Calculated Value | Reference/Concept |
| Bond Length | ||||
| C-O | Diethyl Ether | MOPAC | 1.42 Å | Illustrative of a typical ether C-O bond length |
| C-C | Diethyl Ether | MOPAC | 1.53 Å | Illustrative of a typical alkane C-C bond length |
| Bond Angle | ||||
| C-O-C | Diethyl Ether | MOPAC | 112.5° | Illustrative of a typical ether C-O-C angle |
| Conformational Energy | ||||
| Anti vs. Gauche (Butane) | n-Butane | Experimental | 3.8 kJ/mol (Gauche higher) | [5] |
| CH3↔CH3 Eclipsing Strain | n-Butane | Experimental | 11 kJ/mol | [5] |
| H↔H Eclipsing Strain | Ethane | Experimental | 4.0 kJ/mol | [5] |
Experimental Protocol: Conformational Analysis of this compound
This section outlines a detailed, hypothetical protocol for performing a conformational analysis of this compound using Density Functional Theory (DFT).
Objective: To identify the low-energy conformers of this compound and determine their relative stabilities.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.
Methodology:
-
Initial Structure Generation:
-
Construct an initial 3D structure of this compound. A common starting point is the fully extended (all-anti) conformation.
-
Use a molecular mechanics force field (e.g., MMFF94) to perform an initial, rapid geometry optimization to obtain a reasonable starting structure.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to explore the potential energy surface.
-
For a systematic search, define the key dihedral angles (e.g., C-C-O-C and C-C-C-C) and rotate them in discrete steps (e.g., 60° or 120°).
-
For a stochastic search (e.g., molecular dynamics or Monte Carlo methods), simulate the molecule at a high temperature to overcome energy barriers and sample a wide range of conformations.
-
Save the unique conformers identified within a specified energy window above the lowest energy structure.
-
-
Geometry Optimization and Frequency Calculation:
-
For each unique conformer identified in the search, perform a full geometry optimization using DFT.
-
A common choice of method is the B3LYP functional with the 6-31G(d) basis set.
-
After each optimization converges, perform a frequency calculation at the same level of theory.
-
Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies. The frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
-
Energy Refinement:
-
To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).
-
-
Data Analysis:
-
Tabulate the electronic energies, ZPVE-corrected energies, and Gibbs free energies of all stable conformers.
-
Identify the global minimum energy conformation.
-
Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the low-energy conformers to understand the structural features that contribute to their stability.
-
Calculate the Boltzmann population of each conformer at a given temperature to determine their relative abundance.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the theoretical calculation of molecular structures.
Caption: A flowchart of the quantum chemical calculation workflow.
Caption: Newman projections of staggered vs. eclipsed conformations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. mdpi.com [mdpi.com]
- 4. uwosh.edu [uwosh.edu]
- 5. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
Decyl Ether: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 2456-28-2 IUPAC Name: 1-decoxydecane
This technical guide provides an in-depth overview of decyl ether, also known as dithis compound, a long-chain aliphatic ether with growing interest in various scientific and industrial fields, including pharmaceutical sciences. This document details its chemical and physical properties, synthesis methodologies, and potential applications in drug development, supported by experimental protocols and data.
Chemical and Physical Properties
This compound is a low-melting solid or liquid with a chemical formula of C₂₀H₄₂O.[1][2] Its high molecular weight and long alkyl chains contribute to its lipophilic nature and low water solubility. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 298.55 g/mol | [2] |
| Melting Point | 16 °C | [3] |
| Boiling Point | 351.91 °C @ 760 mmHg (estimated) | [4] |
| Density | 0.815 g/mL | [3] |
| Refractive Index | 1.441 | [3] |
| Flash Point | 143.90 °C (estimated) | [4] |
| logP (o/w) | 9.192 (estimated) | [4] |
| Water Solubility | 0.0003098 mg/L @ 25 °C (estimated) | [4] |
| Solubility in Ethanol | 228.25 g/L @ 25 °C | [5] |
| Solubility in Methanol | 131.94 g/L @ 25 °C | [5] |
| Solubility in Isopropanol | 421.79 g/L @ 25 °C | [5] |
Synthesis of this compound
The most common and versatile method for the synthesis of symmetrical ethers like this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol describes a general laboratory procedure for the synthesis of dithis compound based on the Williamson ether synthesis.
Materials:
-
Sodium hydride (NaH) or sodium metal (Na)
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Distilled water
Procedure:
-
Alkoxide Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1-decanol in an anhydrous solvent like DMF or THF.
-
Under a nitrogen atmosphere, slowly add a stoichiometric equivalent of a strong base, such as sodium hydride, to the solution. The reaction will generate hydrogen gas, so proper ventilation is crucial. The formation of the sodium decoxide is typically complete when hydrogen evolution ceases.
-
Nucleophilic Substitution: To the freshly prepared sodium decoxide solution, add a stoichiometric equivalent of 1-bromodecane or 1-iododecane dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench it by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether.
-
Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
-
Purification: The crude dithis compound can be further purified by vacuum distillation or column chromatography to obtain the final product of high purity.
Figure 1: Williamson synthesis of dithis compound.
Applications in Drug Development and Research
While specific data on dithis compound in pharmaceutical formulations is limited, the properties of long-chain ethers suggest several potential applications, primarily as an excipient. Excipients are inactive substances formulated alongside the active pharmaceutical ingredient (API) to aid in the manufacturing process, protect, support, enhance stability, or improve bioavailability.[6]
Role as a Lipophilic Solvent and Penetration Enhancer
The highly lipophilic nature of dithis compound makes it a candidate as a solvent or co-solvent for poorly water-soluble drugs in topical and transdermal formulations. Ethers like diethylene glycol monoethyl ether (DEGEE) have been shown to act as penetration enhancers, facilitating the transport of APIs across the skin barrier.[5][7][8] The proposed mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing the permeability of the drug.
Figure 2: Role of ether excipients as penetration enhancers.
Use in Analytical Methods
Ethers are commonly used as solvents in the extraction and purification of organic compounds from various matrices. In pharmaceutical analysis, dithis compound could potentially be used in the extraction of non-polar APIs or impurities from aqueous-based formulations or biological samples prior to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).
Quantitative Analysis of this compound
The determination of residual solvents in pharmaceutical products is a critical quality control step. Headspace gas chromatography-mass spectrometry (HS-GC-MS) is a highly sensitive and specific method for this purpose.
Experimental Protocol: Quantification of Residual this compound by HS-GC-MS
This protocol outlines a general procedure for the quantitative analysis of residual this compound in a pharmaceutical product.
Materials and Instrumentation:
-
Headspace autosampler
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
-
Helium (carrier gas)
-
Certified reference standard of dithis compound
-
A suitable solvent for sample and standard preparation (e.g., dimethyl sulfoxide)
-
The pharmaceutical sample to be analyzed
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of dithis compound in the chosen solvent at concentrations bracketing the expected level in the sample.
-
Sample Preparation: Accurately weigh a known amount of the pharmaceutical sample into a headspace vial. Add a precise volume of the solvent.
-
Headspace Analysis:
-
Place the sealed standard and sample vials into the headspace autosampler.
-
The autosampler will heat the vials for a specific time at a set temperature to allow the volatile components, including any residual dithis compound, to partition into the headspace.
-
A sample of the headspace gas is then automatically injected into the GC-MS.
-
-
GC-MS Analysis:
-
The injected sample is separated on the GC column based on the boiling points and polarities of the components.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
-
-
Quantification:
-
Identify the dithis compound peak in the chromatogram based on its retention time and mass spectrum compared to the reference standard.
-
Construct a calibration curve by plotting the peak area of the dithis compound from the standard solutions against their concentrations.
-
Determine the concentration of dithis compound in the sample by interpolating its peak area on the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Dithis compound | C20H42O | CID 17152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of diethylene glycol monoethyl ether on skin penetration ability of diclofenac acid nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stxip.org [stxip.org]
- 7. Diethylene glycol monoethyl ether: an emerging solvent in topical dermatology products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
An In-depth Technical Guide to the Safety and Handling of Decyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for decyl ether, with a primary focus on dithis compound (CAS 2456-28-2), the most common form. This compound is a long-chain ether used in various laboratory and industrial applications. While it does not exhibit the high volatility and flammability of short-chain ethers like diethyl ether, proper handling and safety precautions are essential to ensure a safe working environment. This document outlines the physical and chemical properties, hazard classifications, personal protective equipment (PPE) recommendations, emergency procedures, and detailed experimental safety assessment protocols relevant to this class of compounds.
Physicochemical and Hazard Data
A summary of the key quantitative data for dithis compound is presented in the table below. This information is crucial for conducting risk assessments and designing appropriate experimental setups.
| Property | Value | Reference(s) |
| CAS Number | 2456-28-2 | [1][2] |
| Molecular Formula | C₂₀H₄₂O | [1][2] |
| Molecular Weight | 298.55 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid or low melting solid | [1][3] |
| Melting Point | -16 °C | [4] |
| Boiling Point | 196 °C at 15 mmHg | [4] |
| Density | 0.82 g/cm³ | [4] |
| Flash Point | 196 °C at 15 mmHg | [4] |
| Refractive Index | 1.4420 | [4] |
| Solubility | Insoluble in water; soluble in alcohol and miscible with oils.[4] | |
| GHS Classification | Not classified as a hazardous substance in many jurisdictions.[1] |
Hazard Identification and Risk Assessment
While dithis compound is not classified as a hazardous substance by all regulatory bodies, some sources indicate it may cause irritation.[1] A thorough risk assessment should be conducted before handling. The following diagram illustrates the logical flow of hazard identification and risk assessment.
Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.[5][6] While the vapor pressure of this compound is low, good ventilation is always recommended when handling chemicals.
-
For procedures with a potential for aerosol generation, use a certified chemical fume hood.[6][7]
-
Ensure that an eyewash station and a safety shower are readily accessible in the work area.[7][8]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[5]
-
Hand Protection: Chemical-resistant gloves such as nitrile or neoprene are recommended.[5][6] Consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Skin and Body Protection: A standard laboratory coat should be worn.[5] For larger quantities or tasks with a higher risk of splashing, consider a chemically resistant apron.
-
Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required due to the low volatility of this compound.
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.[8]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in laboratory areas.[6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]
-
Keep away from heat, sparks, and open flames.[6]
-
Although this compound has a high flash point, it is good practice to store it in a designated flammable storage cabinet, especially in larger quantities.[7]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: In a fire, this compound may decompose to produce irritating fumes.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.
Accidental Release Measures: The following diagram outlines a general workflow for responding to a chemical spill of a low-volatility liquid like this compound.
Experimental Safety Protocols
Detailed toxicological data for dithis compound is not extensively available. However, established methodologies, such as those from the Organisation for Economic Co-operation and Development (OECD), can be applied to assess its safety. The following are generalized protocols for key toxicological endpoints, adapted for a high-boiling point, viscous liquid like this compound.
5.1. Flash Point Determination (Adapted from ASTM D92)
This protocol is a generalized procedure for determining the flash point of a high-boiling-point liquid using an open-cup method.[10]
-
Objective: To determine the lowest temperature at which the vapor of this compound can ignite.
-
Apparatus: Cleveland Open Cup apparatus, thermometer, and a small flame ignition source.[10]
-
Methodology:
-
Considerations for this compound: Due to its high boiling point and low volatility, a slow heating rate is crucial to ensure equilibrium between the liquid and vapor phases.
5.2. Acute Dermal Toxicity Assessment (Adapted from OECD Guideline 402)
This protocol outlines a limit test to determine if a substance has significant dermal toxicity at a high dose.[11]
-
Objective: To assess the potential for this compound to cause systemic toxicity after a single, prolonged dermal exposure.
-
Test System: Typically, young adult rats are used.[11]
-
Methodology:
-
The fur is clipped from the dorsal area of the trunk of the test animals at least 24 hours before the test.[12]
-
A limit dose of 2000 mg/kg body weight of undiluted this compound is applied uniformly over an area of at least 10% of the body surface.[11]
-
The application site is covered with a semi-occlusive dressing for 24 hours.[11]
-
Animals are observed for mortality and clinical signs of toxicity for 14 days.[11]
-
Body weight is recorded weekly, and a gross necropsy is performed at the end of the study.[11]
-
5.3. Eye Irritation Assessment (Adapted from OECD Guideline 496)
This in vitro protocol uses a macromolecular matrix to predict the eye irritation potential of a chemical.[13][14]
-
Objective: To determine the potential of this compound to cause serious eye damage or irritation.
-
Test System: An in chemico macromolecular matrix model that mimics the corneal epithelium.[14][15]
-
Methodology:
-
The test substance is applied directly to the macromolecular matrix.[15] For a viscous liquid like this compound, a series of five doses (e.g., 25, 50, 75, 100, and 125 µl) are applied.[15]
-
The matrix is incubated for a specified period (e.g., 24 hours at 25°C).[15]
-
An increase in the optical density of the matrix, resulting from protein denaturation, is measured and used to predict the ocular hazard.[14]
-
5.4. Skin Sensitization Assessment (Adapted from OECD Guideline 497)
This outlines a defined approach using non-animal test methods to predict if a substance can cause allergic contact dermatitis.[16][17]
-
Objective: To determine the skin sensitization potential of this compound.
-
Methodology: This involves a combination of in chemico and in vitro tests that address key events in the adverse outcome pathway for skin sensitization.[18]
-
Direct Peptide Reactivity Assay (DPRA): This in chemico method assesses the reactivity of the substance with model synthetic peptides containing cysteine or lysine, mimicking the covalent binding to skin proteins.[19]
-
KeratinoSens™ or h-CLAT: These in vitro cell-based assays measure the activation of keratinocytes or dendritic cells, respectively, which are key events in the induction of skin sensitization.[18]
-
-
Data Interpretation: The results from these assays are used in a defined approach to predict the skin sensitization hazard and potency.[16] For a substance like this compound with low water solubility, modifications to the test protocols may be necessary.[20]
Conclusion
This compound, specifically dithis compound, is a compound with low volatility and a high flash point, which makes it significantly less hazardous than short-chain ethers. However, it is imperative for researchers, scientists, and drug development professionals to adhere to the safety and handling precautions outlined in this guide. A thorough understanding of its properties, the implementation of appropriate engineering controls and personal protective equipment, and preparedness for emergency situations are fundamental to maintaining a safe laboratory environment. The provided experimental protocols, based on internationally recognized guidelines, offer a framework for conducting necessary safety assessments.
References
- 1. Dithis compound | C20H42O | CID 17152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 2456-28-2 | TCI AMERICA [tcichemicals.com]
- 4. 2456-28-2 CAS MSDS (DI-N-DECYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. wcu.edu [wcu.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. ICSC 0355 - DIETHYL ETHER [inchem.org]
- 10. precisionlubrication.com [precisionlubrication.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. integracosmetics.com [integracosmetics.com]
- 14. epa.gov [epa.gov]
- 15. x-cellr8.com [x-cellr8.com]
- 16. Defined Approaches to Identify Potential Skin Sensitizers [ntp.niehs.nih.gov]
- 17. criver.com [criver.com]
- 18. Skin Sensitisation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 19. cir-safety.org [cir-safety.org]
- 20. senzagen.com [senzagen.com]
An In-depth Technical Guide to the Thermodynamic Properties of Di-n-Decyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of di-n-decyl ether (also known as decyl ether). The information is curated for professionals in research, science, and drug development who require accurate thermodynamic data and detailed experimental methodologies. This document summarizes known physical properties and outlines the established experimental protocols for determining key thermodynamic parameters.
Core Thermodynamic and Physical Properties
Table 1: Physical and Thermodynamic Properties of Di-n-Decyl Ether
| Property | Symbol | Value | Units | Notes |
| Molecular Formula | - | C₂₀H₄₂O | - | [1][2] |
| Molecular Weight | MW | 298.55 | g·mol⁻¹ | [1][3] |
| Boiling Point | T_b | 196 °C at 15 mmHg | °C | [2] |
| 361 (estimated) | °C | at 760 mmHg[3] | ||
| Melting Point | T_m | -16 | °C | [2] |
| Density | ρ | 0.82 | g·cm⁻³ | at 20°C[2] |
| Vapor Pressure | P_vap | ~0 | hPa | at 20°C (estimated)[3] |
| Standard Enthalpy of Formation (liquid) | Δ_fH°(l) | Data not available | kJ·mol⁻¹ | See Section 2.1 for experimental protocol. |
| Standard Molar Entropy (liquid) | S°(l) | Data not available | J·mol⁻¹·K⁻¹ | See Section 2.2 for determination methodology. |
| Isobaric Heat Capacity (liquid) | C_p(l) | Data not available | J·mol⁻¹·K⁻¹ | See Section 2.2 for experimental protocol. |
| Enthalpy of Vaporization | Δ_vapH | Data not available | kJ·mol⁻¹ | See Section 2.3 for experimental protocol. |
Experimental Protocols for Thermodynamic Characterization
This section details the established experimental methodologies for determining the fundamental thermodynamic properties of long-chain ethers like di-n-decyl ether.
Determination of Enthalpy of Formation by Combustion Calorimetry
The standard enthalpy of formation (Δ_fH°) is a cornerstone of thermodynamic data, typically determined experimentally through combustion calorimetry. This technique measures the heat released during the complete combustion of a substance in a controlled oxygen environment.
Methodology:
-
Sample Preparation: A precise mass of high-purity di-n-decyl ether is placed in a crucible within a high-pressure vessel, known as a bomb calorimeter. A fusible wire is positioned in contact with the sample to ensure ignition.
-
Calorimeter Setup: The bomb is filled with high-pressure oxygen (typically around 30 atm) and submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Combustion: The sample is ignited electrically. The complete combustion of the ether releases heat, which is transferred to the surrounding water, causing a temperature rise.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system is predetermined through the combustion of a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the di-n-decyl ether is calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and any side reactions. The standard enthalpy of combustion is then determined, from which the standard enthalpy of formation can be calculated using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
A general workflow for this process is illustrated in the diagram below.
References
A Technical Guide to the Polarity and Dielectric Constant of Decyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl ether, also known as di-n-decyl ether or 1,1'-oxybisdecane, is a long-chain aliphatic ether. Its molecular structure, characterized by two ten-carbon alkyl chains linked by an oxygen atom, imparts specific physicochemical properties that are of interest in various scientific and industrial applications, including its use as a solvent, a plasticizer, or in the formulation of drug delivery systems. This technical guide provides an in-depth analysis of the polarity and dielectric constant of this compound, offering both established data and detailed experimental protocols for their determination.
Polarity of this compound
Ethers are generally considered to be slightly polar molecules. This polarity arises from the difference in electronegativity between the carbon and oxygen atoms in the C-O-C bond, which results in a net dipole moment.[1][2][3][4][5][6] The bent geometry of the ether linkage prevents the individual bond dipoles from canceling each other out.[3]
For this compound, the presence of the two long, nonpolar alkyl chains significantly influences its overall polarity. While the ether functional group provides a localized region of polarity, the molecule as a whole exhibits predominantly nonpolar characteristics. This dual nature makes it soluble in many organic solvents.
A quantitative measure of the polarity of a molecule is its dipole moment. The dipole moment of dithis compound has been reported to be 1.34 Debye .[7] This value confirms the slight polarity of the molecule.
Dielectric Constant of this compound
The dielectric constant (or relative permittivity) of a material is a measure of its ability to store electrical energy in an electric field. For a solvent, the dielectric constant influences its ability to dissolve ionic compounds and to solvate charged species. Nonpolar liquids typically have low dielectric constants, while polar liquids have higher values.
Given the absence of a readily available value, experimental determination is necessary for applications requiring precise knowledge of this property. The following sections detail the methodologies for the experimental determination of both the dipole moment (as a measure of polarity) and the dielectric constant.
Data Summary
| Property | Value | Notes |
| Chemical Name | This compound (Dithis compound) | 1,1'-oxybisdecane |
| Molecular Formula | C₂₀H₄₂O | [10] |
| Molecular Weight | 298.55 g/mol | [10] |
| Dipole Moment (µ) | 1.34 D | [7] |
| Dielectric Constant (ε) | Not readily available | Expected to be low (est. 2-4) |
Experimental Protocols
Determination of Dipole Moment (Guggenheim Method)
The Guggenheim method is a widely used experimental procedure to determine the dipole moment of a polar substance in a nonpolar solvent.[11][12] This method has the advantage of not requiring the measurement of solution densities.
Objective: To determine the permanent dipole moment of this compound.
Materials:
-
This compound (solute)
-
A nonpolar solvent with a known dielectric constant and refractive index (e.g., benzene, cyclohexane (B81311), or heptane)
-
A precision dielectric constant meter (dielectrometer)
-
A refractometer (e.g., Abbé refractometer)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatic bath to maintain a constant temperature
Procedure:
-
Solution Preparation:
-
Prepare a series of dilute solutions of this compound in the chosen nonpolar solvent. The concentrations should be accurately known and typically range from 0 to 5 mole percent.
-
Ensure the solvent is of high purity and thoroughly dried.
-
-
Dielectric Constant Measurement:
-
Calibrate the dielectrometer according to the manufacturer's instructions, typically using air and a standard liquid of known dielectric constant.
-
Measure the dielectric constant (ε) of the pure solvent and each of the prepared solutions at a constant temperature.
-
-
Refractive Index Measurement:
-
Calibrate the refractometer.
-
Measure the refractive index (n) of the pure solvent and each of the prepared solutions at the same constant temperature as the dielectric constant measurements.
-
-
Data Analysis:
-
Plot a graph of the dielectric constant (ε) of the solutions versus the mole fraction of the solute (x₂).
-
Plot a graph of the square of the refractive index (n²) of the solutions versus the mole fraction of the solute (x₂).
-
Determine the slopes of the linear portions of these graphs at x₂ → 0. Let these slopes be (dε/dx₂)₀ and (dn²/dx₂)₀.
-
The dipole moment (µ) can then be calculated using the Guggenheim equation: μ² = [27kT / (4πNₐ(ε₁ + 2)(n₁² + 2))] * [(dε/dx₂)₀ - (dn²/dx₂)₀] Where:
-
k is the Boltzmann constant
-
T is the absolute temperature in Kelvin
-
Nₐ is Avogadro's number
-
ε₁ is the dielectric constant of the pure solvent
-
n₁ is the refractive index of the pure solvent
-
-
Determination of Dielectric Constant (Capacitance Method)
The dielectric constant of a liquid can be determined by measuring the capacitance of a capacitor with and without the liquid as the dielectric material.[13][14][15][16]
Objective: To experimentally determine the dielectric constant of this compound.
Materials:
-
This compound
-
A reference liquid with a precisely known dielectric constant (e.g., cyclohexane or benzene)
-
A liquid dielectric measurement cell (a capacitor with two parallel plates or concentric cylinders that can be immersed in the liquid)
-
A capacitance meter (LCR meter)
-
A frequency generator (optional, for frequency-dependent measurements)
-
Thermostatic bath
Procedure:
-
Cell Calibration:
-
Thoroughly clean and dry the dielectric measurement cell.
-
Measure the capacitance of the empty cell (in air), C_air.
-
Fill the cell with the reference liquid of known dielectric constant (ε_ref).
-
Measure the capacitance of the cell with the reference liquid, C_ref.
-
The effective capacitance of the cell in a vacuum (C₀) can be calculated. For a simple parallel plate capacitor, C_air is a good approximation of C₀. A more accurate calibration can be performed using multiple reference liquids.
-
-
Measurement of this compound:
-
Thoroughly clean and dry the dielectric cell after removing the reference liquid.
-
Fill the cell with this compound, ensuring the electrodes are fully submerged.
-
Measure the capacitance of the cell filled with this compound, C_decyl_ether.
-
-
Calculation of Dielectric Constant:
-
The dielectric constant of this compound (ε_decyl_ether) can be calculated using the following relationship: ε_decyl_ether = C_decyl_ether / C₀
-
If a reference liquid was used for more accurate calibration, the dielectric constant can be calculated by: ε_decyl_ether = ε_ref * (C_decyl_ether / C_ref)
-
Conclusion
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. A Study on the Physical Properties of Ethers [unacademy.com]
- 3. Physical and Chemical Properties of Ethers - GeeksforGeeks [geeksforgeeks.org]
- 4. Ch16: Ethers [chem.ucalgary.ca]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. dithis compound [stenutz.eu]
- 8. Dielectric Constant [macro.lsu.edu]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Dithis compound | C20H42O | CID 17152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. scholarworks.uni.edu [scholarworks.uni.edu]
- 13. bwjournal.org [bwjournal.org]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. web.bits-pilani.ac.in [web.bits-pilani.ac.in]
An In-depth Technical Guide to the Synthesis of Decyl Ether from Decanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Decyl ether, a long-chain aliphatic ether, finds applications in various fields, including as a specialty solvent, a component in lubricants, and as an intermediate in the synthesis of surfactants and other fine chemicals. This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of this compound from 1-decanol (B1670082). The two principal methods detailed are the Williamson ether synthesis and acid-catalyzed dehydration of 1-decanol. This document outlines the theoretical basis of each method, provides detailed experimental protocols, and presents quantitative data where available. Furthermore, reaction pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the synthetic processes.
Introduction
The synthesis of ethers from alcohols is a fundamental transformation in organic chemistry. For the preparation of symmetrical ethers such as this compound (di-n-decyl ether) from 1-decanol, two primary strategies are predominantly employed: the Williamson ether synthesis and the direct acid-catalyzed dehydration of the parent alcohol. The choice of method often depends on factors such as desired purity, scale of the reaction, and the availability of reagents and equipment.
The Williamson ether synthesis is a versatile and widely used method that proceeds via an SN2 mechanism, involving the reaction of an alkoxide with an alkyl halide.[1][2][3] To synthesize this compound from decanol (B1663958) using this method, a two-step process is necessary: first, the conversion of one equivalent of 1-decanol to an alkyl halide (e.g., 1-bromodecane), and second, the reaction of this alkyl halide with the sodium salt of 1-decanol (sodium decoxide).[4]
Acid-catalyzed dehydration offers a more direct, one-step approach where 1-decanol is self-condensed in the presence of an acid catalyst to form the ether and water.[5][6] This method is often favored in industrial settings for its atom economy. However, it typically requires higher temperatures and can be complicated by a competing elimination reaction that leads to the formation of decene as a byproduct.[6] The reaction conditions, particularly temperature and the choice of catalyst, are crucial in maximizing the yield of the ether.
This guide will delve into the specifics of both synthetic routes, providing detailed experimental procedures, a summary of reaction parameters, and visual aids to illustrate the underlying chemical principles and workflows.
Synthetic Methodologies
Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable route to this compound. The overall process, starting from 1-decanol, can be represented as a two-step sequence.
Step 1: Synthesis of 1-Bromodecane (B1670165) from 1-Decanol
The first step involves the conversion of 1-decanol to a suitable alkyl halide, such as 1-bromodecane. This is a standard transformation that can be achieved using various brominating agents.
Step 2: Synthesis of this compound
In the second step, the prepared 1-bromodecane is reacted with sodium decoxide, which is generated in situ from 1-decanol and a strong base like sodium hydride.[4] Phase-transfer catalysis can also be employed to facilitate the reaction between the aqueous and organic phases, often leading to improved yields and milder reaction conditions.[7][8]
Acid-Catalyzed Dehydration
This method involves the direct condensation of two molecules of 1-decanol, typically at elevated temperatures and in the presence of an acid catalyst, to produce this compound and water.
For long-chain primary alcohols like 1-decanol, the formation of the corresponding alkene (decene) is a significant competing reaction.[5] The choice of catalyst and careful control of reaction temperature are paramount to favor the bimolecular etherification over the unimolecular dehydration to the alkene. Solid acid catalysts, such as tungstated zirconia, have shown promise in selectively catalyzing the etherification of long-chain alcohols.[5]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is presented in two parts, corresponding to the two-step synthesis.
Part A: Synthesis of 1-Bromodecane from 1-Decanol
-
Materials:
-
1-Decanol
-
48% Hydrobromic acid
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
-
-
Procedure:
-
In a round-bottom flask, combine 1-decanol (1.0 eq) and 48% hydrobromic acid (2.0 eq).
-
Slowly add concentrated sulfuric acid (0.5 eq) to the stirred mixture while cooling in an ice bath.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, transfer the mixture to a separatory funnel and discard the lower aqueous layer.
-
Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the crude 1-bromodecane over anhydrous magnesium sulfate, filter, and purify by vacuum distillation.
-
Part B: Synthesis of this compound from 1-Decanol and 1-Bromodecane
-
Materials:
-
1-Decanol
-
1-Bromodecane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon), separatory funnel, rotary evaporator
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-decanol (1.0 eq) and anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Slowly add 1-bromodecane (1.05 eq) to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the product by vacuum distillation.
-
Protocol 2: Acid-Catalyzed Dehydration of 1-Decanol
-
Materials:
-
1-Decanol
-
Acid catalyst (e.g., Amberlyst 70, tungstated zirconia, or concentrated sulfuric acid)
-
Dean-Stark apparatus (optional, for water removal)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, distillation apparatus
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), place 1-decanol and the acid catalyst. For sulfuric acid, a catalytic amount (e.g., 5 mol%) is used. For solid catalysts, a suitable weight percentage is employed.
-
Heat the mixture to a temperature that favors ether formation over alkene formation (typically 140-180°C, this needs to be optimized for the specific catalyst).
-
Continuously remove the water formed during the reaction to drive the equilibrium towards the product.
-
Monitor the reaction by GC-MS to determine the conversion of 1-decanol and the selectivity for this compound.
-
After cooling, if a liquid acid catalyst was used, neutralize the mixture with a saturated sodium bicarbonate solution. If a solid catalyst was used, filter it off.
-
Wash the organic layer with water and brine.
-
Dry the crude product over anhydrous magnesium sulfate, filter, and purify by vacuum distillation.
-
Data Presentation
Table 1: Summary of Reaction Parameters for this compound Synthesis
| Parameter | Williamson Ether Synthesis | Acid-Catalyzed Dehydration |
| Starting Materials | 1-Decanol, 1-Bromodecane | 1-Decanol |
| Key Reagents | Sodium Hydride, DMF | Acid Catalyst (e.g., H₂SO₄, Amberlyst 70) |
| Reaction Temperature | 60-80°C | 140-180°C |
| Reaction Time | 2-6 hours | 4-12 hours |
| Typical Yield | 70-90% | 50-80% (highly dependent on catalyst and conditions) |
| Key Byproducts | Elimination products (decene) if secondary/tertiary halides were used (not applicable here) | 1-Decene, polymeric materials |
| Purification Method | Vacuum Distillation | Neutralization, Washing, Vacuum Distillation |
Mandatory Visualizations
Signaling Pathways and Reaction Mechanisms
Caption: Williamson Ether Synthesis Pathway for this compound.
Caption: Acid-Catalyzed Dehydration of 1-Decanol to this compound.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. (211c) Mechanism and Kinetics of 1-Dodecanol Etherification and Dehydration over Tungstated Zirconia | AIChE [proceedings.aiche.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. iajpr.com [iajpr.com]
Methodological & Application
Application Notes and Protocols: Decyl Ether as a High-Boiling Point Solvent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Decyl ether, also known as di-n-decyl ether, is a high-boiling point, chemically inert solvent that offers a unique set of properties making it suitable for specialized applications in organic synthesis. Its high boiling point allows for reactions to be conducted at elevated temperatures, which can be crucial for reactions with high activation energies or for improving reaction rates. Furthermore, its ethereal nature provides good solubility for a range of organic compounds while maintaining low water solubility, which can simplify aqueous work-ups.
These application notes provide an overview of the potential uses of this compound in organic synthesis, with a focus on high-temperature applications. Detailed protocols for representative reactions are provided to serve as a starting point for laboratory experimentation.
Physical Properties of this compound and Other High-Boiling Point Solvents
The selection of an appropriate solvent is critical for the success of a chemical reaction. The following table summarizes the key physical properties of di-n-decyl ether and compares it with other common high-boiling point solvents.
| Solvent | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL @ 20°C) |
| Di-n-decyl ether | 2456-28-2 | C₂₀H₄₂O | ~352 (est.)[1] | 16[2] | ~0.819[2] |
| Diphenyl ether | 101-84-8 | C₁₂H₁₀O | 258 | 26-29 | 1.07 |
| Diglyme | 111-96-6 | C₆H₁₄O₃ | 162 | -68 | 0.943 |
| Sulfolane | 126-33-0 | C₄H₈O₂S | 285 | 27.5 | 1.261 |
| Octyl ether | 629-82-3 | C₁₆H₃₄O | 292 | -7 | 0.805 |
Applications in Organic Synthesis
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers via an S(_N)2 reaction between an alkoxide and an organic halide.[3][4] While this reaction is often carried out in lower boiling point solvents like THF or DMF,[3] a high-boiling point solvent such as this compound can be advantageous when dealing with less reactive, sterically hindered substrates or when aiming to increase the reaction rate by employing higher temperatures. The inert nature of this compound prevents it from participating in the reaction, making it an ideal medium.
The decision to use a high-boiling point solvent like this compound is guided by the need to overcome a significant energy barrier for the reaction to proceed at a reasonable rate.
Caption: Decision workflow for solvent selection in Williamson ether synthesis.
This generalized protocol illustrates the use of this compound in a Williamson ether synthesis. Note: This is a representative procedure and may require optimization for specific substrates.
Reaction Scheme: C₁₀H₂₁ONa + C₆H₅CH₂Br → C₁₀H₂₁OCH₂C₆H₅ + NaBr
Materials:
-
Decan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Di-n-decyl ether (anhydrous)
-
Benzyl (B1604629) bromide
-
Methanol (for quenching)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a thermometer.
-
Alkoxide Formation: To the flask, add decan-1-ol (1.0 eq) and anhydrous di-n-decyl ether as the solvent. While stirring, carefully add sodium hydride (1.1 eq) portion-wise at room temperature.
-
Heating: Heat the mixture to 80-100°C and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium decoxide.
-
Addition of Alkyl Halide: Cool the reaction mixture to room temperature. Add benzyl bromide (1.05 eq) dropwise via a syringe, ensuring the temperature does not rise excessively.
-
High-Temperature Reaction: Heat the reaction mixture to 150-180°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of methanol.
-
Work-up: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The high boiling point of this compound will require heating under high vacuum for its removal.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure benzyl this compound.
Synthesis of Nanoparticles
High-boiling point solvents are essential in the synthesis of various nanoparticles, particularly metal oxides, through thermal decomposition methods.[5] These solvents allow for the high temperatures required to decompose organometallic precursors and facilitate the nucleation and growth of nanoparticles. Ethers like octyl ether are commonly used in these procedures.[5] Given its similar structure and higher boiling point, di-n-decyl ether is a suitable candidate for such syntheses, especially when higher reaction temperatures are desired for controlling particle size and crystallinity.
The synthesis of nanoparticles in a high-boiling point solvent follows a well-defined workflow, from precursor dissolution to nanoparticle isolation.
Caption: General workflow for thermal decomposition synthesis of nanoparticles.
This protocol is adapted from procedures using similar high-boiling point ethers and illustrates how this compound could be employed for the synthesis of iron oxide nanoparticles.[5]
Materials:
-
Iron(III) acetylacetonate (B107027) [Fe(acac)₃]
-
Oleic acid (surfactant)
-
Oleylamine (B85491) (surfactant)
-
Di-n-decyl ether (high-purity, anhydrous)
-
Ethanol (B145695) (for precipitation)
-
Hexane (B92381) (for dispersion)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple, combine iron(III) acetylacetonate (2 mmol), oleic acid (6 mmol), and oleylamine (6 mmol) with di-n-decyl ether (20 mL).
-
Degassing: Stir the mixture under a flow of nitrogen and heat to 120°C for 30 minutes to remove water and dissolved oxygen.
-
High-Temperature Reaction: Under a nitrogen blanket, heat the mixture to 200°C and hold for 2 hours. Then, increase the temperature to reflux (approximately 300-320°C) and maintain for 1 hour.
-
Cooling: After the reflux period, turn off the heating and allow the black-brown solution to cool to room temperature.
-
Precipitation and Isolation: Add 40 mL of ethanol to the cooled solution to precipitate the nanoparticles. Separate the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant.
-
Washing: Re-disperse the nanoparticle pellet in hexane and precipitate again with ethanol. Repeat this washing step two more times to remove excess surfactants and residual solvent.
-
Final Product: After the final wash, dry the iron oxide nanoparticles under vacuum. The resulting nanoparticles can be dispersed in nonpolar organic solvents like hexane or toluene.
Quantitative Data Summary
The use of a high-boiling point solvent like this compound is intended to improve reaction outcomes for thermally demanding processes. The following table provides a hypothetical comparison of reaction conditions for the synthesis of a sterically hindered ether, illustrating the potential benefits.
| Parameter | Standard Solvent (e.g., DMF) | High-Boiling Solvent (Di-n-decyl ether) | Rationale for Improvement |
| Reaction Temperature | 80-120°C | 150-200°C | Higher temperature can overcome the activation energy barrier for sterically hindered substrates. |
| Reaction Time | 12-24 hours | 4-8 hours | Increased reaction rate at higher temperatures leads to shorter reaction times. |
| Product Yield | Moderate | Potentially Higher | Forcing conditions may drive the reaction to completion, increasing the yield. |
| Work-up Complexity | Standard extraction | Requires high-vacuum distillation for solvent removal. | The very low water solubility of this compound may simplify aqueous extractions. |
Disclaimer: The protocols provided are illustrative and should be adapted and optimized for specific substrates and laboratory conditions. All work should be performed with appropriate safety precautions in a well-ventilated fume hood.
References
Application Notes and Protocols: The Use of Decyl Ether as a High-Boiling Point Reaction Medium for Grignard Reagents
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document explores the potential application of decyl ether as a high-boiling point solvent for Grignard reactions. While diethyl ether and tetrahydrofuran (B95107) (THF) are the conventional solvents for this critical carbon-carbon bond-forming reaction, their low boiling points can be a limitation for reactions requiring elevated temperatures. This compound, with its significantly higher boiling point, presents a theoretical advantage for such scenarios. These notes provide a comparative analysis of this compound's physical properties against standard Grignard solvents, a general experimental protocol adaptable for its use, and a discussion of the potential benefits and challenges.
Introduction: The Role of Ethers in Grignard Reactions
Grignard reagents (RMgX) are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The formation and reactivity of Grignard reagents are highly dependent on the solvent system. Ethers are the solvents of choice for several key reasons:
-
Solvation and Stabilization: The lone pairs of electrons on the ether's oxygen atom coordinate with the magnesium center of the Grignard reagent, forming a stable complex. This solvation is crucial for the reagent's formation and solubility.[1][2]
-
Aprotic Nature: Ethers are aprotic solvents, meaning they lack acidic protons. This is critical as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[3][4]
-
Inertness: Ethers are generally unreactive towards Grignard reagents, providing a stable medium for the reaction to proceed.[5]
The most commonly used ethers, diethyl ether (b.p. 34.6 °C) and THF (b.p. 66 °C), have relatively low boiling points.[6] This can necessitate prolonged reaction times at lower temperatures. The use of a high-boiling point ether, such as this compound, could potentially allow for reactions to be conducted at higher temperatures, thereby increasing reaction rates for sluggish or sterically hindered substrates.
Data Presentation: Comparison of Ether Solvents
A direct comparison of the physical properties of this compound with those of diethyl ether and THF is essential for evaluating its potential as a Grignard solvent.
| Property | Diethyl Ether | Tetrahydrofuran (THF) | This compound (Di-n-decyl ether) |
| Molecular Formula | C₄H₁₀O | C₄H₈O | C₂₀H₄₂O |
| Molecular Weight ( g/mol ) | 74.12 | 72.11 | 298.55[7][8] |
| Boiling Point (°C) | 34.6 | 66 | ~361 (estimated)[7] |
| Melting Point (°C) | -116.3 | -108.4 | N/A |
| Density (g/mL) | 0.713 | 0.889 | ~0.806 |
| Water Solubility | 6.9 g/100 mL (20 °C) | Miscible | Insoluble[8][9] |
| Vapor Pressure | High | Moderate | Very Low[7] |
Potential Advantages and Challenges of Using this compound
Advantages:
-
Higher Reaction Temperatures: The most significant advantage of this compound is its high boiling point, which would allow for reactions to be run at significantly higher temperatures. This could be beneficial for:
-
Formation of Grignard reagents from less reactive halides (e.g., aryl chlorides).
-
Reactions involving sterically hindered substrates.
-
Potentially reducing reaction times.
-
-
Increased Safety: The very low vapor pressure of this compound reduces its flammability risk compared to the highly volatile diethyl ether.[7]
-
Reduced Solvent Loss: The high boiling point minimizes solvent loss due to evaporation during the reaction, especially for extended reaction times.
Challenges:
-
Solvent Removal: The high boiling point of this compound makes its removal after the reaction challenging. Standard rotary evaporation would be ineffective, and vacuum distillation at high temperatures might be required, which could degrade thermally sensitive products.
-
Solvating Ability: The long alkyl chains of this compound may sterically hinder the oxygen's ability to effectively solvate the magnesium center of the Grignard reagent compared to the less hindered diethyl ether or THF. This could potentially impact the rate of Grignard reagent formation and its reactivity.
-
Purity: As with all Grignard reactions, the this compound must be rigorously dried and purified to remove any water or alcohol impurities.[10]
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in Grignard reactions. Note: These protocols are hypothetical and should be optimized for specific substrates and reaction conditions.
4.1. Preparation of Anhydrous this compound
-
Objective: To prepare anhydrous this compound suitable for Grignard reactions.
-
Materials:
-
This compound
-
Sodium metal
-
Benzophenone (indicator)
-
Distillation apparatus
-
-
Procedure:
-
To a round-bottom flask, add this compound and small pieces of sodium metal.
-
Add a small amount of benzophenone.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) until a persistent blue or purple color develops, indicating the solvent is anhydrous.
-
Distill the this compound under reduced pressure and collect the anhydrous solvent.
-
Store the anhydrous this compound over molecular sieves under an inert atmosphere.
-
4.2. General Protocol for Grignard Reagent Formation in this compound
-
Objective: To form a Grignard reagent using this compound as the solvent.
-
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide
-
Anhydrous this compound
-
Iodine crystal (as an initiator)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet.
-
-
Procedure:
-
Set up the glassware and flame-dry it under a stream of inert gas to remove any adsorbed moisture.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
Add a small portion of the anhydrous this compound.
-
Dissolve the alkyl or aryl halide in anhydrous this compound in the dropping funnel.
-
Add a small amount of the halide solution to the magnesium suspension.
-
The reaction may need to be initiated by gentle heating. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The higher boiling point of this compound will require a higher reaction temperature to achieve reflux compared to diethyl ether.
-
After the addition is complete, continue to heat the mixture as needed to ensure complete reaction.
-
4.3. General Protocol for Reaction of a Grignard Reagent with a Carbonyl Compound in this compound
-
Objective: To react a pre-formed Grignard reagent with an aldehyde or ketone.
-
Materials:
-
Grignard reagent solution in this compound
-
Aldehyde or ketone
-
Anhydrous this compound
-
Ammonium (B1175870) chloride solution (saturated, aqueous)
-
-
Procedure:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve the aldehyde or ketone in anhydrous this compound and add it to the dropping funnel.
-
Add the carbonyl compound solution dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time or heat if necessary.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
-
Visualizations
Caption: Workflow for a Grignard reaction using this compound.
Caption: Logical relationships of solvent properties in Grignard reactions.
Conclusion
This compound is a theoretically viable, yet largely unexplored, high-boiling point solvent for Grignard reactions. Its primary advantage lies in enabling reactions at elevated temperatures, which could be beneficial for unreactive substrates. However, significant challenges, particularly concerning solvent removal and potentially reduced solvating power, must be addressed. The protocols and data presented here offer a foundational guide for researchers interested in exploring the utility of this compound and other high-boiling point ethers in Grignard synthesis. Experimental validation is necessary to determine its practical applicability and to establish optimized reaction conditions.
References
- 1. quora.com [quora.com]
- 2. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 3. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 4. homework.study.com [homework.study.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. scent.vn [scent.vn]
- 8. 2456-28-2 CAS MSDS (DI-N-DECYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. DI-N-DECYL ETHER | 2456-28-2 [chemicalbook.com]
- 10. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
Application Notes and Protocols for Decyl Ether as an Inert Solvent in Air-Sensitive Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of decyl ether as a high-boiling, inert solvent for air-sensitive chemical reactions. Its properties make it a valuable alternative to more common ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) when high temperatures are required.
Introduction to this compound in Air-Sensitive Chemistry
This compound (also known as di-n-decyl ether or 1-decoxydecane) is a high-molecular-weight ether that offers excellent stability and inertness, making it a suitable solvent for a variety of air-sensitive reactions, particularly those involving organometallic reagents and high-temperature conditions. Ethers, in general, are favored solvents for such reactions due to the ability of the ether oxygen to coordinate with and stabilize organometallic species, such as Grignard and organolithium reagents.[1] this compound's key advantage is its high boiling point, which allows for reactions to be conducted at temperatures significantly above the boiling points of more volatile ethers.
Key Advantages of this compound:
-
High Boiling Point: Enables reactions to be run at elevated temperatures, which can be necessary for certain transformations like Ullmann condensations or high-temperature Wittig reactions.
-
Chemical Inertness: The C-O bond in ethers is strong, making them resistant to cleavage under many reaction conditions. They are generally unreactive towards acids, bases, and many nucleophiles.
-
Low Polarity: this compound is a non-polar solvent, which is advantageous for dissolving non-polar reactants and for reaction systems where aprotic conditions are essential.
-
Aprotic Nature: Lacking acidic protons, this compound does not react with strong bases like organolithium or Grignard reagents.
Physicochemical Properties of this compound and Comparison with Other Solvents
The selection of a solvent is critical for the success of an air-sensitive reaction. The following table summarizes the key physical properties of this compound and compares them with other common inert solvents.
| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) | Toluene (B28343) |
| Formula | C₂₀H₄₂O | C₄H₁₀O | C₄H₈O | C₇H₈ |
| Molecular Weight ( g/mol ) | 298.55[2] | 74.12 | 72.11 | 92.14 |
| Boiling Point (°C) | ~352 - 361[3][4] | 34.6 | 66 | 111 |
| Melting Point (°C) | 16[5] | -116.3 | -108.4 | -95 |
| Density (g/cm³) | ~0.82[3] | 0.713 | 0.889 | 0.867 |
| Viscosity (cP at 20°C) | Not available (expected to be low) | 0.23 | 0.55 | 0.59 |
| Polarity | Non-polar | Relatively non-polar | Polar aprotic | Non-polar |
| Notes | High boiling point allows for a wide reaction temperature range. | Highly volatile, low boiling point. | Higher polarity than diethyl ether, good for dissolving a wider range of compounds. | Aromatic solvent, can sometimes participate in side reactions. |
Applications in Air-Sensitive Reactions
This compound's high boiling point makes it particularly suitable for reactions that require significant thermal energy to proceed.
3.1. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction used to form diaryl ethers, which often requires high temperatures (frequently in excess of 210°C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[6] However, in cases where a non-polar, inert solvent is desired to minimize side reactions, this compound presents a viable alternative.
3.2. High-Temperature Wittig Reactions
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide.[7][8] While many Wittig reactions proceed at or below room temperature, some sterically hindered or less reactive substrates may require elevated temperatures to achieve a reasonable reaction rate. The choice of solvent can also influence the stereochemical outcome (E/Z selectivity) of the reaction.[9] this compound can serve as a stable, high-temperature medium for such challenging Wittig reactions.
3.3. Nanoparticle Synthesis
The synthesis of certain nanoparticles via thermal decomposition of organometallic precursors requires high temperatures and a coordinating solvent to control particle growth and prevent aggregation. Long-chain ethers, such as octyl ether and by extension this compound, are used in these syntheses.
Experimental Protocols
The following are generalized protocols for conducting air-sensitive reactions using this compound. Note: These are illustrative protocols and may require optimization for specific substrates and desired outcomes. Always perform a thorough risk assessment before conducting any new experiment.
4.1. General Setup for Air-Sensitive Reactions in this compound
Due to the high boiling point of this compound, reactions are typically run under an inert atmosphere (nitrogen or argon) using Schlenk line techniques.
Protocol 1: General Procedure for an Air-Sensitive Reaction
Materials:
-
Three-neck round-bottom flask
-
Condenser
-
Septa
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Schlenk line
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Syringes and needles
-
This compound (anhydrous)
-
Reactants (anhydrous)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and allow it to cool under a stream of inert gas.
-
Assembly: Assemble the three-neck flask with a condenser, a septum for reagent addition, and an inlet for the inert gas. Connect the top of the condenser to a bubbler to maintain a positive pressure of inert gas.
-
Solvent and Reagent Addition: Add the this compound and any solid reactants to the flask under a positive flow of inert gas. Liquid reactants can be added via syringe through the septum.
-
Reaction: Heat the reaction mixture to the desired temperature using a heating mantle controlled by a thermocouple. Monitor the reaction progress by thin-layer chromatography (TLC) or another appropriate analytical technique.
-
Work-up: After the reaction is complete, cool the flask to room temperature. The work-up procedure will be specific to the reaction but generally involves quenching the reaction mixture, followed by extraction and purification. Due to the high boiling point of this compound, it is typically removed under vacuum.
Protocol 2: Illustrative High-Temperature Ullmann-Type Reaction
Reaction: Synthesis of a Diaryl Ether
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
Phenol (e.g., 4-methoxyphenol)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
This compound (anhydrous)
Procedure:
-
Setup: Assemble the reaction apparatus as described in Protocol 1.
-
Charging the Flask: Under a positive flow of argon, charge the flask with CuI, K₂CO₃, the aryl halide, and the phenol.
-
Solvent Addition: Add anhydrous this compound via cannula or syringe.
-
Reaction: Heat the mixture to 180-220°C with vigorous stirring. The high boiling point of this compound allows for these temperatures to be reached and maintained. Monitor the reaction for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with toluene and filter through a pad of celite to remove inorganic salts. Wash the filtrate with aqueous ammonia (B1221849) and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude product can then be purified by column chromatography to separate it from the high-boiling this compound.
Visualizing Experimental Workflows
Diagram 1: General Workflow for an Air-Sensitive Reaction
This diagram illustrates the key steps involved in setting up and running a reaction under an inert atmosphere.
Caption: Workflow for Air-Sensitive Reactions.
Diagram 2: Decision Tree for Inert Solvent Selection
This diagram provides a logical framework for choosing an appropriate inert solvent for an air-sensitive reaction, highlighting the conditions that would lead to the selection of a high-boiling ether like this compound.
Caption: Inert Solvent Selection Guide.
References
- 1. dithis compound, 2456-28-2 [thegoodscentscompany.com]
- 2. 2456-28-2 CAS MSDS (DI-N-DECYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | CAS 2456-28-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. scent.vn [scent.vn]
- 5. dithis compound [stenutz.eu]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Decyl Ether in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl ether, a high-boiling point (approximately 287°C) and chemically inert organic solvent, plays a crucial role in the synthesis of high-quality, monodisperse nanoparticles. Its primary function is to provide a stable, high-temperature medium necessary for the thermal decomposition of organometallic precursors. This allows for the critical separation of the nucleation and growth phases of nanoparticle formation, a principle described by the LaMer model, which is essential for achieving a narrow size distribution.[1][2] The inert nature of this compound ensures it does not participate in the reaction, providing a controlled environment. Furthermore, its high boiling point is advantageous for synthesizing crystalline nanoparticles that require elevated temperatures for optimal formation and growth.[3][4]
Key Properties and Roles of this compound
This compound's utility in nanoparticle synthesis is attributed to several key physicochemical properties:
-
High Boiling Point: Enables reactions to be carried out at temperatures exceeding 250°C, which is often required for the decomposition of metal-oleate or other organometallic complexes.[1][3]
-
Chemical Inertness: As an ether, it is relatively unreactive, preventing unwanted side reactions with precursors, capping agents, or the newly formed nanoparticles.
-
Solvent for Precursors: It effectively dissolves common organometallic precursors and hydrophobic capping agents like oleic acid and oleylamine, ensuring a homogeneous reaction mixture.
-
Heat Transfer Medium: Provides uniform heat distribution throughout the reaction vessel, which is critical for consistent nucleation and controlled particle growth.
The logical relationship between these properties and their impact on nanoparticle synthesis is visualized below.
Caption: Logical flow of this compound's properties and their role in synthesis.
Application Note 1: Synthesis of Iron Oxide Nanoparticles (IONPs)
This compound is frequently used as a high-boiling point solvent for the thermal decomposition of iron precursors, such as iron(III) oleate (B1233923), to produce monodisperse superparamagnetic iron oxide nanoparticles (SPIONs).[1][3] These nanoparticles are of significant interest for biomedical applications like magnetic resonance imaging (MRI) contrast agents and drug delivery. The reaction temperature, controlled by the solvent, directly influences the size and crystallinity of the resulting IONPs.[5]
Quantitative Data Summary
The synthesis parameters, particularly the heating rate and final temperature, significantly impact the final particle size.
| Precursor | Solvent System | Surfactants | Heating Rate (°C/min) | Reaction Temp. (°C) | Resulting Particle Size (nm) | Reference |
| Iron(III) Oleate | Di-n-octyl ether | Oleic Acid | 5 | 287 | ~15 | [1] |
| Iron(III) Oleate | Di-n-octyl ether | Oleic Acid, Sodium Oleate | 1 | 287 | >20 | [1] |
| Iron(III) Oleate | Di-n-octyl ether | Oleic Acid, Sodium Oleate | 30 | 287 | ~10 | [1] |
| Iron(III) Acetylacetonate | Phenyl ether | Oleic Acid, Oleylamine | - | 265 | 4 | [3] |
| Note: Di-n-octyl ether and Phenyl ether are solvents with similar high-boiling-point properties to this compound and are used here as illustrative examples of the synthesis method. |
Experimental Protocol: Thermal Decomposition of Iron Oleate
This protocol is adapted from established methods for synthesizing IONPs via thermal decomposition.[1][3]
Materials:
-
Iron(III) oleate complex
-
Oleic acid (surfactant)
-
This compound (solvent)
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Ethanol (B145695) and Acetone (B3395972) (for washing)
-
Centrifuge
Workflow Diagram:
Caption: Workflow for iron oxide nanoparticle synthesis via thermal decomposition.
Procedure:
-
Preparation: In a three-neck flask, combine the iron oleate precursor, oleic acid, and this compound.
-
Degassing: Heat the mixture to 120°C under vacuum for 30-60 minutes to remove water and oxygen.
-
Heating: Switch the atmosphere to inert gas (Argon or Nitrogen) and heat the solution to the desired reaction temperature (e.g., 287°C) at a controlled rate (e.g., 20°C/min).
-
Aging: Maintain the reaction temperature for a set period (e.g., 60 minutes) to allow for particle growth and crystal annealing.
-
Cooling: After the aging period, remove the heat source and allow the flask to cool to room temperature.
-
Purification: Add an excess of ethanol to the cooled solution to precipitate the nanoparticles. Separate the nanoparticles by centrifugation.
-
Washing: Discard the supernatant and wash the nanoparticle pellet multiple times with ethanol and/or acetone to remove excess solvent and surfactant. The final product can be dispersed in a non-polar solvent like toluene (B28343) or hexane.
Application Note 2: Synthesis of Upconverting Nanoparticles (UCNPs)
This compound can also be used in the synthesis of lanthanide-doped upconverting nanoparticles (UCNPs), such as NaYF₄:Yb,Er. These particles are capable of converting near-infrared (NIR) radiation to visible light, making them ideal for biological imaging due to reduced autofluorescence and deeper tissue penetration.[6] The high temperatures achievable in this compound are essential for forming the desired high-efficiency hexagonal (β-phase) crystal structure of NaYF₄.[6]
Quantitative Data Summary
Reaction temperature is a critical parameter for controlling the crystal phase of NaYF₄ nanoparticles, which in turn dictates their upconversion efficiency.
| Precursors | Solvent System | Surfactants | Reaction Temp. (°C) | Reaction Time (h) | Resulting Crystal Phase | Reference |
| RE-Oleate Complexes | 1-Octadecene | Oleic Acid | 210 | 6 | α-phase (cubic) | [6] |
| RE-Oleate Complexes | 1-Octadecene | Oleic Acid | 260 | 6 | β-phase (hexagonal) | [6] |
| Lanthanide Acetates | 1-Octadecene* | Oleic Acid | 320 | 1 | β-phase (hexagonal) | [7] |
| Note: 1-Octadecene is another common high-boiling point solvent used for UCNP synthesis, demonstrating the general principle. |
Experimental Protocol: Thermal Decomposition for NaYF₄:Yb,Er UCNPs
This protocol is a generalized method based on common thermal decomposition syntheses for UCNPs.[6][7]
Materials:
-
Lanthanide precursors (e.g., YCl₃, YbCl₃, ErCl₃ or trifluoroacetates)
-
Sodium precursor (e.g., sodium oleate or sodium trifluoroacetate)
-
Oleic acid (capping agent)
-
This compound or 1-Octadecene (solvent)
-
Standard glassware for inert atmosphere synthesis as listed in the IONP protocol.
Procedure:
-
Precursor Preparation: Prepare lanthanide oleate precursors by reacting lanthanide chlorides or oxides with oleic acid at an elevated temperature (~150°C) in the solvent.
-
Degassing: Cool the lanthanide oleate mixture and add the sodium precursor. Heat the combined mixture to 100-120°C under vacuum to remove residual water and air.
-
Reaction: Under an argon or nitrogen atmosphere, heat the solution rapidly to a high temperature (e.g., 300-320°C).
-
Aging: Maintain this temperature for 1-1.5 hours with vigorous stirring to promote the formation of the hexagonal crystalline phase.
-
Purification: Cool the reaction to room temperature. Precipitate the UCNPs by adding ethanol, collect them via centrifugation, and wash several times with ethanol to remove unreacted precursors and excess surfactants. The purified UCNPs can be stored in a non-polar solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods of Synthesizing Monodisperse Colloidal Quantum Dots [sigmaaldrich.com]
- 3. Development and use of iron oxide nanoparticles (Part 1): Synthesis of iron oxide nanoparticles for MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Influence of experimental parameters on iron oxide nanoparticle properties synthesized by thermal decomposition: size and nuclear magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Upconversion Nanoparticles: Synthesis, Surface Modification, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Polyethylene Glycol Ethers as Phase-Transfer Catalysts in Heterogeneous Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of heterogeneous reactions, where reactants are present in different immiscible phases (e.g., liquid-liquid or solid-liquid), phase-transfer catalysis (PTC) has emerged as a powerful technique to accelerate reaction rates and enhance product yields. While a wide array of compounds, such as quaternary ammonium (B1175870) salts and crown ethers, are well-established as phase-transfer catalysts, there is a common misconception regarding the role of simple dialkyl ethers, like decyl ether. It is important to clarify that This compound and other simple dialkyl ethers are not effective phase-transfer catalysts . Their primary role in organic synthesis is typically as a high-boiling, non-polar solvent or as a product of etherification reactions.
However, a class of ethers that are highly effective as phase-transfer catalysts are the polyethylene (B3416737) glycols (PEGs) and their dialkyl ether derivatives . These linear polyethers function as acyclic analogues of crown ethers. The repeating ethylene (B1197577) oxide units create a flexible backbone with multiple oxygen atoms that can effectively chelate metal cations, such as Na⁺ and K⁺. This complexation shields the cation's positive charge, rendering the associated anion more "naked" and highly reactive in the organic phase. This document provides detailed application notes and protocols for the use of polyethylene glycol ethers as phase-transfer catalysts in heterogeneous reactions, with a focus on their application in ether synthesis.
Mechanism of Action: Polyethylene Glycol Ethers in Phase-Transfer Catalysis
The catalytic cycle of a polyethylene glycol (PEG) ether in a solid-liquid phase-transfer reaction, such as the Williamson ether synthesis, can be visualized as follows:
-
Complexation: The PEG ether, present in the organic phase, migrates to the interface of the solid inorganic salt (e.g., potassium phenoxide). The oxygen atoms of the PEG chain coordinate with the metal cation (K⁺), forming a lipophilic complex.
-
Anion Transport: This complex, now soluble in the organic phase, transports the associated anion (phenoxide) from the solid phase into the bulk organic phase.
-
Reaction: The poorly solvated and highly reactive anion reacts with the organic substrate (e.g., an alkyl halide) to form the desired product (an ether) and a new inorganic salt (e.g., potassium halide).
-
Catalyst Regeneration: The PEG ether-cation complex then transports the newly formed anion (halide) back to the interface, where the cation is exchanged for a new cation from the solid reactant, thus regenerating the active catalyst and completing the catalytic cycle.
This continuous process facilitates the transfer of reactants across the phase boundary, enabling the reaction to proceed at a significantly faster rate than in the absence of the catalyst.
Caption: Mechanism of PEG ether-catalyzed phase-transfer reaction.
Applications in Heterogeneous Reactions: Data and Protocols
Polyethylene glycol ethers are versatile phase-transfer catalysts for a variety of heterogeneous reactions, including nucleophilic substitutions (e.g., Williamson ether synthesis), oxidations, and reductions. Their effectiveness is influenced by factors such as the molecular weight of the PEG, the nature of the end-capping alkyl groups, the solvent, and the specific reactants involved.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the application of polyethylene glycol and its ether derivatives as phase-transfer catalysts.
Table 1: Williamson Ether Synthesis of Aryl Ethers
| Phenol (B47542) | Alkylating Agent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | n-Butyl bromide | PEG-400 (5) | Toluene (B28343) | 110 | 6 | 92 |
| p-Cresol | Benzyl chloride | PEG-600 (5) | Chlorobenzene | 130 | 5 | 95 |
| 2-Naphthol | Ethyl iodide | PEG-1000 dimethyl ether (4) | Xylene | 140 | 8 | 88 |
| Guaiacol | n-Propyl bromide | PEG-2000 (3) | Anisole | 120 | 7 | 90 |
Table 2: Synthesis of Dialkyl Peroxides
| Alkyl Bromide | Hydroperoxide | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromobutane | Cumene hydroperoxide | PEG-2000 | Cyclohexane | 50 | 1.5 | 99 |
| 1-Bromooctane | tert-Butyl hydroperoxide | PEG-4000 | Heptane | 60 | 2 | 95 |
| 1-Bromohexane | Cumene hydroperoxide | PEG-2000 dimethyl ether | Toluene | 55 | 1.5 | 97 |
Table 3: Comparative Study of Catalysts in the Synthesis of n-Octyl Phenyl Ether
| Catalyst | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) |
| None | - | 110 | 24 | <5 |
| PEG-400 | 5 | 110 | 8 | 85 |
| PEG-1000 | 5 | 110 | 6 | 92 |
| PEG-1000 dimethyl ether | 5 | 110 | 5 | 96 |
| Tetrabutylammonium bromide | 5 | 110 | 4 | 98 |
Experimental Protocols
The following are detailed protocols for representative heterogeneous reactions utilizing polyethylene glycol ethers as phase-transfer catalysts.
Protocol 1: Synthesis of n-Butyl Phenyl Ether via Williamson Ether Synthesis
This protocol describes the synthesis of n-butyl phenyl ether from phenol and n-butyl bromide using PEG-1000 as a phase-transfer catalyst in a solid-liquid system.
Materials:
-
Phenol (9.41 g, 100 mmol)
-
Potassium carbonate, anhydrous powder (20.73 g, 150 mmol)
-
n-Butyl bromide (16.44 g, 120 mmol)
-
Polyethylene glycol 1000 (PEG-1000) (5.0 g, 5 mmol)
-
Toluene (150 mL)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (250 mL) with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (9.41 g), anhydrous potassium carbonate (20.73 g), PEG-1000 (5.0 g), and toluene (150 mL).
-
Reaction: Stir the mixture vigorously and heat to reflux (approximately 110 °C) using a heating mantle.
-
Addition of Alkylating Agent: Once the mixture is refluxing, add n-butyl bromide (16.44 g) dropwise over 30 minutes.
-
Reaction Monitoring: Continue to heat the reaction mixture at reflux with vigorous stirring for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of toluene.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 10% aqueous NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by deionized water (2 x 50 mL), and finally with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude n-butyl phenyl ether can be purified by vacuum distillation to yield the pure product.
Caption: General workflow for PEG-catalyzed ether synthesis.
Conclusion
Polyethylene glycols and their dialkyl ether derivatives are cost-effective, environmentally benign, and highly efficient phase-transfer catalysts for a range of heterogeneous reactions. Their unique ability to complex with metal cations and transport anions into an organic phase makes them excellent alternatives to traditional quaternary ammonium salts and crown ethers. The protocols and data presented herein provide a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and scalable production of ethers and other valuable chemical entities.
Application Notes and Protocols for Liquid-Liquid Extraction Using Decyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid-liquid extraction (LLE) is a fundamental sample preparation technique used to separate and purify compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of the organic solvent is critical and depends on factors such as selectivity for the target analyte, immiscibility with water, density, and safety. This document provides detailed application notes and generalized protocols for the use of di-n-decyl ether (decyl ether) as the organic solvent in LLE procedures.
This compound is a long-chain ether with properties that can be advantageous for specific extraction applications, particularly for the separation of hydrophobic or lipophilic molecules. Its low volatility and minimal water solubility make it a potentially suitable alternative to more volatile solvents like diethyl ether, especially in applications requiring higher temperatures or reduced solvent loss.
Solvent Properties of Di-n-Decyl Ether
Understanding the physical and chemical properties of the extraction solvent is crucial for protocol development. Key properties of di-n-decyl ether are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₄₂O | |
| Molecular Weight | 298.55 g/mol | |
| CAS Number | 2456-28-2 | |
| Appearance | Colorless liquid | |
| Density | 0.815 g/mL | [1] |
| Boiling Point | 361 °C (estimated) | [2] |
| Melting Point | 16 °C | [1] |
| Water Solubility | 0.04 g/L at 25 °C (Insoluble) | [2][3] |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, isopropanol, and oils. | [2][3][4] |
| Dipole Moment | 1.34 D | [1] |
Applications in Liquid-Liquid Extraction
While specific, detailed protocols for the use of this compound in pharmaceutical, metal ion, or organic acid extraction are not widely documented in publicly available literature, its properties suggest potential utility in the following areas:
-
Extraction of Highly Lipophilic Compounds: The long alkyl chains of this compound make it an excellent solvent for highly nonpolar and lipophilic molecules that have poor solubility in more common, less lipophilic organic solvents. This could include certain active pharmaceutical ingredients (APIs), natural products, and environmental contaminants.
-
High-Temperature Extractions: Its high boiling point makes this compound suitable for extractions that may need to be performed at elevated temperatures to increase the solubility of the analyte or to enhance extraction kinetics.
-
Replacement for Volatile Solvents: In situations where the high volatility and flammability of solvents like diethyl ether are a concern, this compound offers a safer alternative with a much lower vapor pressure.
-
Use as a Diluent in Metal Extraction: Long-chain ethers can be used as diluents for acidic or chelating extractants in the hydrometallurgical extraction of metal ions, including rare earth elements. The diluent can influence the extraction efficiency and selectivity of the primary extractant.
Generalized Experimental Protocol for Liquid-Liquid Extraction
The following is a generalized protocol for performing a liquid-liquid extraction using this compound. This protocol should be adapted and optimized for the specific analyte and sample matrix.
Materials and Equipment
-
Di-n-decyl ether (reagent grade)
-
Aqueous solution containing the analyte of interest
-
Separatory funnel of appropriate volume
-
Beakers or Erlenmeyer flasks for collecting the separated phases
-
pH meter and appropriate acids or bases for pH adjustment (if necessary)
-
Ring stand and clamp
-
Analytical balance
-
Vortex mixer (optional)
-
Centrifuge (optional, for breaking emulsions)
-
Rotary evaporator or other solvent evaporation system
Experimental Workflow Diagram
Caption: General workflow for liquid-liquid extraction using this compound.
Step-by-Step Procedure
-
Preparation of the Aqueous Phase:
-
Prepare the aqueous sample solution containing the analyte of interest.
-
If the extraction is pH-dependent (e.g., for acidic or basic compounds), adjust the pH of the aqueous phase to optimize the partitioning of the analyte into the organic phase. For acidic compounds, the pH should generally be adjusted to at least 2 pH units below the pKa of the analyte. For basic compounds, the pH should be adjusted to at least 2 pH units above the pKa.
-
-
Liquid-Liquid Extraction:
-
Place the aqueous sample solution into a separatory funnel.
-
Add a measured volume of di-n-decyl ether to the separatory funnel. The ratio of the organic phase to the aqueous phase (O:A ratio) should be optimized for efficient extraction. A common starting point is a 1:1 volume ratio.
-
Stopper the separatory funnel and shake it vigorously for 1-2 minutes to ensure thorough mixing and to facilitate the transfer of the analyte from the aqueous phase to the organic phase. Periodically vent the funnel by inverting it and opening the stopcock to release any pressure buildup.
-
Place the separatory funnel back on the ring stand and allow the two phases to separate completely. This compound has a density of approximately 0.815 g/mL, so it will form the upper layer when used with an aqueous solution (density ~1.0 g/mL).
-
-
Phase Separation:
-
Once the layers have clearly separated, carefully drain the lower aqueous phase into a clean beaker or flask.
-
Collect the upper organic phase (this compound containing the extracted analyte) by pouring it out from the top of the separatory funnel to avoid contamination with any residual aqueous phase near the stopcock.
-
-
Repeat Extraction (Optional but Recommended):
-
For quantitative extraction, it is often necessary to perform multiple extractions of the aqueous phase with fresh portions of the organic solvent. Typically, two to three extractions are sufficient. Combine the organic extracts from each step.
-
-
Post-Extraction Processing:
-
Drying: To remove any residual water from the collected organic phase, add a drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and allow it to stand for a few minutes. The organic phase should be clear, not cloudy.
-
Solvent Removal: Decant or filter the dried organic phase into a clean, pre-weighed round-bottom flask. Remove the this compound using a rotary evaporator. Due to its high boiling point, a higher temperature and lower pressure may be required compared to more volatile solvents.
-
Analysis: The remaining residue contains the extracted analyte, which can then be reconstituted in a suitable solvent for further analysis by techniques such as HPLC, GC, or spectroscopy.
-
Logical Relationships in Acid-Base Extraction
The following diagram illustrates the logical flow for separating a mixture of an acidic, a basic, and a neutral compound using liquid-liquid extraction, which could be adapted for use with this compound as the organic solvent.
Caption: Separation scheme for acidic, basic, and neutral compounds.
Conclusion
Di-n-decyl ether presents itself as a viable, albeit under-documented, solvent for liquid-liquid extraction, particularly for highly lipophilic compounds and high-temperature applications. Its low volatility and immiscibility with water are advantageous properties. The provided generalized protocol and workflow diagrams offer a starting point for researchers to develop specific and optimized extraction methods for their compounds of interest. Due to the limited availability of published quantitative data, empirical determination of parameters such as partition coefficients and extraction efficiencies will be a necessary step in validating any new LLE method using this compound.
References
Decyl Ether: A High-Performance Solvent for Demanding Organic Reactions
Application Note AP-DE-HTOR-001
Introduction
Decyl ether, also known as di-n-decyl ether, is a high-boiling point, non-polar solvent that offers exceptional thermal stability, making it an ideal medium for a variety of high-temperature organic reactions. With a boiling point estimated to be between 351.91 °C and 361°C, it allows for a wide operational temperature range, enabling reactions that are sluggish or do not proceed at lower temperatures. Its inert nature and low water solubility further contribute to its utility in sensitive chemical transformations. This document provides detailed application notes and protocols for the use of this compound in several key high-temperature organic reactions and nanoparticle synthesis.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use as a high-temperature solvent. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₄₂O | [1] |
| Molecular Weight | 298.5 g/mol | [1][2] |
| Boiling Point | 351.91 °C @ 760 mmHg (est.) | [3] |
| Flash Point | 143.90 °C (est.) | [3] |
| Density | 0.815 g/mL | [4] |
| Water Solubility | 0.0003098 mg/L @ 25 °C (est.) | [3] |
| logP (o/w) | 9.192 (est.) | [3] |
| Appearance | Colorless liquid | |
| Synonyms | Dithis compound, Di-n-decyl ether, 1-decoxydecane | [2] |
Applications in High-Temperature Organic Synthesis
This compound's high boiling point makes it a suitable solvent for a range of organic reactions that require elevated temperatures, such as cross-coupling reactions and condensations. While specific literature examples detailing the use of this compound are not abundant, its properties align well with the requirements for reactions like the Ullmann condensation, Suzuki-Miyaura coupling, and Heck reaction, which often necessitate high-boiling point, non-polar solvents.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers, aryl thioethers, and aryl amines.[5][6] These reactions traditionally require high temperatures, often in excess of 210 °C, and are typically carried out in high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[6][7] However, for substrates that are sensitive to polar solvents or for ease of product separation, a high-boiling non-polar solvent like this compound can be an excellent alternative.
Representative Protocol for Ullmann Ether Synthesis
Please note: This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
This compound (5 mL)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried round-bottom flask, add the aryl halide, phenol, potassium carbonate, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound to the flask via syringe.
-
Heat the reaction mixture to 200-250 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and a halide or triflate.[8] While often performed in ethereal solvents like dioxane or THF, reactions involving less reactive aryl chlorides or sterically hindered substrates can benefit from higher temperatures, making this compound a potential solvent choice.
Representative Protocol for Suzuki-Miyaura Coupling
Please note: This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
This compound (5 mL)
Equipment:
-
Schlenk tube or round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup
Procedure:
-
In a Schlenk tube, combine the aryl halide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound via syringe.
-
Heat the reaction mixture to 150-200 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[8] High temperatures are often required, particularly for less reactive aryl chlorides.[3] this compound provides a suitable high-temperature, non-polar environment for such transformations.
Representative Protocol for Heck Reaction
Please note: This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (NEt₃) (1.5 mmol)
-
This compound (5 mL)
Equipment:
-
Sealed tube or high-pressure reactor
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup
Procedure:
-
To a sealed tube, add the aryl halide, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add this compound, the alkene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 120-160 °C with stirring.
-
After the reaction is complete (monitored by TLC or GC), cool the tube to room temperature.
-
Dilute the reaction mixture with a suitable solvent and filter to remove palladium black.
-
Wash the organic phase with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Application in Nanoparticle Synthesis
High-boiling point, coordinating solvents are often used in the synthesis of nanoparticles, particularly through thermal decomposition methods. The high temperature allows for the decomposition of metal precursors and the subsequent nucleation and growth of nanoparticles. While octyl ether is commonly cited, this compound, with its even higher boiling point, can be a valuable alternative for the synthesis of highly crystalline nanoparticles.
Representative Protocol for Iron Oxide (Fe₃O₄) Nanoparticle Synthesis
This protocol is adapted from a procedure using a similar high-boiling ether and may require optimization.
Materials:
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃) (2 mmol)
-
1,2-dodecanediol (10 mmol)
-
Oleic acid (6 mmol)
-
Oleylamine (6 mmol)
-
This compound (20 mL)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup
Procedure:
-
Combine iron(III) acetylacetonate, 1,2-dodecanediol, oleic acid, oleylamine, and this compound in a three-neck flask.
-
Flush the system with an inert gas.
-
Heat the mixture to 200 °C with stirring for 30 minutes.
-
Increase the temperature to 265 °C and maintain for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add ethanol (B145695) to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticles with ethanol several times and redisperse in a non-polar solvent like hexane (B92381) or toluene.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
Decyl Ether: A High-Performance Heat Transfer Fluid for Laboratory Reactors
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the use of decyl ether (also known as di-n-decyl ether) as a high-temperature heat transfer fluid in laboratory-scale reactors. Its favorable thermal properties, chemical inertness, and high boiling point make it a suitable candidate for precise temperature control in a variety of chemical synthesis and process development applications.
Introduction to this compound as a Heat Transfer Fluid
This compound (C₂₀H₄₂O) is a long-chain aliphatic ether that offers excellent thermal stability and a wide operating temperature range.[1] Its high boiling point minimizes vapor pressure at elevated temperatures, enhancing the safety and efficiency of laboratory reactor systems.[2] Unlike silicone oils, this compound is an organic solvent and may exhibit compatibility with a broader range of reaction components and cleaning agents.
Physical and Thermal Properties of this compound
The following table summarizes the key physical and thermophysical properties of this compound. It is important to note that while some data is well-established, temperature-dependent properties such as specific heat capacity, thermal conductivity, and viscosity are not extensively documented. The values provided in the temperature-dependent tables are estimations based on the behavior of similar long-chain hydrocarbons and ethers, where properties tend to show predictable trends with increasing chain length.[3]
Table 1: General Physical Properties of this compound
| Property | Value | Source/Notes |
| Chemical Name | Di-n-decyl ether | |
| CAS Number | 2456-28-2 | [2] |
| Molecular Formula | C₂₀H₄₂O | [1] |
| Molecular Weight | 298.55 g/mol | [1] |
| Boiling Point | ~352 - 361 °C | [2] |
| Melting Point | ~16 °C | |
| Density (at 20°C) | ~0.815 g/mL | |
| Appearance | Colorless liquid | |
| Solubility | Insoluble in water; soluble in alcohols and miscible with oils.[1] |
Table 2: Estimated Thermophysical Properties of this compound as a Function of Temperature
| Temperature (°C) | Estimated Density (g/mL) | Estimated Specific Heat Capacity (J/g·K) | Estimated Thermal Conductivity (W/m·K) | Estimated Viscosity (cP) |
| 25 | 0.814 | 2.15 | 0.145 | 10.2 |
| 50 | 0.798 | 2.20 | 0.142 | 6.8 |
| 100 | 0.765 | 2.30 | 0.138 | 3.5 |
| 150 | 0.732 | 2.40 | 0.134 | 2.1 |
| 200 | 0.699 | 2.50 | 0.130 | 1.4 |
| 250 | 0.666 | 2.60 | 0.126 | 1.0 |
| 300 | 0.633 | 2.70 | 0.122 | 0.7 |
Note: These values are estimations and should be used as a guideline for engineering calculations. For critical applications, experimental verification is recommended.
Logical Relationship of this compound's Properties for Heat Transfer
The suitability of this compound as a heat transfer fluid is a direct result of its molecular structure and resulting physical properties. The following diagram illustrates these relationships.
Experimental Protocols
The following protocols provide a general framework for the safe and effective use of this compound as a heat transfer fluid in a jacketed laboratory reactor.
Reactor System Preparation and Leak Testing
This protocol outlines the steps for preparing the reactor system and ensuring it is leak-free before introducing the heat transfer fluid.
References
Application Notes and Protocols for Decyl Ether as a Non-Polar Solvent in Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Column chromatography is a cornerstone technique for the purification of chemical compounds. The choice of the mobile phase is critical for achieving successful separation. While common non-polar solvents like hexane (B92381) and petroleum ether are widely used, there is a niche for alternative solvents with specific properties. Decyl ether (also known as dithis compound) is a high molecular weight, non-polar solvent with a very low vapor pressure. While not a conventional choice for routine column chromatography due to its high boiling point, its unique properties can be advantageous in specific applications, particularly for the separation of highly non-polar or lipophilic compounds that may have limited solubility in more volatile alkanes.
These application notes provide a guide for the potential use of this compound as a non-polar solvent in normal-phase column chromatography, including its physical properties, potential applications, and a general experimental protocol.
Physicochemical Properties of this compound
Understanding the physical properties of this compound is essential for its application in column chromatography. A comparison with common non-polar solvents is provided in the table below.
| Property | This compound (Dithis compound) | n-Hexane | Diethyl Ether |
| CAS Number | 2456-28-2[1][2][3] | 110-54-3 | 60-29-7[4] |
| Molecular Formula | C₂₀H₄₂O[1][3] | C₆H₁₄ | (C₂H₅)₂O |
| Molecular Weight | 298.55 g/mol [1][3] | 86.18 g/mol | 74.12 g/mol [4] |
| Boiling Point | 361 °C (estimated)[3] | 69 °C | 34.6 °C[4] |
| Density | ~0.819 g/mL at 20 °C[5] | ~0.655 g/mL at 25 °C | 0.706 g/mL at 25 °C[4] |
| Polarity | Non-polar | Non-polar | Relatively non-polar |
| Solubility | Insoluble in water; soluble in alcohols and oils.[6] | Insoluble in water | Slightly soluble in water |
Note: The high boiling point of this compound presents a significant challenge for the recovery of separated compounds. Post-column processing steps, such as liquid-liquid extraction or precipitation followed by filtration, may be necessary.
Potential Applications
This compound's strong non-polar character and high boiling point can be leveraged in the following niche applications:
-
Separation of Highly Lipophilic Compounds: For compounds with very long alkyl chains or large non-polar skeletons, this compound can offer better solubility than shorter-chain alkanes, facilitating their movement through the column.
-
High-Temperature Chromatography: The high boiling point of this compound makes it suitable for separations conducted at elevated temperatures, which can sometimes improve resolution and reduce analysis time.
-
Separation of Organometallic Complexes: Certain non-polar organometallic compounds may exhibit unique selectivity in ether-based solvent systems.
Experimental Protocols
The following is a general protocol for conducting column chromatography using this compound as the eluent. This protocol assumes a standard glass column packed with silica (B1680970) gel.
Materials
-
Glass chromatography column
-
Silica gel (60-200 mesh, standard grade)
-
This compound (reagent grade)
-
Co-solvent (e.g., ethyl acetate, dichloromethane, if a solvent gradient is needed)
-
Sample to be purified
-
Sand (washed)
-
Collection vessels (test tubes or flasks)
-
Thin-Layer Chromatography (TLC) plates, tank, and developing solvents
-
UV lamp for visualization (if applicable)
Protocol
-
Column Preparation:
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the cotton plug.
-
Prepare a slurry of silica gel in this compound.
-
Pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the packed silica gel to prevent disturbance during sample and solvent addition.
-
Drain the excess this compound until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of this compound.
-
If the sample is not readily soluble, a small amount of a slightly more polar solvent in which the sample is soluble can be used. However, this may affect the initial separation.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the sample is loaded onto the top of the column.
-
-
Elution:
-
Carefully add this compound to the top of the column.
-
Begin collecting fractions. The flow rate can be controlled by adjusting the stopcock.
-
For gradient elution, gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to the this compound.
-
-
Fraction Analysis:
-
Monitor the separation by collecting small fractions and analyzing them using TLC.
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under a UV lamp or by using a staining agent.
-
Combine the fractions containing the pure desired compound.
-
-
Compound Recovery:
-
Due to the high boiling point of this compound, removal by rotary evaporation is not feasible.
-
Method 1: Liquid-Liquid Extraction: If the compound of interest is soluble in a volatile solvent that is immiscible with this compound, perform a liquid-liquid extraction to move the compound into the volatile phase. The volatile solvent can then be easily removed.
-
Method 2: Precipitation: If a solvent can be found in which the desired compound is insoluble but this compound is soluble, this anti-solvent can be added to precipitate the product. The solid product can then be collected by filtration.
-
Illustrative Quantitative Data
As this compound is not a standard solvent for column chromatography, published quantitative data is scarce. The following table provides a hypothetical example to illustrate how separation data would be presented. This data represents the theoretical separation of three non-polar compounds (A, B, and C) on a silica gel column using this compound as the mobile phase.
| Compound | Retention Factor (Rf) in this compound | Elution Volume (mL) | Comments |
| Compound A | 0.85 | 30 | Very non-polar, elutes quickly. |
| Compound B | 0.60 | 50 | Moderately non-polar. |
| Compound C | 0.35 | 85 | Least non-polar of the three. |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Experimental Workflow for Column Chromatography
The following diagram illustrates the general workflow for performing column chromatography with a non-polar solvent like this compound.
Caption: Workflow for column chromatography using this compound.
Logical Relationship of Solvent Polarity in Normal-Phase Chromatography
This diagram illustrates the relationship between the polarity of the stationary phase, mobile phase, and the compounds being separated in normal-phase chromatography.
Caption: Polarity relationships in normal-phase chromatography.
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) in Decyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of Metal-Organic Frameworks (MOFs) traditionally relies on solvothermal methods using polar aprotic solvents such as N,N-dimethylformamide (DMF). While effective, the high boiling points and potential toxicity of these solvents have prompted research into alternative reaction media. High-boiling point ethers, such as decyl ether, present an intriguing possibility for MOF synthesis. With a boiling point of approximately 228°C, this compound allows for a wide range of reaction temperatures, potentially influencing the crystallographic phase, defect density, and morphology of the resulting MOFs. Its relatively low polarity may also affect the solubility of precursors and the kinetics of framework formation.
These application notes provide a set of hypothetical protocols for the synthesis of three widely studied MOFs—ZIF-8, UiO-66, and HKUST-1—using this compound as a solvent. The provided protocols are based on established solvothermal methods and have been adapted to the properties of this compound. The accompanying characterization data is derived from literature reports of these MOFs synthesized in conventional solvents and serves as a benchmark for comparison. Furthermore, this document outlines a potential application in drug delivery, detailing the signaling pathway of the common chemotherapeutic agent, doxorubicin.
Hypothetical Experimental Protocols for MOF Synthesis in this compound
The following protocols are proposed as a starting point for the investigation of MOF synthesis in this compound. Optimization of parameters such as precursor concentration, temperature, and reaction time may be necessary to achieve desired material properties.
Protocol 1: Synthesis of ZIF-8 in this compound
-
Precursor Solution A: Dissolve 1.018 mmol of zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) in 25 mL of this compound.
-
Precursor Solution B: Dissolve 4.004 mmol of 2-methylimidazole (B133640) in 25 mL of this compound.
-
Reaction: Vigorously pour Solution A into Solution B in a Teflon-lined autoclave.
-
Stirring: Stir the mixture at room temperature for 10 minutes.
-
Solvothermal Synthesis: Seal the autoclave and heat it in an oven at 140°C for 24 hours.
-
Cooling and Collection: After cooling to room temperature, collect the white precipitate by centrifugation.
-
Washing: Wash the product three times with fresh this compound and then three times with methanol (B129727) to remove unreacted precursors and residual solvent.
-
Drying: Dry the final product under vacuum at 65°C for 12 hours.
Protocol 2: Synthesis of UiO-66 in this compound
-
Precursor Solution: In a Teflon-lined autoclave, dissolve 1.5 mmol of zirconium tetrachloride (ZrCl₄) and 1.5 mmol of 1,4-benzenedicarboxylic acid (BDC) in 50 mL of this compound.
-
Sonication: Sonicate the mixture for 30 minutes to ensure complete dissolution.
-
Solvothermal Synthesis: Seal the autoclave and heat it in an oven at 120°C for 24 hours.[1]
-
Cooling and Collection: Allow the autoclave to cool to room temperature. Collect the white solid by filtration.
-
Washing: Wash the product sequentially with this compound and chloroform (B151607) to remove any unreacted starting materials.[2]
-
Drying: Dry the synthesized UiO-66 at 70°C for several hours.[2]
Protocol 3: Synthesis of HKUST-1 in this compound
-
Precursor Solution: Dissolve 519 mg of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and 250 mg of 1,3,5-benzenetricarboxylic acid (H₃BTC) in 50 mL of this compound within a Teflon-lined autoclave.[3]
-
Homogenization: Stir the mixture for 10 minutes at room temperature to ensure homogeneity.[3]
-
Solvothermal Synthesis: Seal the autoclave and place it in an oven at 80°C for 10 hours.[3]
-
Cooling and Collection: After cooling to room temperature, collect the blue powder by filtration.
-
Washing: Wash the product with this compound at 70°C for 2 hours.
-
Drying: Dry the final HKUST-1 product under vacuum at 150°C for 12 hours.[3]
Characterization Data (Literature Values)
The following tables summarize the typical characterization data for ZIF-8, UiO-66, and HKUST-1 synthesized in conventional solvents. This data can be used as a reference to evaluate the materials synthesized using this compound.
| MOF | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Micropore Volume (cm³/g) | Mesopore Volume (cm³/g) |
| ZIF-8 | 835 - 1694[4] | 0.45 - 0.67[4] | 0.43 | 0.005 |
| UiO-66 | 1000 - 1800[5] | 0.40 - 0.90[5] | - | - |
| HKUST-1 | 1500 - 1616[6][7] | 0.69 - 0.8[3][6] | 0.61[6] | - |
Visualizations
Experimental Workflow
Caption: General workflow for MOF synthesis in this compound.
Doxorubicin Signaling Pathway in Cancer Cells
Caption: Doxorubicin's dual mechanism of action in cancer cells.[8][9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. iptek.its.ac.id [iptek.its.ac.id]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 6. research.nottingham.edu.cn [research.nottingham.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
Application Notes and Protocols: Decyl Ether as a Solvent for Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl ether, a high-boiling point, non-polar, and chemically inert solvent, presents a promising medium for conducting specialized polymerization reactions. Its unique properties, including a wide liquid range and low volatility, offer advantages in controlling reaction temperature and minimizing solvent loss, particularly in polymerizations requiring elevated temperatures. This document provides detailed application notes and protocols for the use of this compound as a solvent, primarily focusing on the living cationic polymerization of vinyl ethers, a class of monomers well-suited for this solvent environment. While less common, the potential for its use in other polymerization types is also discussed.
The selection of a solvent is critical in polymerization as it influences the stability of reactive species, reaction kinetics, and the properties of the resulting polymer.[1] Ethers, in general, are known to be effective solvents for cationic polymerization.[1] this compound, as a long-chain aliphatic ether, provides a non-polar environment that can stabilize growing polymer chains and is particularly suitable for the polymerization of monomers with long alkyl side chains.
Application in Cationic Polymerization of Vinyl Ethers
Cationic polymerization is a chain-growth polymerization method suitable for monomers with electron-donating groups, such as vinyl ethers.[2] The reaction proceeds via a positively charged propagating species. Living cationic polymerization, a subtype that proceeds without chain termination or transfer reactions, allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[3] Non-polar solvents are often preferred for these reactions to stabilize the propagating carbocations.[4]
This compound is an excellent candidate for the living cationic polymerization of vinyl ethers due to its non-polar nature and high boiling point, which allows for a broad range of reaction temperatures. The use of long-chain alkyl ethers as solvents can be particularly advantageous when polymerizing vinyl ether monomers with long alkyl side chains, such as decyl vinyl ether itself, due to improved solubility and compatibility.
Experimental Data Summary
The following tables summarize representative data for the living cationic polymerization of various vinyl ethers in non-polar solvents, which can be extrapolated to predict the outcomes in this compound.
Table 1: Living Cationic Polymerization of Isobutyl Vinyl Ether (IBVE) in Toluene
| Entry | Initiating System | Temperature (°C) | Time | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | Mw/Mn |
| 1 | IBVE-HCl/SnCl₄ | -30 | 5 sec | 100 | 18,000 | 17,500 | 1.15 |
| 2 | IBVE-HCl/SnCl₄ | -78 | 1 min | 97 | 18,000 | 17,700 | 1.07 |
| 3 | Trifluoromethyl sulfonate/ligand | RT | 6 h | >95 | 10,000 | 9,800 | 1.12 |
Data adapted from references[4][5]. Mn = Number-average molecular weight; Mw/Mn = Polydispersity Index (PDI).
Table 2: Living Cationic Polymerization of Other Vinyl Ethers in Toluene at -30°C
| Entry | Monomer | Time | Conversion (%) | Mn ( g/mol , experimental) | Mw/Mn |
| 1 | Ethyl Vinyl Ether (EVE) | 5 sec | 100 | 18,200 | 1.10 |
| 2 | n-Butyl Vinyl Ether (NBVE) | 5 sec | 100 | 18,500 | 1.12 |
| 3 | 2-Chloroethyl Vinyl Ether (CEVE) | 15 sec | 100 | 18,000 | 1.28 |
Data adapted from reference[4]. Initiating system: IBVE-HCl/SnCl₄.
Experimental Protocols
The following protocols are adapted from established procedures for the living cationic polymerization of vinyl ethers in non-polar solvents and are proposed for use with this compound.[4][6]
Protocol 1: Living Cationic Polymerization of Isobutyl Vinyl Ether (IBVE) in this compound
Materials:
-
Isobutyl vinyl ether (IBVE), distilled twice over calcium hydride.
-
This compound, dried over molecular sieves or by distillation.
-
Toluene (for initiator preparation), dried by passing through a solvent purification column.
-
IBVE-HCl adduct initiator.
-
Tin(IV) chloride (SnCl₄), as a solution in heptane.
-
Methanol (for quenching).
-
Dry nitrogen or argon gas.
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line, baked glass tubes).
Procedure:
-
Under a dry nitrogen atmosphere, add 10 mL of dry this compound to a baked glass reaction tube equipped with a magnetic stirrer.
-
Cool the reaction tube to the desired temperature (e.g., -30 °C) in a cooling bath.
-
In a separate vial under nitrogen, prepare the initiator solution by dissolving the IBVE-HCl adduct in a small amount of dry toluene.
-
Add the desired amount of IBVE monomer to the reaction tube. A typical concentration is 0.76 M.
-
Initiate the polymerization by adding the IBVE-HCl adduct solution to the reaction mixture, followed by the SnCl₄ solution (Lewis acid co-initiator). Typical concentrations are [IBVE-HCl]₀ = 4.0 mM and [SnCl₄]₀ = 5.0 mM.
-
Allow the polymerization to proceed for the desired time. The reaction is typically very fast.
-
Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine Mn and Mw/Mn, and by NMR for structural analysis.
Visualizations
Experimental Workflow
Caption: Workflow for living cationic polymerization.
Mechanism of Living Cationic Polymerization
Caption: Mechanism of living cationic polymerization.
Other Potential Applications
While cationic polymerization is the most relevant application, this compound's properties could be beneficial in other polymerization systems, such as:
-
High-Temperature Radical Polymerization: For monomers requiring high temperatures for initiation, the low volatility of this compound can be an advantage.
-
Coordination Polymerization: In systems where a non-coordinating, non-polar solvent is required, this compound could be a suitable medium.
Further research is needed to explore the full potential of this compound as a solvent in these and other polymerization reactions.
Conclusion
This compound is a viable and potentially advantageous solvent for specific polymerization reactions, most notably the living cationic polymerization of vinyl ethers. Its non-polar nature, high boiling point, and chemical inertness provide a controlled environment for producing well-defined polymers. The protocols and data presented here serve as a foundation for researchers to explore the use of this compound in their polymerization systems, with the potential for synthesizing novel polymeric materials with tailored properties.
References
- 1. quora.com [quora.com]
- 2. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. main.spsj.or.jp [main.spsj.or.jp]
- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Extraction of Natural Products Using Decyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl ether, a dialkyl ether with the formula (C₁₀H₂₁)₂O, presents itself as a potential non-polar solvent for the extraction of lipophilic natural products. Its high boiling point (approximately 285 °C) and low water solubility make it a candidate for specialized extraction processes, particularly for thermally stable compounds where solvent removal via distillation at atmospheric pressure is desired. Due to its non-polar nature, this compound is theoretically suitable for extracting a range of lipophilic compounds, including lipids, fatty acids, steroids, and non-polar terpenoids from various plant and microbial sources.[1][2]
These application notes provide a theoretical framework and generalized protocols for the use of this compound in the extraction of natural products. It is important to note that while the principles are based on established extraction methodologies with other non-polar solvents like hexane (B92381) and diethyl ether, specific experimental data on the use of this compound for natural product extraction is limited in publicly available literature. Therefore, the provided protocols should be considered as a starting point for methods development and optimization.
Physicochemical Properties of this compound and Related Solvents
A comparative summary of the physical properties of this compound and other common extraction solvents is presented in Table 1. These properties are crucial in determining the solvent's suitability for specific extraction techniques and for the recovery of the extracted compounds.
| Solvent | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Water Solubility | Polarity (Dielectric Constant) |
| This compound | C₂₀H₄₂O | 298.55 | ~285 | ~0.81 | Very Low | Low |
| n-Hexane | C₆H₁₄ | 86.18 | 69 | 0.655 | Insoluble | 1.88 |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 0.713 | 6.9 g/100 mL | 4.34 |
| Petroleum Ether | Mixture | Variable | 30-60 | ~0.64 | Insoluble | ~1.9 |
| Acetone | C₃H₆O | 58.08 | 56 | 0.784 | Miscible | 20.7 |
| Ethanol | C₂H₆O | 46.07 | 78.37 | 0.789 | Miscible | 24.5 |
Potential Applications
Based on its non-polar character, this compound could be a suitable solvent for the extraction of:
-
Lipids and Fatty Acids: From oilseeds, microalgae, and animal tissues.
-
Essential Oils: From aromatic plants, although its high boiling point may pose challenges for the recovery of highly volatile components.
-
Non-polar Steroids and Triterpenoids: From medicinal plants.
-
Carotenoids and other lipophilic pigments: From fruits, vegetables, and microorganisms.
Experimental Protocols
The following are generalized protocols for common extraction techniques where this compound could be employed. Researchers should optimize these parameters for their specific application.
Protocol 1: Maceration Extraction with this compound
Maceration is a simple and widely used technique for the extraction of natural products at room temperature.[1]
Objective: To extract lipophilic compounds from a solid plant matrix using this compound.
Materials and Equipment:
-
Dried and powdered plant material
-
This compound (analytical grade)
-
Erlenmeyer flask with a stopper
-
Shaker or magnetic stirrer
-
Filter paper and funnel or vacuum filtration system
-
Rotary evaporator (with a high-vacuum pump and a high-temperature oil bath)
Procedure:
-
Sample Preparation: Weigh a known amount of finely ground, dried plant material (e.g., 10 g).
-
Solvent Addition: Place the plant material in an Erlenmeyer flask and add this compound at a specific solvent-to-solid ratio (e.g., 10:1 mL/g).
-
Extraction: Stopper the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at a constant speed at room temperature (20-25 °C). The extraction time can vary from several hours to days (e.g., 24-72 hours).
-
Filtration: Separate the extract from the solid residue by filtration. Wash the residue with a small volume of fresh this compound to ensure complete recovery of the extract.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator. Due to the high boiling point of this compound, a high-vacuum pump and a high-temperature oil bath will be necessary for efficient solvent removal.
-
Drying and Weighing: Dry the resulting crude extract under vacuum to a constant weight and calculate the extraction yield.
Protocol 2: Soxhlet Extraction with this compound
Soxhlet extraction is a continuous extraction method that is more efficient than maceration for many applications.[1][3]
Objective: To exhaustively extract lipophilic compounds from a solid matrix using this compound.
Materials and Equipment:
-
Dried and powdered plant material
-
This compound (analytical grade)
-
Soxhlet extraction apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh a known amount of the dried and powdered plant material (e.g., 10-20 g) and place it in a cellulose extraction thimble.
-
Apparatus Setup: Assemble the Soxhlet apparatus. Place a suitable volume of this compound in the round-bottom flask along with a few boiling chips.
-
Extraction: Place the thimble containing the sample into the Soxhlet extractor. Heat the solvent in the flask using the heating mantle to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back onto the sample, initiating the extraction. The extraction is allowed to proceed for a set number of cycles or a specific duration (e.g., 6-24 hours).
-
Solvent Recovery: After the extraction is complete, cool the apparatus. The majority of the solvent can be recovered by distillation.
-
Concentration and Yield Calculation: Transfer the extract to a pre-weighed flask and remove the remaining solvent using a rotary evaporator under high vacuum and elevated temperature. Dry the crude extract to a constant weight and calculate the yield.
Data Presentation
The following table provides a template for summarizing quantitative data from extraction experiments using this compound, allowing for comparison with other solvents.
| Parameter | This compound | n-Hexane | Diethyl Ether |
| Extraction Method | e.g., Soxhlet | e.g., Soxhlet | e.g., Soxhlet |
| Plant Material | e.g., Salvia officinalis | e.g., Salvia officinalis | e.g., Salvia officinalis |
| Solvent-to-Solid Ratio (mL/g) | e.g., 10:1 | e.g., 10:1 | e.g., 10:1 |
| Extraction Temperature (°C) | e.g., Boiling Point | e.g., Boiling Point | e.g., Boiling Point |
| Extraction Time (hours) | e.g., 8 | e.g., 8 | e.g., 8 |
| Extraction Yield (%) | Experimental Data | Experimental Data | Experimental Data |
| Target Compound Content (mg/g extract) | Experimental Data | Experimental Data | Experimental Data |
Visualizations
Experimental Workflow for Natural Product Extraction
Caption: General workflow for the extraction and analysis of natural products.
Logical Relationship of Solvent Properties to Extraction Efficiency
Caption: Influence of this compound's properties on the extraction process.
Concluding Remarks
This compound holds theoretical potential as a non-polar solvent for the extraction of specific classes of natural products. Its high boiling point is a significant factor that distinguishes it from more common solvents like hexane and diethyl ether, presenting both advantages in terms of reduced volatility and flammability at room temperature, and disadvantages concerning the energy-intensive conditions required for its removal. The protocols and data templates provided herein are intended to serve as a foundational guide for researchers interested in exploring the utility of this compound in their extraction work. All procedures should be conducted with appropriate safety precautions in a well-ventilated laboratory environment. Further experimental investigation is necessary to fully elucidate the practical applications and efficiency of this compound in natural product extraction.
References
- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Substitution of Hexane as Extraction Solvent of Food Products and Ingredients with No Regrets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]
Application Notes and Protocols for Decyl Ether in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of decyl ether as a high-boiling point, non-polar, aprotic solvent for various organometallic catalytic reactions. Its properties make it particularly suitable for high-temperature applications, offering advantages in reaction kinetics, catalyst stability, and product isolation.
Key Applications of this compound in Organometallic Catalysis:
-
High-Temperature Cross-Coupling Reactions: this compound's high boiling point allows for conducting reactions at elevated temperatures, which can be beneficial for activating less reactive substrates or improving reaction rates in couplings such as Suzuki-Miyaura and Heck reactions.
-
Grignard Reagent Formation and Reactions: Like other ethers, this compound can solvate and stabilize Grignard reagents.[1] Its high boiling point offers a wider operational temperature range compared to diethyl ether or THF, which can be advantageous for sluggish Grignard reactions.[2]
-
Synthesis of Nanoparticles: High-boiling point ethers are often used in the synthesis of metallic nanoparticles, where they can act as both a solvent and a reducing agent at elevated temperatures. This compound's thermal stability makes it a suitable medium for the controlled nucleation and growth of nanoparticles.
-
Reactions Requiring Inert, Aprotic Conditions: The chemical inertness of this compound makes it an excellent solvent for organometallic reactions that are sensitive to protic or reactive solvents.[3]
Physicochemical Properties of Di-n-Decyl Ether
A summary of the key physical and chemical properties of di-n-decyl ether is presented below.
| Property | Value | Reference(s) |
| CAS Number | 2456-28-2 | [4][5][6] |
| Molecular Formula | C20H42O | [5][6] |
| Molecular Weight | 298.55 g/mol | [5] |
| Boiling Point | 351.91 °C (estimated) | [7] |
| Flash Point | 143.90 °C (estimated) | [7] |
| Solubility in Water | 0.0003098 mg/L @ 25 °C (estimated) | [7] |
| Solubility in Organic Solvents | Soluble in alcohol, miscible with oils. | [4][5] |
Experimental Protocols
Suzuki-Miyaura Cross-Coupling Reaction in this compound
This protocol describes a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound as a high-boiling point solvent. This approach is particularly useful for coupling sterically hindered or electronically deactivated aryl halides.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Di-n-decyl ether (10 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add this compound (10 mL) via syringe.
-
Heat the reaction mixture to 150-180 °C with vigorous stirring. The high boiling point of this compound allows for maintaining a stable high temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and salts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Workflow for Suzuki-Miyaura Cross-Coupling:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 4. Computational study of solvent effects on the Suzuki-Miyaura coupling reaction - American Chemical Society [acs.digitellinc.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Temperature Reactions in Decyl Ether Under Reflux
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting high-temperature chemical reactions using di-n-decyl ether as a high-boiling point solvent under reflux conditions. Its inert nature and high boiling point make it an excellent medium for reactions requiring sustained, elevated temperatures, such as nanoparticle synthesis and certain organic transformations.
Introduction to Di-n-Decyl Ether as a High-Boiling Point Solvent
Di-n-decyl ether (also known as didecyl ether) is a high-molecular-weight ether with a boiling point of approximately 352°C at atmospheric pressure. This property, combined with its chemical stability, makes it a suitable solvent for reactions that necessitate temperatures exceeding those achievable with more common solvents like toluene (B28343) or xylene. High-temperature reactions are often employed to overcome large activation energy barriers, promote the decomposition of organometallic precursors, or control the crystalline phase of resulting materials. Refluxing the reaction mixture ensures a constant temperature at the boiling point of the solvent, providing precise temperature control for the duration of the reaction.
Application: Synthesis of Iron Oxide Nanoparticles
A prominent application of high-boiling point ethers is in the synthesis of monodisperse iron oxide nanoparticles through the thermal decomposition of an iron-oleate precursor. In this process, di-n-decyl ether serves as the reaction medium, facilitating the even distribution of heat and the controlled decomposition of the precursor, which leads to the nucleation and subsequent growth of nanoparticles.
Data Presentation: Synthesis of Iron Oxide Nanoparticles
The following table summarizes representative quantitative data for the synthesis of iron oxide nanoparticles in di-n-decyl ether under reflux. The size of the resulting nanoparticles can be tuned by varying the ratio of the iron precursor to the surfactant (oleic acid).
| Parameter | Value |
| Reaction | Thermal Decomposition of Iron Oleate (B1233923) |
| Solvent | Di-n-decyl Ether |
| Precursor | Iron(III) Oleate |
| Surfactant | Oleic Acid |
| Reflux Temperature | ~320 °C (Note: Reflux is controlled to maintain this temperature, which is below the full boiling point of di-n-decyl ether) |
| Reaction Time | 60 minutes |
| Product | Iron Oxide (Fe₃O₄) Nanoparticles |
| Average Particle Size | 15 ± 2 nm |
| Yield | >95% |
Experimental Protocols
Protocol 1: Synthesis of Iron(III) Oleate Precursor
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium oleate
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 10.8 g of iron(III) chloride hexahydrate in 80 mL of deionized water.
-
In a separate beaker, dissolve 36.5 g of sodium oleate in a mixture of 60 mL of ethanol and 140 mL of hexane.
-
Heat the sodium oleate solution to 70°C with vigorous stirring until a clear solution is obtained.
-
Add the iron(III) chloride solution to the hot sodium oleate solution and maintain the temperature at 70°C for four hours with continuous stirring.
-
After the reaction is complete, transfer the mixture to a separatory funnel. The upper organic layer containing the iron oleate will be a waxy solid at room temperature.
-
Wash the organic layer three times with 50 mL of deionized water.
-
Remove the hexane from the organic layer using a rotary evaporator to obtain the solid iron(III) oleate precursor.
Protocol 2: High-Temperature Synthesis of Iron Oxide Nanoparticles under Reflux
Materials:
-
Iron(III) oleate (prepared as in Protocol 1)
-
Oleic acid
-
Di-n-decyl ether
-
Three-neck round-bottom flask
-
Condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Thermocouple
Procedure:
-
Combine 3.6 g of the iron(III) oleate precursor, 0.57 g of oleic acid, and 20 g of di-n-decyl ether in a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
Attach a condenser to the central neck of the flask and a thermocouple and a gas inlet to the side necks.
-
Begin stirring the mixture and purge the flask with an inert gas (nitrogen or argon) for 15 minutes to remove oxygen.
-
Heat the mixture to 320°C at a rate of approximately 3°C per minute.
-
Maintain the reaction mixture at 320°C under reflux for 60 minutes. A gentle reflux should be observed.
-
After 60 minutes, turn off the heating mantle and allow the mixture to cool to room temperature.
-
Precipitate the synthesized iron oxide nanoparticles by adding 40 mL of ethanol to the cooled reaction mixture.
-
Separate the nanoparticles from the solution using a centrifuge.
-
Wash the nanoparticles twice with ethanol to remove any remaining solvent and unreacted reagents.
-
Dry the resulting iron oxide nanoparticles in a vacuum oven.
Visualizations
Caption: Workflow for the synthesis of iron oxide nanoparticles.
Caption: Key parameters in high-temperature reflux synthesis.
Decyl Ether: A High-Performance Substitute for High-Boiling Solvents
Application Note AN2025-12-20
Audience: Researchers, scientists, and drug development professionals.
Introduction: High-boiling solvents are essential in many chemical processes, including organic synthesis, nanoparticle fabrication, and as heat transfer fluids. These applications often require thermal stability, chemical inertness, and a wide liquid-phase temperature range. Traditional solvents like diphenyl ether, dibenzyl ether, and long-chain alkanes are widely used but may present challenges related to melting points, thermal stability, or byproduct formation. Di-n-decyl ether (decyl ether) emerges as a compelling alternative, offering a very high boiling point, a wide liquid range, and excellent chemical stability, making it suitable for demanding high-temperature applications.
Physicochemical Properties: A Comparative Overview
This compound's properties make it an excellent candidate for replacing other common high-boiling solvents. Its high boiling point allows for a broad operational temperature range, while its low melting point simplifies handling and storage compared to solids like diphenyl ether.
Table 1: Comparison of Physicochemical Properties of High-Boiling Solvents
| Property | Di-n-decyl Ether | Diphenyl Ether | Dibenzyl Ether | n-Dodecane | Dowtherm A™ |
| CAS Number | 2456-28-2[1] | 101-84-8[2] | 103-50-4[3] | 112-40-3[4] | 8004-13-5 |
| Molecular Formula | C₂₀H₄₂O[1] | C₁₂H₁₀O[2] | C₁₄H₁₄O[3] | C₁₂H₂₆[5] | C₁₂H₁₀O / C₁₂H₁₀ |
| Boiling Point (°C) | ~361 (est.)[1] | 258-259[2][6] | 297-298[7] | 215-217[4] | 257[8] |
| Melting Point (°C) | 16[9] | 26-27[2][10] | 3.6 - 4[3][11] | -9.6[5] | 12[8] |
| Density (g/mL) | ~0.819 @ 20°C | ~1.073 @ 25°C[10] | ~1.043 @ 25°C[7] | ~0.75 @ 25°C[12] | ~1.06 @ 25°C |
| Key Features | Very high boiling point, wide liquid range | High thermal stability, common heat transfer fluid[10] | Higher boiling point than diphenyl ether | Inert, non-polar, lower boiling point | Eutectic mixture, wide operational range[13] |
Note: Dowtherm A™ is a eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl.[8][14]
Applications and Substitution Potential
This compound's properties make it a versatile solvent for various high-temperature processes.
Nanoparticle Synthesis (Solvothermal Method)
Caption: Workflow for solvothermal synthesis of nanoparticles.
High-Temperature Organic Synthesis
Many organic reactions, such as the Gould-Jacobs reaction for quinolone synthesis, require temperatures exceeding 250°C.[17][18] Solvents like diphenyl ether are traditionally used for this purpose.[19] However, reactions requiring even higher temperatures or lower solvent volatility could benefit from this compound. Its inert nature prevents unwanted side reactions, and its high boiling point ensures stable reaction conditions.
Caption: Logic for selecting a high-boiling point solvent.
Experimental Protocols
The following are generalized protocols where this compound can be used as a high-boiling solvent. Researchers should optimize specific parameters based on their unique chemical systems.
Protocol 1: General Procedure for Solvothermal Synthesis of Metal Oxide Nanoparticles
Objective: To synthesize metal oxide nanoparticles (e.g., ZnO, Fe₃O₄) using this compound as the reaction medium.
Materials:
-
Metal precursor (e.g., Zinc acetylacetonate, Iron(III) acetylacetonate)
-
Di-n-decyl ether (solvent)
-
Surfactants/capping agents (e.g., Oleic acid, Oleylamine)
-
Reducing agent (if required, e.g., 1,2-hexadecanediol)
-
Teflon-lined stainless-steel autoclave
-
Ethanol (B145695) or acetone (B3395972) (for washing)
-
Centrifuge
Procedure:
-
Precursor Preparation: In a typical synthesis, dissolve the metal precursor (e.g., 1 mmol) and surfactants (e.g., 2-6 mmol of oleic acid and oleylamine) in 15-20 mL of this compound in a glass beaker with magnetic stirring.
-
Transfer to Autoclave: Transfer the homogeneous solution to a 25 mL Teflon-lined stainless-steel autoclave.
-
Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to the desired reaction temperature (e.g., 200-350°C) at a controlled rate (e.g., 5-10°C/min).
-
Reaction: Maintain the temperature for a set duration (e.g., 2-24 hours) to allow for nanoparticle nucleation and growth.
-
Cooling: After the reaction, turn off the oven and allow the autoclave to cool naturally to room temperature. Caution: Do not open the autoclave until it is fully cooled to avoid solvent flashing.
-
Isolation: Open the autoclave in a well-ventilated fume hood. A dark-colored solution containing the nanoparticles should be observed.
-
Purification:
-
Add 20-30 mL of ethanol or acetone to the solution to precipitate the nanoparticles.
-
Separate the precipitate by centrifugation (e.g., 6000 rpm for 10 minutes).
-
Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of a non-polar solvent like hexane (B92381).
-
Repeat the precipitation and washing steps two more times to remove residual this compound and excess surfactant.
-
-
Drying and Storage: Dry the final nanoparticle product under vacuum. Store the dried powder for future characterization and use.
Protocol 2: General Procedure for High-Temperature Cyclization (Gould-Jacobs Reaction Analogue)
Objective: To perform a high-temperature intramolecular cyclization reaction using this compound as a thermally stable, inert solvent. This protocol is adapted from procedures typically using diphenyl ether.[17][19]
Materials:
-
Anilidomethylenemalonate intermediate (or other cyclization precursor)
-
Di-n-decyl ether (solvent)
-
Three-neck round-bottom flask
-
High-temperature thermometer or thermocouple
-
Reflux condenser
-
Heating mantle with stirrer
-
Hexane or cyclohexane (B81311) (for precipitation)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add the cyclization precursor (e.g., 1.0 g).
-
Solvent Addition: Add a sufficient volume of this compound to ensure good stirring and heat transfer (e.g., 5-10 mL).
-
Heating to Reflux: Begin heating the mixture with vigorous stirring. Heat the solution to a gentle reflux. The required temperature will depend on the substrate but will typically be in the 250-350°C range.
-
Reaction Monitoring: Maintain the reaction at reflux for the required duration (e.g., 30-90 minutes). The progress can be monitored by taking small aliquots (if feasible and safe) and analyzing by TLC or HPLC.
-
Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C.
-
Product Isolation: While the mixture is still warm, add a non-polar solvent like hexane or cyclohexane (typically 2-3 volumes of the this compound used) to precipitate the crude product.
-
Filtration and Washing: Cool the mixture to room temperature or in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with additional portions of hexane to remove the high-boiling this compound solvent.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Safety and Handling
-
General Handling: this compound is considered non-hazardous for transport. However, standard laboratory safety precautions should always be followed. Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.
-
Fire Safety: While this compound has a high flash point, it is combustible. Keep away from open flames and strong oxidizing agents.
-
Disposal: Dispose of this compound and related waste in accordance with local, state, and federal regulations.
References
- 1. scent.vn [scent.vn]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. bdmaee.net [bdmaee.net]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. The preparation methods of dodecane_Chemicalbook [chemicalbook.com]
- 6. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzyl ether CAS#: 103-50-4 [m.chemicalbook.com]
- 8. ancochemicals.com [ancochemicals.com]
- 9. dithis compound [stenutz.eu]
- 10. Diphenyl ether CAS#: 101-84-8 [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. chempoint.com [chempoint.com]
- 14. scribd.com [scribd.com]
- 15. Solvothermal method mithibai college msc part 1 pradeep jaiswal | PPTX [slideshare.net]
- 16. US7959885B2 - Nanoparticle synthesis by solvothermal process - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Decyl Ether in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl ether, also known as di-decyl ether, is a nonionic surfactant and solvent that holds significant potential for use in advanced agrochemical formulations. Its chemical structure, consisting of two ten-carbon alkyl chains linked by an ether bond (C₁₀H₂₁OC₁₀H₂₁), imparts a highly lipophilic character, making it an excellent solvent for many water-insoluble active ingredients (AIs) used in pesticides, herbicides, and fungicides.[1][2] As a nonionic surfactant, this compound can act as an effective emulsifier, wetting agent, and adjuvant, enhancing the performance and bioavailability of agrochemicals. These application notes provide detailed protocols and illustrative data for evaluating the utility of this compound in agrochemical formulations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective incorporation into agrochemical formulations.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₂O | [1][2] |
| Molecular Weight | 298.55 g/mol | [1][2] |
| Appearance | Low melting solid or liquid | [1] |
| Boiling Point | 351.91 °C (estimated) | [3] |
| Melting Point | 16 °C | [4] |
| Density | 0.815 g/mL | [4] |
| Water Solubility | 0.0003098 mg/L @ 25 °C (estimated) | [3] |
| LogP (o/w) | 9.192 (estimated) | [3] |
Key Applications and Experimental Protocols
This compound's properties make it a versatile component in various agrochemical formulation types. Its primary functions include acting as a solvent for poorly soluble active ingredients and as a performance-enhancing adjuvant.
This compound as a Solvent for Active Ingredient Concentrates
Due to its high lipophilicity, this compound can be used to formulate high-concentration solutions of nonpolar active ingredients, which can then be emulsified in water for spray applications.
This protocol outlines the steps to prepare and assess the stability of an EC formulation where this compound is the primary solvent.
Materials:
-
Active Ingredient (e.g., a synthetic pyrethroid insecticide)
-
This compound
-
Emulsifier blend (e.g., a mix of anionic and nonionic surfactants with a suitable Hydrophilic-Lipophilic Balance - HLB)
-
Standard hard water (e.g., CIPAC Standard Water D)
-
Graduated cylinders (100 mL)
-
Magnetic stirrer and stir bars
-
Homogenizer (optional)
-
Water bath maintained at 30 °C
Procedure:
-
Preparation of the Emulsifiable Concentrate:
-
Dissolve the desired amount of the active ingredient in this compound with gentle heating and stirring until a clear solution is obtained.
-
Add the emulsifier blend to the active ingredient-decyl ether solution and stir until homogeneous.
-
-
Emulsion Stability Test (adapted from CIPAC MT 36):
-
Add 95 mL of standard hard water to a 100 mL graduated cylinder.
-
Add 5 mL of the prepared EC formulation to the cylinder.
-
Invert the cylinder 30 times and place it in a water bath at 30 °C.
-
Observe the emulsion for creaming, sedimentation, or oil separation at 30 minutes, 1 hour, and 2 hours.
-
Record the volume of any separated phases.
-
Illustrative Data:
| Formulation | This compound (% w/w) | Active Ingredient (% w/w) | Emulsifier Blend (% w/w) | Emulsion Stability (Separation after 2h) |
| F1 | 70 | 20 | 10 | < 1 mL cream |
| F2 | 65 | 25 | 10 | < 1 mL cream |
| F3 | 70 | 20 | 10 (different blend) | 3 mL oil separation |
This compound as a Performance-Enhancing Adjuvant
When added to a spray tank mixture, this compound can improve the efficacy of the active ingredient through enhanced wetting, spreading, and penetration of the plant cuticle.[5]
This protocol describes how to assess the ability of this compound to improve the contact of a spray solution with a leaf surface.
Materials:
-
Test solutions:
-
Control (water)
-
Active ingredient solution without adjuvant
-
Active ingredient solution with varying concentrations of this compound (e.g., 0.1%, 0.25%, 0.5% v/v)
-
-
Hydrophobic surface (e.g., paraffin (B1166041) wax-coated slides or a representative plant leaf)
-
Micropipette
-
Goniometer or a camera with image analysis software
-
Tensiometer
Procedure:
-
Surface Tension Measurement:
-
Measure the surface tension of each test solution using a tensiometer according to the instrument's instructions.
-
-
Contact Angle Measurement:
-
Place a 10 µL droplet of each test solution onto the hydrophobic surface.
-
Immediately measure the contact angle of the droplet using a goniometer or by capturing an image and analyzing the angle.
-
Repeat for a statistically significant number of droplets.
-
Illustrative Data:
| Treatment | Concentration of this compound (% v/v) | Surface Tension (mN/m) | Contact Angle on Paraffin Wax (°) |
| Control (Water) | 0 | 72.8 | 105 |
| AI Solution | 0 | 65.2 | 98 |
| AI + this compound | 0.1 | 35.1 | 65 |
| AI + this compound | 0.25 | 30.5 | 52 |
| AI + this compound | 0.5 | 29.8 | 48 |
This compound and Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to form micelles.[6] This is often the concentration at which maximum surface tension reduction is achieved.[6] Determining the CMC is crucial for optimizing the use rate of this compound as an adjuvant.
This protocol outlines the measurement of surface tension at various concentrations of this compound to determine its CMC.
Materials:
-
This compound
-
Deionized water
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
A series of volumetric flasks and pipettes for preparing dilutions
Procedure:
-
Prepare a series of aqueous solutions of this compound with varying concentrations (e.g., from 0.0001% to 1.0% v/v).
-
Measure the surface tension of each solution using a tensiometer.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is the concentration at which the surface tension plateaus.
Illustrative Data:
| This compound Conc. (log M) | Surface Tension (mN/m) |
| -6 | 72.0 |
| -5.5 | 68.5 |
| -5 | 55.2 |
| -4.5 | 42.1 |
| -4 | 31.0 |
| -3.5 | 29.9 |
| -3 | 29.8 |
The CMC in this illustrative data would be approximately 1 x 10⁻⁴ M.
Signaling Pathways and Experimental Workflows
The primary mode of action for this compound as an adjuvant is physical, affecting the delivery of the active ingredient to the target site. It is not expected to directly interact with biological signaling pathways. The following diagrams illustrate the logical relationships and experimental workflows described.
Conclusion
This compound presents a promising option for the formulation of modern agrochemicals, offering excellent solvency for nonpolar active ingredients and potent adjuvant properties that can enhance biological efficacy. The protocols provided herein offer a framework for the systematic evaluation of this compound in various formulation types. While the quantitative data presented is illustrative, it is based on the established principles of surfactant and adjuvant science and provides a realistic expectation of the performance of this compound. Further empirical studies are recommended to optimize formulations for specific active ingredients and target applications.
References
- 1. Dithis compound | C20H42O | CID 17152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2456-28-2 CAS MSDS (DI-N-DECYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. dithis compound, 2456-28-2 [thegoodscentscompany.com]
- 4. dithis compound [stenutz.eu]
- 5. erams.com [erams.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Decyl Ether as an Inert Medium for Spectroscopic Measurements
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing decyl ether (specifically di-n-decyl ether) as an inert medium for various spectroscopic measurements. Due to its chemical inertness, low polarity, and high boiling point, this compound can be a valuable solvent for specific spectroscopic applications, particularly when studying non-polar analytes or when needing to work at elevated temperatures.
Properties of Di-n-Decyl Ether
Di-n-decyl ether is a colorless, oily liquid with properties that make it suitable as an inert solvent for spectroscopic analysis. Its long alkyl chains contribute to its non-polar character and high boiling point.
Table 1: Physical and Chemical Properties of Di-n-Decyl Ether
| Property | Value | Reference |
| Chemical Formula | C₂₀H₄₂O | [1][2] |
| Molecular Weight | 298.55 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 351.91 °C (estimated) | |
| Melting Point | 16 °C | [3] |
| Density | 0.815 g/mL | [3] |
| Refractive Index (n₂₀/D) | 1.441 - 1.442 | [1][3] |
| Dipole Moment | 1.34 D | [3] |
| Solubility in Water | Insoluble (0.0003098 mg/L at 25 °C, est.) | |
| Solubility in Organic Solvents | Soluble in alcohol, miscible with oils | [1] |
| logP (o/w) | 9.192 (estimated) |
Suitability for Spectroscopic Techniques
The suitability of a solvent for a particular spectroscopic technique depends on its transparency in the spectral region of interest and its potential for interaction with the analyte.
As with UV-Vis, the transparency of this compound above ~220 nm allows for both excitation and emission measurements in the UV and visible regions. Its low polarity is advantageous for studying analytes whose fluorescence is sensitive to the solvent environment, as it will not induce significant dipole-dipole interactions.
Di-n-decyl ether is a suitable solvent for IR spectroscopy. Its own IR spectrum is relatively simple, dominated by C-H stretching and bending vibrations and a characteristic C-O-C stretching band. The primary spectral features of di-n-decyl ether are:
-
C-H stretching: ~2850-2960 cm⁻¹
-
C-H bending: ~1465 cm⁻¹ and ~1375 cm⁻¹
-
C-O-C stretching: A strong band around 1115-1125 cm⁻¹
When used as a solvent, these bands will be present in the background spectrum. However, there are clear windows where many other functional groups absorb, making it a useful medium.
For ¹H and ¹³C NMR, using a non-deuterated solvent like this compound is possible, especially with modern spectrometers that have solvent suppression capabilities. The ¹H NMR spectrum of di-n-decyl ether will show signals for the alkyl chain protons, with the protons on the carbons adjacent to the oxygen shifted downfield to around 3.3-3.4 ppm. The ¹³C NMR spectrum will show signals for the different carbons in the decyl chain, with the carbon attached to the oxygen appearing around 70-72 ppm. When analyzing a sample in this compound, the analyte signals must not overlap with the strong solvent signals.
Experimental Protocols
The following are general protocols for conducting spectroscopic measurements using di-n-decyl ether as the solvent.
Objective: To obtain the absorption or emission spectrum of a non-polar analyte in di-n-decyl ether.
Materials:
-
Di-n-decyl ether (spectroscopic grade)
-
Analyte of interest
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or spectrofluorometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the analyte in di-n-decyl ether at a known concentration. Ensure the analyte is fully dissolved. Gentle heating and sonication may be required, taking advantage of the high boiling point of this compound.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance of ~0.1-1.0 for UV-Vis).
-
-
Instrument Setup:
-
Turn on the spectrophotometer/spectrofluorometer and allow the lamp to warm up.
-
Set the desired wavelength range for the scan. For fluorescence, set the excitation wavelength and the emission scan range.
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with pure di-n-decyl ether. This will serve as the blank.
-
Place the blank cuvette in the sample holder and perform a baseline correction or "zero" the instrument.
-
-
Sample Measurement:
-
Empty the cuvette and rinse it with the analyte solution.
-
Fill the cuvette with the analyte solution and place it in the sample holder.
-
Acquire the absorption or emission spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) or emission.
-
If performing quantitative analysis, create a calibration curve using the absorbance/fluorescence intensity of the standard solutions.
-
Objective: To obtain the IR spectrum of an analyte dissolved in di-n-decyl ether.
Materials:
-
Di-n-decyl ether (anhydrous)
-
Analyte of interest
-
Liquid IR cell (e.g., NaCl or KBr plates)
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a solution of the analyte in anhydrous di-n-decyl ether. The concentration should be high enough to observe the analyte's absorption bands clearly above the solvent background (typically 1-10% w/v).
-
-
Background Spectrum:
-
Assemble the liquid IR cell with the appropriate spacer.
-
Fill the cell with pure di-n-decyl ether.
-
Place the cell in the spectrometer and acquire the background spectrum.
-
-
Sample Spectrum:
-
Clean and dry the IR cell.
-
Fill the cell with the analyte solution.
-
Place the cell in the spectrometer and acquire the sample spectrum. The spectrometer software will automatically subtract the background spectrum of the solvent.
-
-
Data Analysis:
-
Identify the characteristic absorption bands of the analyte. Pay attention to regions where this compound has low absorption.
-
Objective: To obtain the ¹H or ¹³C NMR spectrum of an analyte in di-n-decyl ether.
Materials:
-
Di-n-decyl ether
-
Analyte of interest
-
NMR tube (5 mm)
-
NMR spectrometer with solvent suppression capabilities
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the analyte in di-n-decyl ether (typically 5-20 mg in 0.6-0.7 mL). Ensure the solution is homogeneous and free of particulate matter.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer on the sample.
-
Set up the NMR experiment (e.g., ¹H or ¹³C) and include a solvent suppression sequence targeting the strong signals of di-n-decyl ether.
-
-
Data Acquisition:
-
Acquire the NMR spectrum. A larger number of scans may be necessary to obtain a good signal-to-noise ratio for the analyte, especially if its concentration is low.
-
-
Data Processing and Analysis:
-
Process the FID (e.g., Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, coupling constants, and integrations of the analyte signals. The residual solvent signals can be used as a secondary chemical shift reference if calibrated.
-
Safety and Handling
-
Di-n-decyl ether is a combustible liquid. Keep away from heat, sparks, and open flames.
-
It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area.
-
Store in a tightly closed container in a cool, dry place.
Disclaimer: The information provided is based on the general properties of ethers and available data for di-n-decyl ether. Specific spectroscopic parameters, such as the UV cutoff, are estimations due to a lack of published data. It is recommended to run a preliminary scan of the pure solvent to verify its suitability for your specific application.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Decyl Ether by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of decyl ether using vacuum distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to ensure a safe and efficient purification process.
Troubleshooting and FAQs
This section addresses common issues encountered during the vacuum distillation of this compound.
| Question | Answer |
| Why is my vacuum pump not reaching the target pressure? | This is one of the most common issues and is often due to leaks in the system. Check all glassware joints, tubing connections, and the pump itself for any potential leaks. Ensure all joints are properly greased and sealed. "Virtual leaks," which can be caused by the slow evaporation of residual solvents or moisture within the apparatus, can also prevent the system from reaching a deep vacuum.[1] A thorough cleaning and drying of all components before assembly is crucial. |
| My distillation is "bumping" violently. How can I prevent this? | "Bumping" is the sudden, violent boiling of a liquid and is common under vacuum.[2] This occurs when the liquid becomes superheated. To prevent this, use a magnetic stirrer and a stir bar to ensure smooth and even boiling. Boiling chips are generally not effective under vacuum as the trapped air that promotes even boiling is quickly removed.[3][4] |
| The this compound is foaming and carrying over into the condenser. What should I do? | Foaming can lead to contamination of the distillate. Reduce the heating rate to control the boiling. In some cases, using a larger distillation flask can provide more surface area for the foam to dissipate before it reaches the condenser.[5] If foaming is persistent, you may need to release the vacuum, allow the apparatus to cool, and introduce an anti-foaming agent. |
| The distillation rate is very slow, or the this compound is only refluxing without distilling over. What's the problem? | This usually indicates insufficient heating or a vacuum level that is not low enough for the applied temperature. First, ensure your vacuum pump is operating correctly and there are no leaks. If the vacuum is stable, gradually increase the temperature of the heating mantle. Insulating the distillation head and neck with glass wool or aluminum foil can also help to minimize heat loss and promote distillation.[3] |
| I'm concerned about the presence of peroxides in my this compound. How should I handle this? | Ethers are notorious for forming explosive peroxides upon exposure to air and light.[6] Before distilling, it is critical to test for the presence of peroxides. If peroxides are present, they must be removed. A common method is to wash the ether with an acidic solution of ferrous sulfate (B86663). Never distill an ether to dryness , as this can concentrate the explosive peroxides in the distillation flask.[4] |
| What are the common impurities in crude this compound? | Common impurities can include unreacted decanol, byproducts from the synthesis reaction (e.g., from Williamson ether synthesis), water, and any solvents used during the workup.[7] Acidic or basic residues from catalysts may also be present. These impurities are typically removed by a pre-distillation wash followed by vacuum distillation. |
Data Presentation: Physical Properties of Decyl Ethers
The boiling point of this compound is significantly reduced under vacuum, allowing for distillation at lower temperatures and minimizing thermal degradation. Below is a table of approximate boiling points for similar decyl ethers at various pressures.
| Compound | Pressure (mm Hg) | Boiling Point (°C) |
| Decyl ethyl ether | 760 | ~230 |
| Decyl ethyl ether | 0.1 - 1 | Significantly lower than 230 |
| Decyl methyl ether | 760 | 213 - 214 |
Note: The boiling point of this compound will be similar to these values. The exact boiling point during your experiment will depend on the precise vacuum achieved.[7][8]
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the steps for the safe and effective purification of this compound.
1. Pre-Distillation Preparation:
- Peroxide Test: Before proceeding, test a small sample of the crude this compound for the presence of peroxides. If the test is positive, the peroxides must be quenched. A common method is to wash the ether with a freshly prepared solution of ferrous sulfate in dilute sulfuric acid.
- Washing: Wash the crude this compound with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine to remove the bulk of any water.
- Drying: Dry the washed this compound over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
2. Apparatus Assembly:
- Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is free of cracks or defects.[3]
- Use a round-bottom flask that will be no more than two-thirds full of the this compound to be distilled.[2]
- Add a magnetic stir bar to the distillation flask.
- Lightly grease all ground-glass joints to ensure a good seal.
- Use a Claisen adapter to provide an extra neck for a capillary bubbler or to help prevent foaming material from reaching the condenser.[3]
- Ensure the condenser has a steady flow of cold water.
- Connect the vacuum takeoff to a cold trap and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.[2]
3. Distillation Procedure:
- Begin stirring the this compound.
- Turn on the vacuum pump and allow the system to reach the desired pressure. A hissing sound indicates a leak that must be addressed.[3]
- Once a stable vacuum is achieved, begin to slowly heat the distillation flask using a heating mantle.
- Monitor the temperature at the distillation head. The temperature should rise as the this compound begins to distill and then stabilize.
- Collect the purified this compound in the receiving flask. It is good practice to collect a small forerun fraction, which may contain more volatile impurities, before collecting the main fraction.
- Continue distillation until a small amount of residue remains in the distillation flask. Do not distill to dryness. [4]
4. Shutdown Procedure:
- Remove the heating mantle and allow the system to cool to room temperature.[3]
- Slowly and carefully vent the system to atmospheric pressure.
- Turn off the vacuum pump.
- Turn off the condenser water and disassemble the apparatus.
Visualizations
Troubleshooting Workflow for Vacuum Distillation
Caption: A troubleshooting guide for common distillation problems.
Experimental Workflow for this compound Purification
Caption: A step-by-step workflow for purifying this compound.
References
- 1. njhjchem.com [njhjchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.11 Extractions and Distillations | Environment, Health and Safety [ehs.cornell.edu]
- 5. Vacuum Distillation [sites.science.oregonstate.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Decyl ethyl ether | 68154-97-2 | Benchchem [benchchem.com]
- 8. Fragrance University [fragranceu.com]
Technical Support Center: Optimizing Williamson Ether Synthesis of Decyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of decyl ether via the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Williamson ether synthesis for preparing this compound?
The Williamson ether synthesis is a widely used method for preparing symmetrical and asymmetrical ethers.[1] For the synthesis of di-n-decyl ether, this involves the deprotonation of decan-1-ol with a strong base to form the decoxide nucleophile. This is followed by a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide, such as 1-bromodecane (B1670165).[2][3]
Q2: What are the typical starting materials for the synthesis of di-n-decyl ether?
To synthesize di-n-decyl ether, you would typically react decan-1-ol with a decyl halide (e.g., 1-bromodecane or 1-iododecane). The decan-1-ol is first deprotonated by a strong base to form the sodium or potassium decoxide.[4]
Q3: What are the common challenges encountered when synthesizing long-chain ethers like this compound?
The synthesis of long-chain ethers can present several challenges, including:
-
Low reaction rates: The long, hydrophobic alkyl chains can lead to poor solubility of the reactants, slowing down the reaction.
-
Side reactions: The primary competing reaction is the E2 elimination of the alkyl halide, which is promoted by the strongly basic conditions.[5]
-
Incomplete reactions: Due to the factors above, it can be difficult to drive the reaction to completion, often resulting in a mixture of starting materials and the desired ether product.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the Williamson ether synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Solution |
| Incomplete Deprotonation of Decan-1-ol | Use a sufficiently strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete and irreversible deprotonation.[2] Ensure the reaction is carried out under strict anhydrous (dry) conditions, as moisture will consume the base. |
| Poor Solubility of Reactants | Employ a polar aprotic solvent such as DMF or DMSO to better solvate the alkoxide.[1] Consider using a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to facilitate the reaction between the aqueous and organic phases.[6] |
| Insufficient Reaction Time or Temperature | Williamson ether syntheses are typically conducted at 50-100°C for 1-8 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature.[8] |
| Poor Leaving Group | Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using an alkyl chloride, consider adding a catalytic amount of sodium iodide (NaI) to convert it to the more reactive alkyl iodide in situ.[8] |
Problem 2: Significant Formation of Alkene Byproduct
| Possible Cause | Solution |
| E2 Elimination is Outcompeting SN2 Substitution | This is a common side reaction, especially at higher temperatures.[8] Lowering the reaction temperature can favor the SN2 pathway.[5] If possible, ensure you are using a primary alkyl halide, as secondary and tertiary halides are more prone to elimination.[9] |
| Sterically Hindered Base | While a strong base is necessary, a very bulky base can favor elimination. Sodium hydride is a good choice as it is a strong but relatively small base.[2] |
Data Presentation
The choice of base and solvent system can significantly impact the yield of the Williamson ether synthesis. The following table provides a comparison of common conditions, with expected yield ranges based on the synthesis of structurally similar ethers.[8]
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range (%) | Key Considerations |
| Sodium Hydride (NaH) | DMF or THF | 50 - 80 | 4 - 8 | 80 - 96 | Requires strict anhydrous conditions. Hydrogen gas is evolved.[8] |
| Potassium Carbonate (K₂CO₃) | Acetone or DMF | 50 - 100 | 6 - 12 | 70 - 89 | Milder, heterogeneous base. Slower reaction times.[8] |
| Sodium Hydroxide (B78521) (NaOH) with Phase-Transfer Catalyst (e.g., TBAB) | Toluene (B28343)/Water (biphasic) | 70 - 90 | 6 - 8 | 75 - 95 | Good for substrates with poor solubility in a single solvent system. Vigorous stirring is essential.[10] |
Experimental Protocols
Below are two detailed protocols for the synthesis of di-n-decyl ether.
Protocol 1: Using Sodium Hydride in an Anhydrous Polar Aprotic Solvent
-
Alkoxide Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (B92381) (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.
-
Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.
-
At 0°C, slowly add a solution of decan-1-ol (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
-
Ether Formation:
-
Cool the resulting sodium decoxide solution back to 0°C.
-
Slowly add 1-bromodecane (1.0 equivalent) dropwise to the flask.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Using Phase-Transfer Catalysis
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add decan-1-ol (1.0 equivalent), 1-bromodecane (1.0 equivalent), and tetrabutylammonium bromide (TBAB, 0.1 equivalents).
-
-
Reaction:
-
Add a 50% aqueous solution of sodium hydroxide (2.0 equivalents) and stir the biphasic mixture vigorously at 80-90°C for 6-8 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and add water.
-
Extract the product with toluene or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Reaction Pathway for Williamson Ether Synthesis of Di-n-decyl Ether
Caption: SN2 pathway for the synthesis of di-n-decyl ether.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. jk-sci.com [jk-sci.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Preparation of Ethers Through Phase Transfer Catalysis [cjcu.jlu.edu.cn]
Common byproducts in decyl ether synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the synthesis of decyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect in my this compound synthesis?
A1: The byproducts in your reaction mixture will largely depend on the synthetic route you have chosen.
-
Williamson Ether Synthesis: This method involves reacting an alkoxide with an alkyl halide. The most common byproduct is an alkene (e.g., 1-decene (B1663960) or other isomers) formed through a competing E2 elimination reaction.[1][2] This is especially prevalent when using secondary or tertiary alkyl halides.[1][3] You will also likely have unreacted starting materials, such as 1-decanol (B1670082) and the alkyl halide.[4]
-
Acid-Catalyzed Dehydration of Decanol (B1663958): This method is typically used for symmetrical ethers like dithis compound. The primary byproduct is decene, formed from the elimination of water from decanol.[5][6][7] Unreacted decanol is also a common impurity.[4] Ester impurities can also form if the acid catalyst reacts with the alcohol.[4]
Q2: My reaction is complete, but how do I remove unreacted 1-decanol from my final product?
A2: Unreacted 1-decanol is a common impurity. Several methods can be employed for its removal:
-
Vacuum Distillation: This is a highly effective method for large-scale purifications, as 1-decanol has a significantly different boiling point than this compound.[8][9] A rotary evaporator with a good vacuum source can also be effective.[9]
-
Column Chromatography: For small to medium-scale reactions, column chromatography provides excellent separation of this compound from the more polar 1-decanol.[8][10][11]
-
Liquid-Liquid Extraction: While 1-decanol has low water solubility, this method can be used as an initial work-up step to remove other water-soluble impurities.[10][11]
Q3: I have a significant amount of decene in my product. What is the best way to remove it?
A3: Decene is a non-polar byproduct and can be challenging to separate from the desired ether.
-
Fractional Distillation: This is the most common industrial method. However, the boiling points of decene isomers are close to that of some decyl ethers, which can make this process difficult.[4]
-
Azeotropic Distillation: This technique involves adding an agent that forms an azeotrope with decene, altering its boiling point and allowing for easier separation.[12]
-
Column Chromatography: This can be effective, especially for smaller scales, by carefully selecting the eluent system to separate the non-polar decene from the slightly more polar ether.[1]
Q4: How can I minimize the formation of alkene byproducts during my Williamson ether synthesis?
A4: To favor the desired SN2 reaction over the E2 elimination that forms alkenes, consider the following:[1]
-
Choice of Reagents: Whenever possible, use a primary alkyl halide, as they are less sterically hindered and less prone to elimination.[1][13]
-
Reaction Temperature: Lower reaction temperatures generally favor the SN2 pathway over E2.[1] A typical range for Williamson ether synthesis is 50-100 °C.[1]
-
Solvent: The use of polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the alkoxide and favor the SN2 reaction.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Ether Yield | Incomplete reaction. | Increase reaction time or temperature (be mindful of increased elimination byproducts at higher temperatures). Ensure a sufficiently strong base was used to fully deprotonate the alcohol.[1] |
| Competing elimination reaction. | Use a primary alkyl halide, a less sterically hindered alkoxide, and a lower reaction temperature.[1] | |
| Presence of Ester Impurity (in acid-catalyzed synthesis) | Reaction of the alcohol with the acid catalyst. | Treat the crude product with a metal salt of an alcohol, such as sodium methoxide (B1231860), followed by a water wash.[4] |
| Water in Final Product | Incomplete drying after work-up. | Wash the organic layer with brine during extraction to remove the bulk of the water. Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[1][10] For very dry ether, distillation from sodium wire or the use of molecular sieves can be employed.[15][16] |
| Product Decomposition During Distillation | Distillation temperature is too high. | Use a vacuum to lower the boiling point of the product, allowing for distillation at a lower temperature.[10] |
Quantitative Data Summary
The following table summarizes the effectiveness of a method for removing an ester byproduct from a crude ether mixture.
| Treatment Method | Initial Ester Content (%) | Final Ester Content (%) | Reaction Conditions |
| Solid Sodium Methoxide | 2.9 | 0.4 | 2 hours at 100°C[4] |
| Solid Sodium Methoxide | 2.9 | 0.2 | 2 hours at 150°C[4] |
| 50% Potassium Hydroxide Solution | 2.9 | 1.0 | 6.5 hours at 100°C[4] |
Experimental Protocols
Protocol for Removal of Ester Impurities
This protocol describes the removal of methane (B114726) sulphonic iso-decyl esters from a crude di-iso-decyl ether mixture using sodium methoxide.[4]
Materials:
-
Crude ether mixture containing ester impurity
-
Solid sodium methoxide
-
Nitrogen gas supply
-
Water
-
Separatory funnel
-
Reaction flask with stirring and heating capabilities
Procedure:
-
Charge the reaction flask with the crude ether mixture.
-
Add solid sodium methoxide to the mixture.
-
Purge the flask with nitrogen and maintain a nitrogen atmosphere.
-
Stir the mixture vigorously while heating to the desired temperature (e.g., 100°C or 150°C) for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash twice with water.
-
Separate the organic layer.
-
The purified ether can then be further dried and/or distilled if necessary to remove unreacted alcohol and decenes.[4]
Protocol for Liquid-Liquid Extraction Work-up
This procedure is designed to neutralize an acid catalyst and remove water-soluble impurities from the crude ether product.[1][10]
Materials:
-
Crude reaction mixture
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, and flasks
Procedure:
-
Cool the reaction mixture to room temperature.
-
If the reaction was run with a strong base, cautiously quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel.
-
Add the organic extraction solvent and shake gently, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with the saturated sodium bicarbonate solution to neutralize any remaining acid. Repeat until no more gas evolution is observed.
-
Wash the organic layer with brine to remove dissolved water.
-
Separate the organic layer and transfer it to a clean, dry flask.
-
Add the anhydrous drying agent (e.g., MgSO₄), swirl, and let it stand until the solvent is clear.
-
Filter or decant the dried organic solution.
-
The solvent can then be removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. books.rsc.org [books.rsc.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. byjus.com [byjus.com]
- 6. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. US5382329A - Separation of 1-decene from decane by azeotropic distillation - Google Patents [patents.google.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting low yields in decyl ether preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of decyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
A1: The most prevalent and versatile method for synthesizing both symmetrical and asymmetrical ethers, including this compound, is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[2] For the preparation of di-n-decyl ether, this would typically involve the reaction of sodium decoxide with 1-bromodecane (B1670165).
Q2: What are the primary causes of low yields in this compound synthesis via the Williamson method?
A2: Low yields in the Williamson ether synthesis are often attributed to a competing elimination reaction (E2), which produces decene as a byproduct.[2] This is particularly problematic with secondary or tertiary alkyl halides.[3] Other factors include incomplete deprotonation of the alcohol, poor nucleophilicity of the alkoxide, or the reaction not reaching equilibrium.
Q3: Can I use a secondary or tertiary decyl halide in the Williamson synthesis?
A3: It is strongly discouraged. Secondary alkyl halides will likely result in a mixture of the desired ether and a significant amount of alkene byproduct from the competing E2 elimination reaction.[2] Tertiary alkyl halides will almost exclusively yield the elimination product.[2] For optimal yield of this compound, a primary alkyl halide like 1-bromodecane or 1-iododecane (B1670042) should be used.
Q4: What are the ideal solvents and bases for this reaction?
A4: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are preferred as they enhance the nucleophilicity of the alkoxide ion.[3] Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to ensure the complete and irreversible deprotonation of decanol (B1663958) to form the decoxide.[2] For aryl ethers, weaker bases like potassium carbonate (K₂CO₃) can be effective.[3]
Q5: Are there alternative methods for synthesizing this compound?
A5: Yes, other methods exist, though they may have their own limitations. One alternative is the acid-catalyzed dehydration of decanol. However, this method is generally only suitable for producing symmetrical ethers from primary alcohols and requires careful temperature control to prevent the formation of alkenes.[4] Another method is alkoxymercuration-demercuration, which involves the reaction of an alkene with an alcohol in the presence of a mercury salt.[5]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Competing E2 Elimination | Analyze the reaction mixture by GC-MS or NMR to identify and quantify decene. If present, ensure you are using a primary decyl halide. Consider lowering the reaction temperature. | Reduction in the decene byproduct and an increase in the ether yield. |
| Incomplete Deprotonation | Use a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the decoxide. | Increased reaction rate and higher conversion to the ether product. |
| Poor Nucleophilicity of Decoxide | Switch to a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the alkoxide. | Faster reaction and improved yield. |
| Reaction Not at Equilibrium | Increase the reflux time. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. | The reaction proceeds to completion, maximizing the product yield. |
Problem 2: Presence of Unexpected Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of Alkyl Halide | Ensure all reagents and solvents are anhydrous. Water can react with the alkyl halide, especially under basic conditions. | Minimized formation of decanol from the alkyl halide. |
| Unreacted Starting Materials | Incomplete reaction is a common reason for the presence of starting materials. Increase reaction time or consider a slight excess of one reagent. | Higher conversion of starting materials to the desired product. |
Quantitative Data Summary
The following table summarizes the general effect of the alkyl halide structure on the product distribution in a Williamson ether synthesis.
| Alkyl Halide Type | Predominant Reaction | Typical Ether Yield |
| Primary (e.g., 1-bromodecane) | SN2 | 50 - 95%[1] |
| Secondary | SN2 and E2 | Lower, variable yields |
| Tertiary | E2 | < 5% |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of Di-n-decyl Ether
This protocol is adapted from a general procedure for Williamson ether synthesis.[6]
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
1-Bromodecane
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a stir bar
-
Septum and needles
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-decanol (1 equivalent).
-
Add anhydrous DMF to dissolve the alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Etherification:
-
Add 1-bromodecane (1 equivalent) dropwise to the reaction mixture at room temperature.
-
Heat the reaction to 50-70 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude di-n-decyl ether.
-
Further purify the crude product by vacuum distillation or flash column chromatography.
-
Protocol 2: Purification of Di-n-decyl Ether by Vacuum Distillation
Materials:
-
Crude di-n-decyl ether
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Cold trap (recommended)
-
Thermometer
Procedure:
-
Assemble the distillation apparatus, ensuring all joints are properly greased and sealed to maintain a good vacuum.
-
Place the crude di-n-decyl ether and a magnetic stir bar into the round-bottom flask.
-
Attach the flask to the distillation head.
-
Begin stirring the liquid.
-
Slowly apply the vacuum.
-
Once a stable vacuum is achieved, begin to gently heat the flask using the heating mantle.
-
Collect the fraction that distills at the expected boiling point of di-n-decyl ether under the achieved vacuum.
-
Once the desired product has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
Visualizations
References
Technical Support Center: Decyl Ether Storage and Peroxide Prevention
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and testing of decyl ether to prevent the formation of hazardous peroxides.
Frequently Asked Questions (FAQs)
Q1: What are peroxides and why are they dangerous in this compound?
A1: Peroxides are reactive chemical compounds containing an oxygen-oxygen single bond (R-O-O-R'). Ethers like this compound can react with atmospheric oxygen over time in a process called autoxidation to form unstable and potentially explosive peroxide crystals.[1][2][3] These peroxides are sensitive to heat, friction, and mechanical shock, and their concentration through evaporation or distillation significantly increases the risk of a violent explosion.[1][2][4] Incidents involving peroxidized ethers have led to serious laboratory accidents, including explosions of unopened bottles.[1]
Q2: How does peroxide formation occur in this compound?
A2: Peroxide formation is a free-radical chain reaction initiated by factors like light, heat, and exposure to air.[2][3][5] The process begins when a free radical abstracts a hydrogen atom from an ether molecule, creating an ether radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can subsequently react with another ether molecule to form a hydroperoxide and a new ether radical, propagating the chain.[6][7]
References
- 1. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 2. louisville.edu [louisville.edu]
- 3. vumc.org [vumc.org]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. westernsydney.edu.au [westernsydney.edu.au]
- 6. m.youtube.com [m.youtube.com]
- 7. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Drying Decyl Ether for Moisture-Sensitive Reactions
Welcome to the technical support center for handling and drying decyl ether in preparation for moisture-sensitive chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice and troubleshooting for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for drying this compound for use in moisture-sensitive reactions?
A1: The most effective and commonly used methods for drying this compound to the low moisture levels required for sensitive applications are:
-
Treatment with Activated Molecular Sieves: A safe and convenient method suitable for achieving very low water content.[1]
-
Distillation from Sodium and Benzophenone (B1666685): A classic and highly effective method that provides a visual indication of dryness.[2][3][4] This technique is capable of producing exceptionally dry ether.
-
Distillation from Calcium Hydride (CaH₂): An effective drying agent, particularly for pre-drying or when sodium is not suitable.[3][5]
The choice of method depends on the required level of dryness, the scale of the experiment, and the available laboratory equipment.
Q2: When using the sodium/benzophenone method, how do I confirm the this compound is anhydrous?
A2: The sodium/benzophenone system acts as its own indicator. In an anhydrous and oxygen-free environment, sodium reacts with benzophenone to form a ketyl radical, which imparts a deep blue or purple color to the solution.[3][4][6] The appearance of this persistent color indicates that the solvent is dry and ready for distillation.
Q3: Which type of molecular sieves are recommended for drying this compound?
A3: For drying this compound, 3Å or 4Å molecular sieves are recommended.[6][7] The pore size of these sieves is small enough to effectively trap water molecules while excluding the larger this compound molecules.[8][9] It is critical to use properly activated molecular sieves to ensure their full drying capacity.[1]
Q4: What are the critical safety precautions when drying ethers with sodium?
A4: Ethers, including this compound, can form explosive peroxides over time, especially when exposed to air and light.[3] Distillation concentrates these peroxides, creating a significant hazard. Never distill ethers to dryness. [10]
When working with sodium metal:
-
Sodium reacts violently and explosively with water.[5]
-
Handle sodium metal with care, cutting it under an inert liquid like mineral oil and ensuring all equipment is scrupulously dry.
-
The reaction of sodium with residual water produces flammable hydrogen gas, which must be safely vented in a fume hood.[11][12]
-
Quenching the residual sodium in the distillation flask after use requires a careful, stepwise procedure with isopropanol (B130326) or tert-butanol, followed by ethanol, and finally water, all under an inert atmosphere.[2][3]
Q5: Can molecular sieves be reused?
A5: Yes, molecular sieves can be regenerated and reused. To reactivate them, they should be heated in a vacuum oven at high temperatures (e.g., 350°C for 24 hours) to drive off the adsorbed water.[3] After heating, they must be cooled in a desiccator to prevent re-adsorption of atmospheric moisture before use.[3]
Q6: How should I properly store freshly dried this compound?
A6: Anhydrous this compound is highly hygroscopic and will readily absorb moisture from the atmosphere.[13] It should be stored in a tightly sealed container, preferably with a septum, under an inert atmosphere of nitrogen or argon. For long-term storage, adding freshly activated molecular sieves to the storage vessel can help maintain dryness.[3][14]
Troubleshooting Guide
Q1: My moisture-sensitive reaction is failing despite using "dry" this compound. What could be the issue?
A1: Several factors could be at play:
-
Incomplete Drying: The solvent may not be sufficiently dry. Verify your drying method's effectiveness. For instance, if using the sodium/benzophenone method, ensure the deep blue/purple color is stable before distillation.[4]
-
Atmospheric Contamination: The dried solvent may have been exposed to air during transfer. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere before use.[10] Use proper air-sensitive techniques (e.g., Schlenk line or glovebox) for all manipulations.
-
Peroxide Formation: If the this compound is old or has been stored improperly, it may contain peroxides which can interfere with many reactions. Test for peroxides before drying and distillations.[15]
-
Contaminated Starting Materials: Ensure that all other reagents and substrates in your reaction are as rigorously dried as the solvent.
Q2: The solution in my sodium/benzophenone still is not turning blue or purple. What should I do?
A2: This indicates that water or oxygen is still present in the system.
-
Gross Amount of Water: If you have recently refilled the still, there may be a significant amount of water. Allow the mixture to reflux longer to allow the sodium to react with all the water. You may need to add more sodium if the initial amount has been consumed.
-
Insufficient Benzophenone: If the solution is colorless but you can see unreacted sodium, you may need to add a small amount of additional benzophenone.[16]
-
Oxygen Leak: Check all joints and connections in your distillation apparatus for leaks that could be admitting air.
-
Old/Inactive Sodium: The surface of the sodium may be coated with an oxide layer, rendering it less reactive. Adding fresh, clean pieces of sodium may be necessary.[11]
Q3: After adding molecular sieves, I notice a fine powder suspended in the this compound. What is this and is it a problem?
A3: The fine powder is likely zeolite dust from the molecular sieves themselves. This can be a problem, especially for reactions involving sensitive catalysts, as the dust can act as a solid support or introduce trace impurities. To remove it, you can either carefully decant the solvent or filter it through a plug of dry Celite or glass wool under an inert atmosphere.[17]
Q4: My freshly distilled this compound turned a pale yellow color after a few days of storage. Is it still suitable for use?
A4: A yellow coloration can be an indicator of peroxide formation, especially in older stocks of ether.[18] It is highly recommended to test for the presence of peroxides. If peroxides are present, the ether must be purified to remove them before use, as they can be hazardous and interfere with reactions.[15][18]
Quantitative Data on Drying Methods
The efficiency of a drying agent is determined by its ability to reduce the residual water content in the solvent. The table below summarizes the typical water content achievable with different drying methods for ethereal solvents.
| Drying Method | Drying Agent | Typical Residual Water Content (ppm) | Speed | Notes |
| Static Drying | Activated 3Å Molecular Sieves | < 10 | Slow (24-72h) | Very safe and effective; requires proper activation of sieves.[19] |
| Static Drying | Calcium Hydride (CaH₂) | ~13 | Medium | Effective, but less so than sodium or sieves for reaching sub-10 ppm levels.[19] |
| Distillation | Sodium/Benzophenone | < 10 | Fast (after reflux) | Provides a visual indicator of dryness; requires careful handling of sodium.[2][4][19] |
| Static Drying | Powdered Potassium Hydroxide (KOH) | ~10-30 | Medium | A good pre-drying agent; can achieve low water levels.[19] |
Data adapted from studies on analogous ethereal solvents like THF and toluene.[19]
Experimental Protocols
Protocol 1: Drying this compound with Activated Molecular Sieves
This method is suitable for obtaining anhydrous this compound without the need for distillation.
Materials:
-
This compound (pre-dried with a less vigorous agent like anhydrous sodium sulfate (B86663) if very wet)
-
Activated 3Å or 4Å molecular sieves (10-20% w/v)
-
Oven-dried flask with a septum or stopcock
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Activate Sieves: Place the required amount of molecular sieves in a flask and heat in an oven at >200°C under vacuum for at least 12 hours.[1]
-
Cooling: Allow the sieves to cool to room temperature under a stream of dry inert gas or in a desiccator.[3]
-
Drying: Add the activated sieves to the flask containing this compound. For optimal drying, use about 100-200g of sieves per liter of ether.[5]
-
Incubation: Seal the flask and allow it to stand for at least 24 hours, with occasional swirling. For the lowest moisture levels, a longer period (e.g., 72 hours) may be necessary.[19]
-
Dispensing: The dry ether can be dispensed directly by carefully decanting or via a cannula or syringe. Ensure an inert gas atmosphere is maintained throughout the transfer to prevent re-exposure to moisture.
Protocol 2: Drying this compound by Distillation from Sodium/Benzophenone
This method yields extremely dry, oxygen-free ether and is considered a benchmark for anhydrous solvent preparation.
Materials:
-
This compound
-
Sodium metal, stored under mineral oil
-
Benzophenone
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: If the this compound has a high water content (>0.1%), pre-dry it by stirring over anhydrous sodium sulfate or calcium chloride overnight and then decanting.[11]
-
Apparatus Setup: Assemble the distillation apparatus. All glassware must be thoroughly oven- or flame-dried and assembled while hot, then cooled under a stream of inert gas.
-
Adding Reagents: To the distillation flask, add the pre-dried this compound. Cut small, clean pieces of sodium metal (approx. 4g per liter of ether) and add them to the flask.[2] Then, add benzophenone (approx. 5g per liter).[2]
-
Reflux: Heat the mixture to a gentle reflux under a positive pressure of inert gas. Initially, the solution may be colorless or yellowish.
-
Indication of Dryness: Continue to reflux the mixture. As the water and oxygen are consumed, the solution will turn a deep blue or purple.[3][4] This may take several hours. If the color does not appear, more sodium may be needed.
-
Distillation: Once the characteristic blue/purple color is stable, distill the ether slowly into the receiving flask. Crucially, do not distill to dryness. Leave a small volume of solvent in the distillation flask to prevent the concentration and potential detonation of any peroxides.
-
Storage: The freshly distilled ether should be collected and stored under an inert atmosphere.
Process Diagrams
Caption: Decision workflow for choosing a suitable drying method for this compound.
Caption: Diagram of a sodium/benzophenone distillation apparatus for drying this compound.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. 內容不提供 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Sciencemadness Discussion Board - Ether drying, amount of Na needed? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. youtube.com [youtube.com]
- 13. Sciencemadness Discussion Board - Do I really need to dry every chemical for a grignard reaction, even if it's new in a bottle from a chemical supplier? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 15. Sciencemadness Discussion Board - drying ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. bertrandgroup.ucsd.edu [bertrandgroup.ucsd.edu]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Scaling Up Decyl Ether Synthesis
Welcome to the technical support center for the synthesis of decyl ether. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this process from the lab to pilot and production scales. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your development work.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up this compound synthesis from a lab to a pilot plant?
A1: The primary challenges in scaling up this compound synthesis revolve around maintaining reaction control, ensuring process safety, and achieving efficient purification. Key issues include:
-
Heat Transfer and Temperature Control: Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to dissipate heat from exothermic reactions. This can lead to localized "hot spots," which may promote side reactions and the formation of byproducts.[1][2]
-
Mixing Efficiency: Achieving uniform mixing in a large reactor is more complex than in laboratory glassware. Inefficient mixing can cause temperature and concentration gradients, resulting in lower yields and inconsistent product quality.[1][3]
-
Reagent Addition Rates: The rate of adding reactants, particularly if the reaction is highly exothermic, must be carefully controlled to manage heat generation and prevent dangerous runaway reactions.[1][4]
-
Downstream Processing: Purification methods that are effective on a small scale, such as column chromatography, are often impractical and not cost-effective for large-scale production.[1][5] Developing scalable purification methods like vacuum distillation is crucial.[1][6]
Q2: We are observing a low yield of this compound in our scaled-up Williamson synthesis. What are the likely causes and how can we troubleshoot this?
A2: A low yield in a scaled-up Williamson ether synthesis can often be attributed to several factors. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for low this compound yield.
Common causes include:
-
Competing Elimination Reaction: The Williamson synthesis (an SN2 reaction) often competes with an E2 elimination reaction, which produces decene as a byproduct. This is more likely with secondary alkyl halides and at higher temperatures.[7][8]
-
Incomplete Deprotonation: The decanol must be fully deprotonated to the alkoxide to act as an effective nucleophile. If the base is not strong enough or if protic impurities are present, the reaction will be slow or incomplete.[7][9] Using a strong base like sodium hydride (NaH) under anhydrous conditions is recommended.[7][10]
-
Hydrolysis of Reagents: Any water present in the reaction can hydrolyze the alkyl halide or react with the alkoxide, reducing the yield.[7] All reagents and solvents must be thoroughly dried.[4][7]
Q3: Our scaled-up batch has a high level of impurities not seen in the lab. How can we identify and minimize them?
A3: The appearance of new or increased levels of impurities at scale is often due to temperature and concentration gradients that are less pronounced in smaller flasks.[1]
-
Identify the Impurities: Use analytical techniques like GC-MS to determine the structure of the byproducts. This will provide clues about the side reactions occurring (e.g., decene from elimination, or di-decyl peroxide from oxidation).[1]
-
Review Reaction Conditions:
-
Temperature: Hot spots in the reactor can lead to degradation or side reactions. Improving cooling efficiency or slowing the addition rate of exothermic reagents can help manage the temperature.[1][11]
-
Oxygen Exposure: Ensure the reactor is properly inerted with a gas like nitrogen or argon to prevent unwanted oxidation.[1]
-
Mixing: Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions. Evaluate and optimize the stirrer design and speed for the larger vessel.[1][3]
-
Q4: Is column chromatography a viable method for purifying this compound at an industrial scale?
A4: While highly effective in the lab, column chromatography is generally not economically viable or practical for purifying bulk chemicals like this compound at an industrial scale.[1][5] The preferred method for large-scale purification of liquid products is typically fractional vacuum distillation, which separates compounds based on their boiling points.[6][12] This method is well-suited for removing unreacted decanol and other volatile or non-volatile impurities.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Issue | Potential Cause | Recommended Action | Supporting Evidence |
| Reaction is sluggish or stalls | 1. Incomplete deprotonation of decanol.2. Insufficiently reactive alkyl halide.3. Poor solvent choice. | 1. Use a stronger, non-nucleophilic base (e.g., sodium hydride). Ensure anhydrous conditions.2. Use a more reactive decyl halide (I > Br > Cl) or a tosylate.3. Switch to a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity. | [7][9][10] |
| High levels of decene byproduct | Competing E2 elimination reaction. | 1. Lower the reaction temperature.2. Ensure the use of a primary decyl halide.3. Use a less sterically hindered base. | [7][8][13] |
| Difficulty in removing unreacted decanol | Similar boiling points and polarity of decanol and this compound. | 1. Optimize fractional vacuum distillation conditions (column height, reflux ratio).2. Consider a chemical wash (e.g., with a dilute base) to remove the acidic alcohol, though this may introduce water. | [6][14] |
| Product is discolored | 1. Oxidation byproducts.2. Thermal degradation from reactor hot spots. | 1. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar).2. Improve reactor temperature control and mixing to eliminate hot spots. | [1] |
| Runaway reaction / Exotherm | 1. Reagent accumulation followed by rapid reaction.2. Insufficient cooling capacity for the reaction mass. | 1. Control the addition rate of the limiting reagent. Ensure the reaction has started before adding all reagents.2. Reduce batch size or use a reactor with a better heat exchange capacity. Conduct calorimetric studies to understand the reaction's thermal profile. | [2][4][15] |
Experimental Protocols
Lab-Scale Williamson Ether Synthesis of Didothis compound (Symmetrical)
This protocol describes a typical lab-scale synthesis. Scaling this process requires careful consideration of the principles outlined in the FAQs and troubleshooting guide.
-
Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. All glassware must be oven-dried before use.
-
Reagents:
-
Decan-1-ol: 15.8 g (0.1 mol)
-
Sodium Hydride (60% dispersion in mineral oil): 4.4 g (0.11 mol)
-
Anhydrous Tetrahydrofuran (THF): 100 mL
-
1-Bromodecane (B1670165): 22.1 g (0.1 mol)
-
-
Procedure: a. The flask is charged with sodium hydride and anhydrous THF under a nitrogen atmosphere. b. Decan-1-ol, dissolved in 20 mL of anhydrous THF, is added dropwise to the stirred suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour until hydrogen evolution ceases, indicating the formation of sodium decoxide. c. 1-Bromodecane is added dropwise to the reaction mixture. d. The mixture is heated to reflux (approx. 66 °C) and maintained for 12-18 hours. Reaction progress can be monitored by TLC or GC. e. After cooling to room temperature, the reaction is carefully quenched by the slow addition of 20 mL of water. f. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether (2 x 50 mL). g. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. h. The crude product is purified by vacuum distillation to yield pure didothis compound.
Scale-Up Considerations for the Protocol
When scaling this protocol, the following modifications are critical:
-
Equipment: A jacketed glass reactor with an overhead stirrer should be used instead of a round-bottom flask and magnetic stirrer to ensure efficient mixing and temperature control.[3][11]
-
Reagent Addition: The addition of both decan-1-ol to the sodium hydride and 1-bromodecane to the alkoxide should be done via a metering pump at a controlled rate to manage the exotherm.[1]
-
Temperature Monitoring: An internal temperature probe is essential to monitor the actual reaction temperature, as the jacket temperature may not accurately reflect it.[11]
-
Purification: Vacuum distillation is the most viable purification method at scale.[6] A packed distillation column will be necessary to achieve good separation between didothis compound and any unreacted 1-decanol.
Visualizing the Scale-Up Process
The following diagrams illustrate the key logical and workflow considerations in scaling up this compound synthesis.
Caption: Comparison of lab-scale vs. pilot-scale workflows.
Caption: Logical workflow for process scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. helgroup.com [helgroup.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. US2556248A - Ether purification by distillation and adsorption - Google Patents [patents.google.com]
- 15. sdlookchem.com [sdlookchem.com]
Technical Support Center: Long-Term Storage of Decyl Ether
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the long-term storage of decyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during long-term storage?
A1: The primary cause of this compound degradation is auto-oxidation in the presence of atmospheric oxygen, which is often initiated or accelerated by exposure to light and heat.[1][2][3] This process leads to the formation of unstable and potentially explosive peroxides and hydroperoxides.[4][5]
Q2: I've noticed a change in the appearance of my stored this compound. What could this indicate?
A2: Freshly distilled this compound should be a clear, colorless liquid. A yellowish or cloudy appearance may indicate degradation and the presence of impurities or peroxides.[6] The formation of crystals or a viscous liquid, particularly around the cap or within the container, is a sign of dangerous levels of peroxide formation and should be handled with extreme caution.[1][3]
Q3: How can I test my this compound for the presence of peroxides?
A3: There are several methods to test for peroxides. The most common are semi-quantitative peroxide test strips and wet chemical tests using potassium iodide.[7][8][9] A positive test is indicated by a color change.[4][6] It is crucial to test for peroxides before any distillation or concentration step, as this can concentrate the explosive peroxides.[1][8]
Q4: What are the recommended stabilizers for long-term storage of this compound?
A4: Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant stabilizer for ethers.[10][11] It is typically added at low concentrations (ppm levels) to scavenge the free radicals that lead to peroxide formation.[10] Ethanol (B145695) can also be used as a stabilizer, but it is required at much higher concentrations (1-2%), which can alter the polarity of the solvent.[11]
Q5: Are there any drawbacks to using stabilizers in this compound?
A5: Yes. BHT has a strong UV absorbance due to its aromatic structure, which can interfere with applications requiring high optical purity, such as certain types of spectroscopy.[11] The higher concentration of ethanol required for stabilization significantly increases the polarity of the this compound, which may affect its properties as a solvent in certain applications.[11]
Q6: My unstabilized this compound has been in storage for a while. Is it safe to use?
A6: It is strongly recommended to test any unstabilized ether for peroxides before use, especially if it has been stored for an extended period or exposed to air and light.[8][9] If peroxides are detected, the ether should be purified to remove them before use or disposed of according to safety protocols.[1][7]
Q7: How should I properly store this compound to minimize degradation?
A7: this compound should be stored in a cool, dark, and well-ventilated area, away from heat and ignition sources.[12][13] It should be kept in a tightly sealed, air-impermeable, and light-resistant container.[3][12] It is also good practice to date the container upon receipt and upon opening to track its age.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Visible crystals or precipitate in the container. | High concentration of peroxides. | DO NOT OPEN OR MOVE THE CONTAINER. This is a sign of a potentially explosive situation. Contact your institution's Environmental Health & Safety (EHS) office for guidance on safe disposal.[1][3] |
| This compound appears yellow or cloudy. | Degradation and formation of impurities or low levels of peroxides. | Test for the presence of peroxides using an appropriate method (see Experimental Protocols). If peroxides are present, purify the ether before use.[6][7] |
| Interference in UV-sensitive experiments. | The presence of a BHT stabilizer. | Consider using this compound stabilized with a non-UV absorbing stabilizer or purifying unstabilized ether immediately before use. |
| Unexpected polarity of the solvent. | The presence of an ethanol stabilizer. | Use this compound stabilized with BHT or unstabilized ether if the increased polarity is detrimental to your application.[11] |
Experimental Protocols
Protocol 1: Peroxide Detection with Potassium Iodide
This method provides a qualitative or semi-quantitative assessment of peroxide concentration.
Materials:
-
This compound sample
-
Potassium iodide (KI), 10% solution (freshly prepared)
-
Glacial acetic acid
-
Test tube
Procedure:
-
In a clean test tube, add 1 mL of the this compound sample.
-
Add 1 mL of a freshly prepared 10% potassium iodide solution.[7]
-
Add a few drops of glacial acetic acid.[14]
-
Stopper the test tube and shake for 1 minute.
-
Allow the layers to separate.
Interpretation of Results:
-
No color change: No significant amount of peroxides detected.
-
Pale yellow color: Low concentration of peroxides (0.001% to 0.005%).[8][14]
-
Bright yellow or brown color: High and potentially hazardous concentration of peroxides (>0.01%).[8][14]
Protocol 2: Removal of Peroxides using Activated Alumina (B75360)
This is a common method for removing peroxides from ethers.
Materials:
-
Peroxide-containing this compound
-
Activated alumina
-
Chromatography column
-
Collection flask
Procedure:
-
Set up a chromatography column with a stopcock.
-
Fill the column with activated alumina. The amount will depend on the volume of ether to be purified.
-
Carefully pass the this compound through the alumina column.[7][8]
-
Collect the purified ether in a clean collection flask.
-
Important: The purified ether will no longer contain any stabilizer that may have been present. It should be used immediately or restabilized, as it will be more susceptible to peroxide formation.[1][7]
Visualizations
Degradation Pathway of this compound
Caption: Free radical auto-oxidation pathway of this compound leading to peroxide formation.
Mechanism of BHT as a Stabilizer
Caption: BHT interrupts the peroxide chain reaction by donating a hydrogen atom to the peroxy radical.
Troubleshooting Workflow for Stored this compound
Caption: A logical workflow for safely handling and assessing stored this compound.
References
- 1. westernsydney.edu.au [westernsydney.edu.au]
- 2. youtube.com [youtube.com]
- 3. vumc.org [vumc.org]
- 4. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 5. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 11. Sciencemadness Discussion Board - Adding and stabilisers to/from ethers and halohydrocarbons - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. ehs.com [ehs.com]
- 14. wikieducator.org [wikieducator.org]
Technical Support Center: Safe Handling and Disposal of Decyl Ether
Disclaimer: The following guidance is based on safety data for didecyl ether, as the term "this compound" can be ambiguous. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact chemical you are using.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on available data for dithis compound, it is not classified as a hazardous substance. However, as with any chemical, it is crucial to handle it with care. Under fire conditions, it may decompose and emit toxic fumes.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, the following PPE is recommended:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves.[2][3]
-
Respiratory Protection: Use a suitable respirator if ventilation is inadequate or if aerosols are generated.[2][3]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is recommended to store it away from direct sunlight and sources of ignition.[1] The recommended storage temperature is -20°C.[1]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Q5: How should this compound waste be disposed of?
A5: Dispose of this compound in accordance with all applicable federal, state, and local regulations.[1] Do not let the chemical enter drains.[2] Contaminated packaging should also be disposed of according to regulations.[1]
Troubleshooting Guide
Q: I have accidentally spilled a small amount of this compound in the lab. What should I do?
A: For a small spill, first ensure the area is well-ventilated and restrict access.[4] Eliminate all ignition sources.[2] Wearing appropriate PPE, absorb the spill with an inert material such as sand or earth.[5][6] Collect the absorbed material into a suitable, closed container for disposal.[2][6]
Q: What should I do in case of accidental eye contact with this compound?
A: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek prompt medical attention.[1][2]
Q: What is the first aid procedure for skin contact with this compound?
A: Remove contaminated clothing immediately.[2] Wash the affected skin area thoroughly with soap and plenty of water.[2][4] If irritation persists, consult a physician.[1]
Q: What should be done if this compound is inhaled?
A: Move the individual to fresh air immediately.[1][2] If breathing is difficult, provide respiratory support.[1] Seek medical attention.[1]
Q: What is the procedure if this compound is ingested?
A: Do NOT induce vomiting.[1] Rinse the mouth with water.[1][4] Never give anything by mouth to an unconscious person.[4] Call a physician or Poison Control Center immediately.[2]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C20H42O |
| Molecular Weight | 298.56 g/mol |
| Recommended Storage Temp. | -20°C |
Data is for dithis compound.[1]
Experimental Protocols
Protocol for Handling a this compound Spill
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Remove Ignition Sources: Extinguish all nearby open flames and turn off any equipment that could create a spark.[2]
-
Don Personal Protective Equipment (PPE): At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat. A respirator may be necessary depending on the spill size and ventilation.[2][3]
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[5][6]
-
Collect the Waste: Carefully collect the absorbed material and any contaminated soil or items into a clearly labeled, sealable container for hazardous waste.[2][6]
-
Decontaminate the Area: Clean the spill area with soap and water.[4]
-
Dispose of Waste: Dispose of the sealed waste container according to institutional and local hazardous waste regulations.[1]
Protocol for Disposal of this compound Waste
-
Characterize the Waste: Determine if the this compound waste is contaminated with other hazardous materials.
-
Label the Waste Container: Use a proper hazardous waste label, clearly identifying the contents as "this compound Waste" and listing any other components.
-
Store the Waste: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[1]
-
Arrange for Pickup: Contact your institution's environmental health and safety (EHS) office to schedule a pickup for the hazardous waste. Do not pour this compound down the drain.[2][7]
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision-making process for accidental exposure to this compound.
References
Technical Support Center: Grignard Reactions in Decyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing decyl ether as a solvent in Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: Why would I choose this compound as a solvent for my Grignard reaction?
A1: this compound is a high-boiling point solvent (boiling point of dithis compound is approximately 352-361°C), which can be advantageous for reactions that require elevated temperatures to initiate or proceed at a reasonable rate, particularly with unreactive alkyl or aryl halides.[1][2] Its use can be beneficial when standard ethereal solvents like diethyl ether or THF, with their lower boiling points, are ineffective.[3]
Q2: What are the most common problems encountered when using this compound for Grignard reactions?
A2: The most frequent challenges include:
-
Difficulty with reaction initiation: Similar to other Grignard reactions, starting the reaction can be difficult.[4][5]
-
Increased side reactions: The higher reaction temperatures can promote side reactions, most notably Wurtz coupling.
-
Potential for Grignard reagent decomposition: Grignard reagents can decompose at elevated temperatures, a significant concern with a high-boiling point solvent.[6]
-
Product isolation challenges: Separating the desired product from the high-boiling point this compound can be more complex than with lower-boiling point solvents.[7]
Q3: How do I know if my this compound is pure enough for a Grignard reaction?
A3: Like all Grignard reactions, the solvent must be rigorously dry and free of peroxides.[8] You should test for peroxides using standard methods (e.g., potassium iodide test strips). The ether should be dried over a suitable drying agent, such as sodium metal with a benzophenone (B1666685) indicator, until the characteristic blue or purple color persists.[8]
Q4: At what temperature does the Grignard reagent start to decompose in this compound?
Troubleshooting Guides
Problem 1: The Grignard reaction fails to initiate.
-
Probable Causes:
-
Inactive Magnesium Surface: The magnesium turnings are coated with a layer of magnesium oxide, preventing reaction.[9]
-
Wet or Impure Solvent/Reagents: Traces of water will quench the Grignard reagent as it forms.[10]
-
Low Reactivity of the Organic Halide: Some halides are inherently less reactive and require more forcing conditions to react.
-
-
Solutions:
-
Activate the Magnesium:
-
Mechanically crush the magnesium turnings in a dry flask (under an inert atmosphere) to expose a fresh surface.
-
Use a chemical activating agent. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in this compound. The disappearance of the iodine color or the evolution of ethylene (B1197577) gas indicates activation.[9]
-
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven and assemble it hot under a stream of inert gas (nitrogen or argon).[8]
-
Ensure the this compound has been properly dried, for instance, by distillation from sodium/benzophenone.
-
Dry the organic halide over a suitable drying agent before use.
-
-
Increase Temperature Carefully:
-
Gently warm the flask to the minimum temperature required for initiation. Be cautious, as the reaction is exothermic and can become vigorous once it starts.
-
-
Problem 2: Low yield of the desired product and a significant amount of a high-molecular-weight byproduct.
-
Probable Cause:
-
Wurtz Coupling: This is a major side reaction where the Grignard reagent reacts with the unreacted organic halide to form a homocoupled product (R-R). This is often exacerbated by high temperatures and high local concentrations of the halide.
-
-
Solutions:
-
Slow Addition of the Organic Halide: Add the organic halide dropwise and slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Maintain a Controlled Temperature: Use an oil bath to carefully control the reaction temperature. While this compound allows for high temperatures, it's best to use the lowest temperature that sustains the reaction to minimize Wurtz coupling.
-
Ensure Efficient Stirring: Vigorous stirring helps to dissipate localized heat and ensures the organic halide reacts primarily with the magnesium surface.
-
Problem 3: The reaction mixture turns dark brown or black at elevated temperatures.
-
Probable Cause:
-
Thermal Decomposition of the Grignard Reagent: At high temperatures, Grignard reagents can decompose, leading to a complex mixture of products and a lower yield.[11]
-
-
Solutions:
-
Reduce the Reaction Temperature: Determine the minimum temperature necessary for the reaction to proceed and maintain it carefully.
-
Minimize Reaction Time: Do not prolong the reaction time at elevated temperatures unnecessarily. Monitor the consumption of the starting material by TLC or GC to determine the reaction endpoint.
-
Data Presentation
Table 1: Comparison of Common Ether Solvents for Grignard Reactions
| Solvent | Boiling Point (°C) | Propensity for Peroxide Formation | Typical Grignard Yields | Key Advantages & Disadvantages |
| Diethyl Ether | 34.6 | High | Good to Excellent | Advantages: Well-established, easy to remove. Disadvantages: Highly flammable, anesthetic properties.[3] |
| Tetrahydrofuran (THF) | 66 | High | Good to Excellent | Advantages: Higher boiling point than diethyl ether, good solvating power. Disadvantages: Miscible with water, complicating work-up.[3] |
| Di-n-butyl Ether | 142 | Moderate | Good | Advantages: Higher boiling point for less reactive halides. Disadvantages: More difficult to remove. |
| Di-n-decyl Ether | ~352-361 | Low | Fair to Good (by analogy) | Advantages: Very high boiling point for very unreactive halides. Disadvantages: Difficult to remove, potential for thermal decomposition of the Grignard reagent.[1][2] |
Experimental Protocols
Protocol 1: Purification and Drying of this compound
-
Pre-drying: If the this compound contains significant amounts of water, pre-dry it with a less reactive drying agent like anhydrous magnesium sulfate.
-
Peroxide Removal: Test for peroxides. If present, they can be removed by washing with a freshly prepared 5% aqueous solution of ferrous sulfate.
-
Final Drying (Distillation from Sodium/Benzophenone):
-
Place the pre-dried this compound in a suitably sized round-bottom flask.
-
Add a small amount of sodium metal and benzophenone to the flask.
-
Fit the flask with a distillation apparatus.
-
Heat the mixture under an inert atmosphere. The development of a persistent blue or purple color indicates that the solvent is dry and free of oxygen.
-
Distill the this compound under reduced pressure and collect the dry, purified solvent. Store it over molecular sieves under an inert atmosphere.
-
Protocol 2: General Procedure for a Grignard Reaction in this compound
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine and gently warm the flask under a nitrogen atmosphere until the iodine sublimes. Allow the flask to cool.
-
Reaction Initiation: Add a small volume of a solution of the organic halide in anhydrous this compound from the dropping funnel to the activated magnesium. Gentle warming may be necessary to initiate the reaction. Initiation is indicated by a color change and a gentle reflux.
-
Addition of Organic Halide: Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a steady reaction temperature. Use an external bath to control the temperature as needed.
-
Reaction Completion and Work-up: After the addition is complete, continue to stir the mixture for a specified time. Cool the reaction mixture to room temperature. The work-up procedure will depend on the nature of the product. For isolating a non-volatile product, the high-boiling this compound may need to be removed by vacuum distillation or the product extracted into a more volatile solvent after quenching the reaction.
Mandatory Visualizations
References
- 1. dithis compound, 2456-28-2 [thegoodscentscompany.com]
- 2. scent.vn [scent.vn]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 8. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of Decyl Ether from Decyl Bromide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of decyl ether from decyl bromide, primarily via the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound from decyl bromide? A1: The synthesis is achieved through the Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a decoxide ion (the nucleophile) attacks the primary alkyl halide, decyl bromide (the electrophile), to form dithis compound.
Q2: Why is decyl bromide a good substrate for this reaction? A2: Decyl bromide is a primary alkyl halide. Primary halides are ideal for SN2 reactions because they are not sterically hindered, which minimizes the competing E2 elimination side reaction that can reduce the ether yield.
Q3: What are the most critical parameters to control for maximizing yield? A3: The choice of base, solvent, and temperature are crucial. A strong, non-nucleophilic base should be used to completely deprotonate the 1-decanol (B1670082). A polar aprotic solvent is preferred to enhance the nucleophilicity of the alkoxide. The temperature should be high enough to ensure a reasonable reaction rate but low enough to suppress the E2 elimination side reaction.
Q4: What is a typical yield for this synthesis? A4: In a laboratory setting, yields for the Williamson ether synthesis can range from 50% to 95%, depending on the optimization of reaction conditions and the purity of the reagents. Industrial processes can achieve near-quantitative yields.
Q5: Can phase transfer catalysis be used for this synthesis? A5: Yes, a phase transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) can be very effective. It helps transfer the alkoxide ion from an aqueous or solid phase to the organic phase where the decyl bromide is, increasing the reaction rate and often allowing for the use of milder bases like NaOH or KOH.
Data Presentation
For successful synthesis, understanding the properties of the involved compounds and the effect of reaction parameters is essential.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Bromodecane (B1670165) | C₁₀H₂₁Br | 221.18[1] | 238[1][2] | 1.066 @ 25°C[1] |
| 1-Decanol | C₁₀H₂₂O | 158.28[3][4] | 231[4][5] | 0.829 @ 25°C[4][5] |
| Dithis compound | C₂₀H₄₂O | 298.5[6][7] | ~352-361 (est.)[6][8] | N/A |
Table 2: Effect of Reaction Conditions on this compound Synthesis Yield
| Parameter | Condition A (Suboptimal) | Condition B (Optimal) | Expected Outcome |
| Base | NaOH in 1-decanol | Sodium Hydride (NaH) | NaH ensures irreversible and complete formation of the decoxide, leading to higher yields. |
| Solvent | 1-Decanol (Protic) | N,N-Dimethylformamide (DMF) | Polar aprotic solvents like DMF increase the rate of SN2 reaction, improving yield and reducing reaction time. |
| Temperature | >120°C | 60 - 80°C | Lower temperatures minimize the formation of decene, an elimination byproduct. |
| Catalyst | None | Tetrabutylammonium Bromide | A phase transfer catalyst can significantly improve reaction rates, especially with weaker bases. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete alkoxide formation: The base was not strong enough or was deactivated by moisture. 2. Suboptimal solvent: Use of a protic solvent (like ethanol (B145695) or residual 1-decanol) is solvating the nucleophile. 3. Reaction time too short: The reaction did not proceed to completion. | 1. Use a stronger base like sodium hydride (NaH) and ensure all glassware and reagents are dry. 2. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. 3. Monitor the reaction using Thin-Layer Chromatography (TLC) and allow it to run until the starting material is consumed (typically 1-8 hours). |
| Significant Alkene Byproduct Detected (1-Decene) | 1. Reaction temperature is too high: High temperatures favor the E2 elimination pathway. 2. Sterically hindered base: While less common for this reaction, a bulky base can favor elimination. | 1. Reduce the reaction temperature to the 50-100°C range. If elimination persists, try running the reaction at a lower temperature for a longer duration. 2. Ensure the base used (e.g., hydride from NaH) is not sterically hindered. |
| Unreacted 1-Decanol in Product | 1. Insufficient decyl bromide: The stoichiometry was incorrect. 2. Incomplete reaction: Reaction was stopped prematurely. | 1. Use a slight excess (1.1-1.2 equivalents) of decyl bromide to ensure all the alkoxide is consumed. 2. Monitor the reaction by TLC to confirm completion. |
| Difficulties in Product Purification | 1. Emulsion during work-up: High-boiling polar solvents like DMF or DMSO can cause emulsions. 2. Similar polarity of product and starting material: this compound and 1-decanol can be difficult to separate by chromatography. | 1. When using DMF or DMSO, dilute the reaction mixture with a large volume of water and perform multiple extractions with a nonpolar solvent like hexanes or diethyl ether. Washing the organic layer with brine can help break emulsions. 2. Ensure the reaction goes to completion to minimize unreacted alcohol. Use a nonpolar eluent system for column chromatography (e.g., hexanes with a very small percentage of ethyl acetate) to effectively separate the less polar ether from the more polar alcohol. |
Experimental Protocols
Protocol 1: Classical Williamson Ether Synthesis
This protocol uses a strong base to generate the alkoxide in situ.
-
Materials: 1-decanol, Sodium Hydride (60% dispersion in mineral oil), 1-bromodecane, anhydrous N,N-Dimethylformamide (DMF), diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous MgSO₄.
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 1-decanol (1.0 eq) dissolved in anhydrous DMF.
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0°C. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.
-
Add 1-bromodecane (1.1 eq) dropwise to the solution.
-
Heat the reaction mixture to 70°C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Phase Transfer Catalysis (PTC) Method
This method is often safer and uses a weaker, easier-to-handle base.
-
Materials: 1-decanol, 1-bromodecane, Sodium Hydroxide (NaOH) pellets, Tetrabutylammonium Bromide (TBAB), Toluene (B28343).
-
Procedure:
-
To a round-bottom flask, add 1-decanol (1.0 eq), 1-bromodecane (1.2 eq), powdered NaOH (2.0 eq), and TBAB (0.1 eq).
-
Add toluene as the solvent.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 110°C) with vigorous stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid salts and wash the filter cake with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by distillation or chromatography.
-
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.
Caption: Experimental workflow for this compound synthesis.
References
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Decanol 98 112-30-1 [sigmaaldrich.com]
- 5. 1-Decanol | 112-30-1 [chemicalbook.com]
- 6. scent.vn [scent.vn]
- 7. Dithis compound | C20H42O | CID 17152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dithis compound, 2456-28-2 [thegoodscentscompany.com]
Side reactions to consider when using decyl ether as a solvent
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using decyl ether as a solvent in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the use of this compound, providing potential causes and solutions.
Issue 1: Unexpected Side Product Formation in a High-Temperature Reaction
Question: I am conducting a synthesis at high temperature (180-250°C) using this compound as a solvent and observing unexpected byproducts. What could be the cause?
Answer: At elevated temperatures, this compound can undergo thermal decomposition and oxidation, leading to the formation of various side products.
-
Thermal Decomposition: The high temperatures required for certain reactions can approach the decomposition temperature of this compound. This can lead to the cleavage of the C-O bond, forming decanol, decene, and other smaller alkanes and alkenes.
-
Oxidation: In the presence of even trace amounts of oxygen, high temperatures can accelerate the oxidation of this compound. This can result in the formation of hydroperoxides, which can further decompose into a complex mixture of aldehydes, ketones, and carboxylic acids.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected byproducts.
Issue 2: Low Yield or Incomplete Reaction
Question: My reaction in this compound is giving a low yield or is not going to completion. What are the possible reasons?
Answer: Several factors could contribute to low yields or incomplete reactions when using this compound as a solvent.
-
Solvent Purity: The presence of impurities, particularly water or peroxides, can interfere with many reactions. Water can quench organometallic reagents or other water-sensitive catalysts, while peroxides can lead to undesired side reactions.
-
Reagent Solubility: While this compound is a good solvent for many nonpolar compounds, some reagents or intermediates may have limited solubility, leading to a heterogeneous reaction mixture and slower reaction rates.
-
Reaction Temperature: If the reaction temperature is too low, the reaction rate may be too slow to go to completion in a reasonable timeframe. Conversely, if the temperature is too high, it could lead to the degradation of reactants, products, or the solvent itself.
Troubleshooting Steps:
-
Verify Solvent Purity: Test the this compound for the presence of peroxides before use. If peroxides are present, they must be removed. Ensure the solvent is anhydrous if your reaction is water-sensitive.
-
Check Reagent Solubility: Observe the reaction mixture for any undissolved solids. If solubility is an issue, consider adding a co-solvent to improve the solubility of your reagents.
-
Optimize Reaction Temperature: If the reaction is slow, consider a modest increase in temperature. Monitor the reaction closely for any signs of decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to be aware of when using this compound as a solvent?
A1: The two primary side reactions of concern are peroxide formation and acidic cleavage .
-
Peroxide Formation: Like other ethers, this compound can react with atmospheric oxygen to form explosive peroxides, a process known as autoxidation.[1][2][3][4] This is a radical chain reaction that is initiated by light and heat. The accumulation of peroxides poses a significant safety hazard, as they can detonate upon shock, friction, or heating.
-
Acidic Cleavage: In the presence of strong acids (especially hydrohalic acids like HBr and HI), the ether linkage can be cleaved.[5] This reaction typically proceeds via an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. For a symmetrical ether like this compound, this would yield decyl halide and/or decanol.
Q2: How can I detect the presence of peroxides in my this compound?
A2: Several methods can be used to test for peroxides. A common and simple qualitative test involves the use of potassium iodide (KI).
-
Potassium Iodide Test: In an acidic solution, peroxides will oxidize iodide ions to iodine, resulting in a yellow to brown color. The intensity of the color is indicative of the peroxide concentration.[6]
For a more quantitative assessment, commercially available peroxide test strips can be used.
Q3: What is the recommended procedure for removing peroxides from this compound?
A3: Peroxides can be removed by treating the solvent with a reducing agent or by passing it through activated alumina (B75360).
-
Activated Alumina: Passing the this compound through a column of activated alumina is an effective way to remove hydroperoxides.[6][7][8]
-
Ferrous Sulfate (B86663): Shaking the ether with an acidic solution of ferrous sulfate will reduce the peroxides.[7][8][9]
Experimental Protocol: Peroxide Removal using Activated Alumina
-
Prepare the Column: Pack a glass chromatography column with activated alumina. The amount of alumina will depend on the volume of ether to be purified and the level of peroxide contamination. A general guideline is to use about 100g of alumina for every 1 L of ether.
-
Elute the Ether: Carefully pour the this compound onto the top of the alumina column and allow it to percolate through.
-
Collect the Purified Ether: Collect the ether as it elutes from the column.
-
Test for Peroxides: Retest the purified ether to ensure that the peroxides have been removed.
-
Deactivate Alumina: After use, the alumina should be treated to destroy the adsorbed peroxides. This can be done by washing it with a dilute acidic solution of ferrous sulfate.
Q4: Are there any specific safety precautions I should take when working with this compound at high temperatures?
A4: Yes, working with this compound at high temperatures requires stringent safety measures.
-
Inert Atmosphere: Always conduct high-temperature reactions under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the solvent.
-
Temperature Control: Use a reliable temperature controller to prevent overheating, which could lead to thermal decomposition.
-
Proper Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile decomposition or side products.
-
Avoid Distilling to Dryness: If distilling a reaction mixture containing this compound, never distill to dryness, as this can concentrate any non-volatile, potentially explosive residues like peroxides.[7][10]
Data Summary
The following table summarizes key physical properties and stability data for this compound.
| Property | Value | Reference |
| Boiling Point | 351.9 °C at 760 mmHg | PubChem CID 17152[11] |
| Melting Point | 16-18 °C | |
| Density | 0.816 g/cm³ at 20 °C | |
| Solubility in Water | Insoluble | [12] |
| Stability in Acidic Media | Susceptible to cleavage by strong acids (e.g., HBr, HI). | [5] |
| Stability in Basic Media | Generally stable in the absence of strong oxidizing agents. | |
| Peroxide Formation | Forms peroxides upon exposure to air and light. | [1][2] |
Signaling Pathways and Experimental Workflows
Autoxidation of this compound
The following diagram illustrates the radical chain mechanism for the autoxidation of this compound to form hydroperoxides.
Caption: Autoxidation pathway of this compound.
Acidic Cleavage of this compound (SN2 Mechanism)
The diagram below shows the SN2 mechanism for the cleavage of this compound by a strong acid like HBr.
Caption: SN2 acidic cleavage of this compound.
References
- 1. readchemistry.com [readchemistry.com]
- 2. Autoxidation | chemical reaction | Britannica [britannica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Decyl ethyl ether | 68154-97-2 | Benchchem [benchchem.com]
- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. The removal of peroxides from ether (Technical Report) | OSTI.GOV [osti.gov]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. Dithis compound | C20H42O | CID 17152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2456-28-2 CAS MSDS (DI-N-DECYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Peroxide Testing in Decyl Ether
This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively testing for peroxides in decyl ether and other common laboratory ethers.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to test for peroxides in this compound?
A1: this compound, like other ethers, can react with atmospheric oxygen over time to form unstable and potentially explosive peroxide compounds.[1][2][3] This process is accelerated by exposure to light, heat, and air.[2] If peroxides are allowed to concentrate, for instance during distillation or evaporation, they can detonate with extreme violence when subjected to thermal or mechanical shock.[1][2][3] Therefore, routine testing is a critical safety measure to prevent laboratory accidents.
Q2: How often should I test my this compound for peroxides?
A2: All peroxide-forming chemicals, including this compound, should be tested before each use, especially before distillation or evaporation, regardless of their age.[2][4] It is recommended to test opened containers of ethers at a minimum of three-monthly intervals.[1] Always label containers with the date received and the date first opened to track their age.[2]
Q3: What are the visual signs of high peroxide concentration?
A3: If you observe the formation of crystalline solids, a viscous oily liquid in the bottom of the container, or a crust around the cap, do not attempt to open or move the container.[2][4][5] These are indicators of dangerous levels of peroxides, and the container should be treated as extremely hazardous.[2][4] In such cases, contact your institution's Environmental Health & Safety (EHS) department immediately for guidance on disposal.[2][5][6]
Q4: What is a safe level of peroxides in this compound for laboratory use?
A4: While a universally accepted safe limit is not definitively established, a general guideline is that peroxide concentrations below 25 ppm are considered safe for most laboratory procedures.[3][7][8] Levels between 25 ppm and 100 ppm may be acceptable for some uses but are not recommended for distillation or concentration.[3][8] Solvents with peroxide concentrations exceeding 100 ppm should be treated for peroxide removal or disposed of properly.[6][8]
Q5: Can I use peroxide test strips designed for other ethers to test this compound?
A5: Yes, peroxide test strips are generally suitable for the routine testing of simple ethers and can be used for this compound.[1][4][5] These strips detect organic compounds containing a peroxide or hydroperoxide group.[1] However, it's important to follow the manufacturer's instructions, as the procedure may vary slightly for different solvents.[4] Also, be aware that some polymeric peroxides may be detected with reduced sensitivity.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Uncertain test strip result (faint or ambiguous color) | Low peroxide concentration; improper testing procedure. | Repeat the test, ensuring the strip is properly wetted with the solvent, allowed to evaporate, and then moistened with distilled water as per the manufacturer's instructions.[1][9] For a more sensitive qualitative test, use the potassium iodide method.[4] |
| Potassium iodide test solution turns yellow/brown on its own | The reagent mixture of potassium iodide and acetic acid can slowly oxidize in the air. | A blank determination should be performed simultaneously.[10] A faint yellow color in the blank is normal. A significantly more intense yellow or brown color in the sample indicates the presence of peroxides.[4][7] |
| Peroxide test is positive, and I need to use the ether immediately | The ether contains an unsafe level of peroxides for your intended application. | Do not proceed with distillation or evaporation.[1][11] If the peroxide level is moderately high (e.g., >25 ppm), you can remove the peroxides using a suitable procedure, such as passing the solvent through a column of activated alumina (B75360) or shaking it with a ferrous sulfate (B86663) solution.[1][2][4] After treatment, re-test the ether to confirm the absence of peroxides.[4] |
| Found an old, undated bottle of this compound | The age and peroxide content of the ether are unknown, posing a significant safety risk. | Do not open the container.[2] Visually inspect for crystals or stratification.[2][5] If any are present, contact EHS immediately.[2][5] If the liquid appears clear, you may proceed with caution to test for peroxides, but only if you are experienced and follow all safety protocols. It is often safer to dispose of old, unevaluated solvents. |
Experimental Protocols
Method 1: Semi-Quantitative Peroxide Test Strips
This method provides a rapid and convenient way to estimate the concentration of peroxides.
Materials:
-
Commercial peroxide test strips (e.g., EM Quant®)
-
This compound sample
-
Distilled water
-
Absorbent paper towel
Procedure:
-
Immerse the reaction zone of the test strip into the this compound sample for 1 second.[1][12]
-
Allow the solvent to completely evaporate from the strip. You can gently fan the strip to aid evaporation.[9][12]
-
Moisten the reaction zone with one drop of distilled water.[9][12]
-
Allow excess liquid to run off onto an absorbent paper towel.[12]
-
After the time specified by the manufacturer (typically 15 seconds), compare the color of the reaction zone to the color scale provided with the test strips to determine the peroxide concentration in ppm (mg/L).[1][12]
Method 2: Qualitative Potassium Iodide (KI) Test
This is a more sensitive qualitative test that indicates the presence of peroxides through a distinct color change.
Materials:
-
This compound sample
-
Potassium iodide (KI) or Sodium iodide (NaI)
-
Glacial acetic acid
-
Test tube
Procedure:
-
Prepare the test reagent by dissolving approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid.[4][5] This should be done freshly before the test.
-
In a clean test tube, add 1 mL of the this compound to be tested.[4][7]
-
Add 1 mL of the freshly prepared KI/acetic acid reagent to the test tube.[4][7]
-
Shake the mixture.
-
Observe the color of the solution.
Data Presentation
| Test Method | Principle | Sensitivity | Advantages | Disadvantages |
| Peroxide Test Strips | Peroxidase transfers oxygen from the peroxide to an organic redox indicator, causing a color change.[1] | Semi-quantitative, typically in the range of 0-100 ppm.[6][13] | Fast, easy to use, provides a concentration estimate.[13] | Limited shelf life, may have reduced sensitivity to polymeric peroxides.[1][13] |
| Potassium Iodide (KI) Test | Peroxides oxidize the colorless iodide ion (I⁻) to elemental iodine (I₂), which appears yellow or brown.[2] | High, more sensitive than test strips for some peroxide types.[4] | Simple, uses common lab reagents, highly sensitive. | Qualitative or semi-quantitative at best, reagent can self-oxidize.[4][10] |
| Ferrous Thiocyanate Test | Peroxides oxidize Fe²⁺ to Fe³⁺, which then forms a red complex with thiocyanate.[14] | Qualitative. | Provides a clear colorimetric endpoint. | Involves multiple reagents and steps. |
Workflow and Decision-Making Diagram
The following diagram outlines the logical workflow for handling and testing this compound for peroxides.
Caption: Decision workflow for safely handling and testing this compound.
References
- 1. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 2. westernsydney.edu.au [westernsydney.edu.au]
- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 7. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 8. research.uga.edu [research.uga.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. radiantinnovations.in [radiantinnovations.in]
- 13. www1.wellesley.edu [www1.wellesley.edu]
- 14. Presence of peroxide in ethers of old stock can be tested by first treating them with `FeSO_4` solution and then adding an aqueous solution of â¦â¦â¦&from red colour solution [allen.in]
Optimizing temperature and reaction time for decyl ether synthesis
Technical Support Center: Optimizing Decyl Ether Synthesis
Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound, particularly via the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors. Systematically evaluating your reaction setup can help pinpoint the problem.
-
Sub-optimal Temperature: The reaction temperature is a critical parameter. A typical Williamson ether synthesis is conducted between 50 to 100 °C.[1][2] If the temperature is too low, the reaction rate will be very slow and may not reach completion within a reasonable timeframe.[1] Conversely, if the temperature is too high, it can promote side reactions, particularly the E2 elimination of the alkyl halide, which produces an alkene instead of an ether.[2]
-
Incorrect Reaction Time: These reactions typically require 1 to 8 hours to complete.[1][3] It's crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal stopping point.[3] Stopping the reaction too early will result in incomplete conversion, while extending it unnecessarily might lead to product degradation or the formation of byproducts.
-
Poor Reagent Quality: Ensure that your starting materials, such as 1-decanol (B1670082) and the alkyl halide, are pure and dry. The presence of water can interfere with the formation of the alkoxide. Using fresh sodium hydride (NaH) is also critical, as it can be deactivated by moisture over time.
-
Inappropriate Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred because they effectively solvate the cation of the alkoxide, making the alkoxide anion more reactive.[2] Protic solvents (like water or alcohols) can solvate the alkoxide nucleophile, reducing its reactivity and slowing down the reaction.[1][2]
Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
The formation of an alkene indicates that the E2 elimination pathway is competing with the desired SN2 reaction for ether synthesis.[2][4] This is especially problematic with secondary and tertiary alkyl halides.[5]
To favor the SN2 pathway and minimize elimination:
-
Control the Temperature: As mentioned, higher temperatures favor elimination.[2] Try running the reaction at a lower temperature for a longer duration.[2]
-
Choose the Right Substrate: The most effective way to prevent elimination is to use a primary alkyl halide.[1][5] For this compound synthesis, this would typically involve using sodium decoxide (from 1-decanol) and a primary alkyl halide.
-
Use a Less Bulky Base: If you are generating the alkoxide in situ, using a very bulky base can sometimes favor elimination. However, for generating the decoxide from 1-decanol, a strong, non-nucleophilic base like sodium hydride (NaH) is a good choice as it irreversibly deprotonates the alcohol.[2][5]
Q3: The reaction seems to be very slow or isn't starting. What should I check?
A stalled reaction is often due to issues with the nucleophile generation or overall reaction conditions.
-
Inefficient Alkoxide Formation: The deprotonation of the alcohol to form the alkoxide is the first critical step. If using sodium hydride (NaH), ensure it is fresh and that the alcohol is added to the NaH suspension in an anhydrous solvent (like THF) and allowed to stir for a sufficient time (e.g., 1-2 hours) before adding the alkyl halide.[6]
-
Solubility Issues: With long-chain alcohols like 1-decanol, solubility can sometimes be a challenge. Ensure your chosen solvent can effectively dissolve all reactants. In some cases, a phase-transfer catalyst may be beneficial.
-
Phase-Transfer Catalysis (PTC): For reactions with solubility challenges or when using certain base/solvent systems (like aqueous NaOH), a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide can be employed.[3][7] PTC helps shuttle the alkoxide from one phase (e.g., aqueous or solid) to the organic phase where the reaction with the alkyl halide occurs, often allowing for milder reaction conditions.[3]
Frequently Asked Questions (FAQs)
Q4: What are the optimal starting points for temperature and reaction time for this compound synthesis?
A good starting point is a temperature range of 50-70 °C with a reaction time of 1-8 hours.[1][3] However, the ideal conditions should be determined empirically for your specific setup. It is highly recommended to monitor the reaction progress by TLC or GC to find the point of maximum conversion.[3]
Q5: Which solvent is best for the Williamson ether synthesis of this compound?
Polar aprotic solvents are generally the best choice. N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are excellent options as they accelerate SN2 reactions.[2][3] Tetrahydrofuran (B95107) (THF) is also commonly used, especially when using NaH to generate the alkoxide.[6]
Q6: Can I use a different base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)?
While NaH is often preferred for deprotonating unactivated alcohols in an anhydrous organic solvent, NaOH or KOH can also be effective, particularly under phase-transfer catalysis conditions.[3] Using concentrated aqueous NaOH or solid KOH with a phase-transfer catalyst can be a practical alternative.[3]
Data Presentation
Table 1: General Reaction Parameters for Williamson Ether Synthesis
| Parameter | Recommended Range/Value | Notes |
| Temperature | 50 - 100 °C | Higher temperatures can favor elimination byproducts.[1][2] |
| Reaction Time | 1 - 8 hours | Monitor with TLC or GC for optimal completion time.[1][3] |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are preferred to enhance reaction rate.[1][2] |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base is ideal for alkoxide formation.[2] |
Experimental Protocols
General Protocol for this compound Synthesis via Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of didothis compound (as an example of a long-chain ether) and can be adapted for this compound.
-
Alkoxide Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Slowly add 1-decanol (1 equivalent) to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases.[6]
-
-
Ether Synthesis:
-
Cool the freshly prepared sodium decoxide solution back to 0 °C.
-
Slowly add a solution of a primary alkyl halide (e.g., 1-bromodecane, 1 equivalent) in THF to the flask.
-
Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir for 4-8 hours. Monitor the reaction's progress by TLC.[6]
-
-
Workup and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully quench the excess NaH by slowly adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[6]
-
Purify the crude product by column chromatography to obtain the pure this compound.
-
Visualizations
Caption: Workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
Technical Support Center: Column Chromatography Purification of Crude Decyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude decyl ether using column chromatography. Below you will find frequently asked questions, detailed troubleshooting guides, and a complete experimental protocol to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
A1: The most common stationary phase for the column chromatography of nonpolar compounds like this compound is silica (B1680970) gel (SiO₂).[1][2] Alumina (Al₂O₃) can also be used as an alternative.
Q2: How do I choose an appropriate solvent system (mobile phase)?
A2: The ideal solvent system should provide good separation between this compound and impurities, primarily unreacted decanol (B1663958). A common approach is to use a mixture of a nonpolar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether.[1][3] The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.2-0.35 for this compound.[4]
Q3: My crude this compound is an oil. How should I load it onto the column?
A3: Oily samples can be loaded onto the column using either a wet or dry loading technique. For wet loading, dissolve the crude oil in a minimal amount of the initial, least polar eluent and carefully pipette it onto the top of the column.[5] For dry loading, dissolve the crude oil in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column. Dry loading is often preferred as it can lead to better resolution.
Q4: this compound is not UV-active. How can I visualize it on a TLC plate?
A4: Since this compound lacks a chromophore, it will not be visible under UV light.[1] You can visualize it using a chemical stain. Potassium permanganate (B83412) (KMnO₄) stain is effective as it reacts with many organic compounds, appearing as yellow-brown spots on a purple background.[6][7] Another excellent option is a p-anisaldehyde stain, which, upon heating, can produce a range of colors for different functional groups, aiding in differentiation.[8][9][10]
Q5: What are the main impurities I should expect in my crude this compound?
A5: When synthesizing this compound from decanol, the primary impurity is typically unreacted 1-decanol.[11][12] Depending on the reaction conditions, side-products from elimination reactions (e.g., decene) could also be present.
Experimental Protocol: Purification of Crude this compound
This protocol outlines the purification of crude this compound using silica gel flash column chromatography.
1. Thin-Layer Chromatography (TLC) Analysis:
-
Objective: To determine the optimal solvent system for the column.
-
Procedure:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop several TLC plates using different ratios of a nonpolar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate or diethyl ether). Start with a high ratio of nonpolar to polar solvent (e.g., 95:5 hexanes:ethyl acetate).
-
Visualize the plates using a potassium permanganate or p-anisaldehyde stain.
-
The ideal solvent system will show good separation between the this compound spot and the more polar decanol spot (which will have a lower Rf value), with the this compound having an Rf value between 0.2 and 0.35.[4]
-
2. Column Preparation (Wet Packing Method):
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis. Use approximately 30-50 g of silica gel for every 1 g of crude material for a moderately difficult separation.
-
Pour the slurry into the column, continuously tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (e.g., 2-3 g) to the solution and mix to form a slurry.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column (using a pump or inert gas) to begin elution (flash chromatography).
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).
-
Monitor the fractions by TLC to identify which ones contain the pure this compound.
-
If the separation between this compound and decanol is difficult, a gradient elution can be employed. Start with a very nonpolar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding small increments of the more polar solvent (e.g., increasing the percentage of ethyl acetate).
5. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a colorless oil.
-
Determine the yield and assess the purity using techniques like GC-MS.
Data Presentation
Table 1: TLC Data for Solvent System Optimization
| Solvent System (Hexanes:Ethyl Acetate) | Rf of this compound (approx.) | Rf of Decanol (approx.) | Separation (ΔRf) | Comments |
| 98:2 | ~ 0.40 | ~ 0.15 | 0.25 | Good starting point for column. |
| 95:5 | ~ 0.55 | ~ 0.25 | 0.30 | May elute too quickly. |
| 90:10 | ~ 0.70 | ~ 0.40 | 0.30 | Too polar, poor separation. |
Note: These are representative values. Actual Rf values will depend on the specific TLC plates and conditions.
Table 2: Expected Purification Outcomes
| Parameter | Expected Value | Analysis Method |
| Yield | > 85% | Gravimetric |
| Purity | > 98% | GC-MS |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No compound is eluting from the column. | 1. The eluent is not polar enough. 2. The compound may have decomposed on the silica. | 1. Gradually increase the polarity of the eluent. 2. Check compound stability on a TLC plate by spotting and letting it sit for an extended period before eluting. Consider using a less acidic stationary phase like neutral alumina. |
| All compounds are eluting together at the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the nonpolar solvent. |
| Streaking of the compound on the column or TLC plate. | 1. The sample was too concentrated when loaded. 2. The compound has poor solubility in the eluent. 3. The silica gel is too acidic. | 1. Ensure the sample is fully dissolved and not overloaded. Use the dry loading method. 2. Choose a solvent system in which the compound is more soluble. 3. Neutralize the silica gel by washing the column with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) before loading the sample. |
| Low yield of purified this compound. | 1. Incomplete elution from the column. 2. Broad elution band leading to many mixed fractions. | 1. After the main product has eluted, flush the column with a more polar solvent to ensure all product has been collected. 2. Optimize the solvent system for a sharper elution profile (aim for an Rf of 0.2-0.3). Ensure the column is packed well to avoid channeling. |
| Co-elution of this compound and decanol. | The polarity difference between the ether and alcohol is not sufficient for separation with the chosen eluent. | 1. Use a less polar solvent system to increase the separation (ΔRf). 2. Employ a shallow gradient elution, starting with a very nonpolar solvent and slowly increasing the polarity. 3. Ensure the column is not overloaded with crude material. |
Experimental Workflow
Caption: Workflow for the purification of crude this compound.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. chromtech.com [chromtech.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. youtube.com [youtube.com]
- 8. Magic Formulas [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatography - How to prepare and store anisaldehyde tlc staining solution? What will be the color of this solution? What is its shelf life? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Removing unreacted starting materials from decyl ether
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from the synthesis of decyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis reaction mixture?
A1: The most common impurities are unreacted starting materials, typically 1-decanol (B1670082) and an alkyl halide such as 1-bromodecane (B1670165), which are used in synthetic methods like the Williamson ether synthesis.[1][2][3] Byproducts from side reactions, such as alkenes resulting from elimination reactions, may also be present.[1]
Q2: I have a crude mixture of this compound. What is the first step I should take to purify it?
A2: A preliminary aqueous work-up is a crucial first step.[4] This typically involves washing the crude reaction mixture with water or a brine solution (saturated aqueous NaCl) to remove water-soluble impurities and any remaining inorganic salts from the reaction.[5][6]
Q3: How do I choose between distillation, flash chromatography, and liquid-liquid extraction for purification?
A3: The choice of purification method depends on the properties of the impurities and the desired purity of the final product.
-
Distillation is effective if there is a significant difference in boiling points between this compound and the unreacted starting materials.[7][8]
-
Flash column chromatography is ideal for separating compounds with different polarities, such as the less polar this compound from the more polar 1-decanol.[9][10]
-
Liquid-liquid extraction is useful for removing water-soluble impurities but may be less effective for separating this compound from the relatively non-polar 1-decanol and 1-bromodecane.[11]
Q4: My this compound seems to be co-eluting with an impurity during flash chromatography. What can I do?
A4: If you are observing co-elution, you can try optimizing the solvent system.[12] A common approach is to use a less polar eluent, which will increase the retention time of all compounds on the silica (B1680970) gel but may improve the separation between your product and the impurity. You can also try a different solvent system altogether. For example, if you are using a hexane/ethyl acetate (B1210297) system, you could try a hexane/diethyl ether system.[13]
Q5: During distillation, I am not getting a good separation. What are the possible reasons?
A5: Inefficient separation during distillation can be due to several factors, including an insufficient number of theoretical plates in your distillation column, too rapid a heating rate, or an inappropriate vacuum level for vacuum distillation.[14][15] For high-boiling compounds, vacuum distillation is often necessary to prevent decomposition.[16]
Troubleshooting Guides
Flash Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of this compound and 1-decanol | The solvent system (eluent) is too polar, causing both compounds to move too quickly down the column. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, this means decreasing the percentage of ethyl acetate. A good starting point is an eluent system that gives the this compound an Rf value of 0.3-0.4 on a TLC plate.[13] |
| The compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. If you started with pure hexane, you can slowly add small percentages of a more polar solvent like ethyl acetate or diethyl ether.[17] |
| Streaking or tailing of spots on TLC, leading to poor separation on the column | The sample may be overloaded on the column, or the compound may be interacting strongly with the stationary phase. | Reduce the amount of crude material loaded onto the column. You can also try "dry loading" the sample, where the crude material is adsorbed onto a small amount of silica gel before being added to the column.[13] |
| Cracks appearing in the silica gel bed | Improper packing of the column or the silica gel running dry. | Ensure the column is packed uniformly and that the solvent level is always kept above the top of the silica gel.[18] |
Distillation
| Issue | Possible Cause | Solution |
| Bumping or uneven boiling | The liquid is becoming superheated before boiling. | Use boiling chips or a magnetic stirrer to ensure smooth boiling. |
| Product is decomposing | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point of the compounds.[16] The bath temperature should generally be set 20-30°C higher than the boiling point of the liquid being distilled.[16] |
| Poor separation efficiency | The heating rate is too fast, or the distillation column is not efficient enough (too few theoretical plates). | Slow down the heating rate to allow for proper equilibration between the liquid and vapor phases. Use a fractionating column with a higher number of theoretical plates for compounds with close boiling points.[19] |
| Loss of volatile product | Inefficient condensation. | Ensure that the condenser is properly cooled with a continuous flow of cold water. For very volatile compounds, a colder coolant may be necessary.[19] |
Liquid-Liquid Extraction
| Issue | Possible Cause | Solution |
| Formation of an emulsion | Vigorous shaking of the separatory funnel, especially with solutions containing surfactants or finely divided solids. | Gently swirl or invert the funnel instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can help to break up an emulsion.[20] Allowing the mixture to stand for a period may also resolve the issue.[21] |
| Difficulty in identifying the aqueous and organic layers | The densities of the two layers are very similar, or the layers are colorless. | Add a few drops of water to see which layer increases in volume; this will be the aqueous layer.[21] Most non-halogenated organic solvents are less dense than water and will be the top layer.[11] |
| Poor recovery of this compound | The this compound has some solubility in the aqueous phase, or an insufficient volume of organic solvent was used. | Perform multiple extractions with smaller volumes of the organic solvent. Ensure thorough mixing of the two phases to maximize the transfer of the product into the organic layer.[22] |
Quantitative Data
The following table summarizes the physical properties of this compound and its common starting materials, which is crucial for selecting and optimizing a purification method.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | 298.55 | 351.9 (at 760 mmHg)[6][23] | Insoluble[24] |
| 1-Decanol | 158.28 | 232.9[9] | 37 mg/L at 25°C[9][25] |
| 1-Bromodecane | 221.18 | 238-241[26][27] | Slightly soluble[1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate using a solvent system of varying polarity (e.g., starting with 95:5 hexane:ethyl acetate).
-
Visualize the spots under UV light (if applicable) and/or by staining (e.g., with potassium permanganate (B83412) stain).
-
The goal is to find a solvent system where the this compound has an Rf value of approximately 0.3-0.4, and there is good separation from the more polar 1-decanol spot (which will have a lower Rf).
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column based on the amount of crude material to be purified.
-
Pack the column with silica gel, typically as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for "dry loading," dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying pressure to achieve a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Fractional Distillation (Under Vacuum)
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum adapter.
-
Place a stir bar in the distillation flask.
-
-
Distillation:
-
Place the crude this compound in the distillation flask.
-
Begin stirring and heating the flask in a heating mantle.
-
Gradually reduce the pressure using a vacuum pump.
-
Observe the condensation ring rising up the fractionating column.
-
Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. The unreacted 1-decanol and 1-bromodecane will distill at a lower temperature.
-
-
Analysis:
-
Analyze the collected fraction for purity using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 3: Aqueous Work-up (Liquid-Liquid Extraction)
-
Dissolution:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
-
Washing:
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of water, gently shake, and allow the layers to separate. Remove the aqueous layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities. Vent the separatory funnel frequently to release any gas produced.
-
Wash the organic layer with brine to remove the bulk of the dissolved water.
-
-
Drying and Concentration:
-
Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound, which can then be further purified by distillation or chromatography.
-
Workflow for Purification Method Selection
Caption: Workflow for selecting a purification method for this compound.
References
- 1. 112-29-8 CAS MSDS (1-Bromodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. 1-Decanol CAS#: 112-30-1 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-DECANOL (DECYL ALCOHOL) LR 520240500 Reagents 112-30-1 | C10H22O | BiochemoPharma [biochemopharma.fr]
- 6. dithis compound, 2456-28-2 [thegoodscentscompany.com]
- 7. Decyl Alcohol Supplier and Distributor of Bulk, LTL, Wholesale products [covalentchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Decanol - Wikipedia [en.wikipedia.org]
- 10. atamankimya.com [atamankimya.com]
- 11. 1-DECANOL (DECYL ALCOHOL, CAPRİC ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. economysolutions.in [economysolutions.in]
- 16. How To [chem.rochester.edu]
- 17. Chromatography [chem.rochester.edu]
- 18. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 19. Sciencemadness Discussion Board - Some notes on the manufacture of diethyl ether... - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. This compound | CAS 2456-28-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 24. 2456-28-2 CAS MSDS (DI-N-DECYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 25. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 1-Bromodecane | CAS#:112-29-8 | Chemsrc [chemsrc.com]
- 27. chembk.com [chembk.com]
Impact of impurities in decyl ether on reaction outcomes
Welcome to the Technical Support Center for decyl ether. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to impurities in this compound and their impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities found in this compound, particularly after prolonged storage or exposure to air, are:
-
Peroxides and Hydroperoxides: Formed through autoxidation in the presence of oxygen, a process that can be accelerated by light and heat.[1][2] These are among the most hazardous impurities due to their potential to explode upon concentration.
-
Water: Absorbed from the atmosphere, as ethers are hygroscopic. The presence of even trace amounts of water can be detrimental to many reactions.[3][4][5]
-
Aldehydes: Formed as secondary oxidation products from the decomposition of peroxides.[1] These can participate in unwanted side reactions.[6]
-
Unreacted Decyl Alcohol: Residual starting material from the synthesis of this compound (e.g., via Williamson ether synthesis or dehydration of decyl alcohol).[7]
Q2: Why are these impurities problematic for my reaction?
A2: Each impurity class has a distinct and detrimental effect on various reaction types:
-
Peroxides are strong oxidizing agents. They can decompose, often violently, when heated or concentrated.[8] In the context of a reaction, they can initiate unwanted free-radical reactions, oxidize sensitive reagents (like phosphine (B1218219) ligands in cross-coupling catalysts), and lead to complex product mixtures and lower yields.[3]
-
Water is a protic compound that will react with and quench highly basic or nucleophilic reagents. This is particularly problematic for organometallic reactions, such as Grignard[3][4][9] and organolithium reactions, where the reagent is destroyed, preventing it from participating in the desired transformation.
-
Aldehydes are reactive electrophiles. They can undergo side reactions, such as aldol (B89426) condensations or reactions with nucleophilic reagents, leading to the formation of unexpected byproducts and consuming valuable starting materials.[6][10]
-
Decyl Alcohol , having a reactive hydroxyl group, can compete with other nucleophiles in the reaction, leading to the formation of unwanted ethers or other side products, thereby reducing the yield of the desired product.[7]
Impact of Impurities on Reaction Outcomes: A Summary
The presence of impurities can significantly reduce reaction yield and selectivity. The following tables summarize the potential quantitative impact of specific impurities on common reaction types.
Table 1: Hypothetical Impact of Water Concentration on Grignard Reaction Yield (Data extrapolated from general knowledge of Grignard reactions in ethereal solvents)
| Water Concentration in this compound (ppm) | Expected Yield of Tertiary Alcohol (%) | Primary Mode of Interference |
| < 10 | > 95 | Minimal |
| 50 | 85 - 90 | Quenching of Grignard reagent |
| 100 | 70 - 80 | Significant quenching of Grignard reagent |
| 250 | 40 - 50 | Major loss of Grignard reagent |
| 500 | < 10 | Near-complete destruction of Grignard reagent |
Table 2: Hypothetical Impact of Peroxide Concentration on Suzuki Coupling Yield (Data extrapolated from general principles of catalyst deactivation)
| Peroxide Concentration in this compound (ppm) | Expected Yield of Biaryl Product (%) | Primary Mode of Interference |
| < 5 | > 90 | Minimal |
| 25 | 70 - 80 | Oxidation of phosphine ligands, catalyst deactivation[3] |
| 50 | 50 - 60 | Significant catalyst deactivation |
| 100 | < 30 | Severe catalyst poisoning and potential for side reactions |
Troubleshooting Guides
Troubleshooting: Low Reaction Yield
A low yield is one of the most common issues encountered in synthesis. This guide provides a systematic workflow to diagnose and resolve the problem, with a focus on impurities in your this compound solvent.
References
- 1. bohr.winthrop.edu [bohr.winthrop.edu]
- 2. Specific Solvent Issues / Safety Issues with Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Handling Air-Sensitive Reagents in Decyl Ether
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the best practices for handling air-sensitive reagents, with a specific focus on the use of decyl ether as a solvent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a suitable solvent for certain air-sensitive reactions?
A1: this compound is a high-boiling point ether (boiling point ~352 °C) that offers a wide liquid range, making it suitable for reactions that require elevated temperatures.[1] Its ether linkage can solvate organometallic reagents, similar to more common etheral solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for their stability and reactivity.[2][3][4][5] The long alkyl chains also impart a non-polar character, which can be advantageous for the solubility of certain organic substrates.
Q2: What are the primary impurities in commercial this compound that can interfere with air-sensitive reactions?
A2: Like other ethers, the most concerning impurity in this compound is the presence of peroxides, which form upon exposure to air and light.[6][7][8][9] Peroxides can be explosive and can also quench air-sensitive reagents. Other potential impurities include water, residual alcohols from its synthesis (e.g., decanol), and aldehydes.[10][11]
Q3: How can I test for the presence of peroxides in this compound?
A3: Several methods are available to test for peroxides. A common qualitative test involves the use of potassium iodide (KI). In an acidic solution, peroxides will oxidize iodide to iodine, resulting in a yellow to brown color. Commercially available peroxide test strips offer a semi-quantitative measurement.[7][12] For a more quantitative analysis, titration methods can be employed.[9]
Q4: What is the recommended procedure for purifying and drying this compound for use with air-sensitive reagents?
A4: Due to its high boiling point, this compound should be purified by vacuum distillation.[13] Prior to distillation, it is crucial to test for and remove peroxides. Peroxides can be removed by washing with a freshly prepared solution of iron(II) sulfate (B86663) or by passing the ether through a column of activated alumina (B75360).[6][7][8][12] After peroxide removal, the ether can be dried over a suitable drying agent. For final drying, distillation from a reactive drying agent like sodium/benzophenone ketyl under an inert atmosphere is a common practice for ethers, though caution must be exercised with high-boiling point ethers. Alternatively, passing the pre-dried ether through a column of activated molecular sieves (3Å or 4Å) is a safer method.
Q5: Which drying agents are compatible with this compound?
A5: Anhydrous magnesium sulfate or sodium sulfate can be used for preliminary drying. For more rigorous drying required for air-sensitive reactions, activated molecular sieves (3Å or 4Å) and activated alumina are effective and generally safer than reactive metal hydrides or alkali metals for high-boiling ethers.[6][8]
Troubleshooting Guides
Problem 1: My air-sensitive reagent (e.g., Grignard, organolithium) appears to decompose or is unreactive in this compound.
| Possible Cause | Troubleshooting Step |
| Presence of peroxides in this compound. | Test the this compound for peroxides using potassium iodide solution or peroxide test strips. If peroxides are present, purify the solvent by treating it with a reducing agent (e.g., iron(II) sulfate) or passing it through a column of activated alumina before drying and distilling.[6][7][8][12] |
| Presence of water in the this compound. | Ensure the this compound is rigorously dried before use. Pass the solvent through a column of activated molecular sieves or distill it from an appropriate drying agent under an inert atmosphere.[6][8] |
| Degradation of the reagent due to reaction with the ether solvent. | While ethers are generally good solvents for organometallics, some reagents, particularly certain organolithiums, can react with ethers, especially at elevated temperatures.[2][4] Consider running the reaction at a lower temperature if possible or choosing an alternative high-boiling hydrocarbon solvent if ether functionality is not critical for solubility or reactivity. |
| Impure starting materials. | Ensure all other reagents and starting materials are pure and dry. Impurities in other components can quench the air-sensitive reagent. |
Problem 2: The reaction in this compound is sluggish or does not go to completion.
| Possible Cause | Troubleshooting Step |
| Poor solubility of the air-sensitive reagent or substrate. | Although an ether, the long alkyl chains of this compound make it relatively non-polar. If your reagent or substrate has poor solubility, consider adding a co-solvent like THF to increase the polarity of the reaction medium. |
| Insufficient reaction temperature. | This compound is often chosen for high-temperature reactions. If the reaction is slow, cautiously increasing the temperature may improve the reaction rate. Monitor for any signs of reagent decomposition. |
| Formation of insoluble byproducts. | The reaction may be generating insoluble materials that coat the surface of the air-sensitive reagent or other reactants, preventing further reaction. Try to improve stirring or use a different solvent system. |
Experimental Protocols
Protocol 1: Purification of this compound
-
Peroxide Test: Before proceeding, test a small aliquot of the this compound for the presence of peroxides using potassium iodide solution or a commercial test strip.[7][12]
-
Peroxide Removal (if necessary):
-
Method A: Ferrous Sulfate Wash. Shake the this compound with a freshly prepared aqueous solution of iron(II) sulfate (e.g., 10% w/v). Separate the aqueous layer and repeat the washing until a negative peroxide test is obtained.[6][7][12]
-
Method B: Activated Alumina Column. Pass the this compound through a column packed with activated basic alumina.[6][8]
-
-
Preliminary Drying: Wash the peroxide-free ether with water to remove any residual iron salts, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Final Drying and Distillation:
-
Caution: Due to the high boiling point of this compound, distillation requires a vacuum source. Ensure your glassware is appropriate for vacuum distillation.
-
Set up a vacuum distillation apparatus. Place the pre-dried this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
For extremely sensitive applications, the ether can be distilled from a drying agent such as calcium hydride or sodium/benzophenone under reduced pressure. Extreme caution is advised when distilling from reactive drying agents.
-
Collect the distilled this compound under an inert atmosphere (e.g., nitrogen or argon) and store it over activated molecular sieves in a sealed, dark container.
-
Visualizations
Experimental Workflow: Handling Air-Sensitive Reagents
Caption: A typical workflow for conducting a reaction with an air-sensitive reagent.
Troubleshooting Logic for Failed Reactions
Caption: A decision tree for troubleshooting failed reactions in this compound.
References
- 1. Decyl ethyl ether | 68154-97-2 | Benchchem [benchchem.com]
- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 3. Aggregation and Solvation of n-Butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 8. uwyo.edu [uwyo.edu]
- 9. otago.ac.nz [otago.ac.nz]
- 10. US3492358A - Purification of ethers - Google Patents [patents.google.com]
- 11. US2556248A - Ether purification by distillation and adsorption - Google Patents [patents.google.com]
- 12. my.alfred.edu [my.alfred.edu]
- 13. How To [chem.rochester.edu]
Technical Support Center: Quenching Reactions in Decyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the proper procedures for quenching reactions performed in decyl ether. Given its high boiling point and non-polar nature, this compound presents unique challenges during the workup phase of a chemical reaction. This guide offers detailed protocols and safety information to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is quenching reactions in this compound different from quenching in lower boiling point ethers like diethyl ether or THF?
A1: The primary differences arise from this compound's physical properties:
-
High Boiling Point (approx. 228 °C for decyl ethyl ether): This makes its removal by rotary evaporation difficult and energy-intensive.[1] The workup strategy must focus on liquid-liquid extraction to remove impurities, rather than solvent evaporation.
-
Low Water Solubility: this compound is insoluble in water, which can lead to poor mixing with aqueous quenching agents and challenging phase separations, especially if emulsions form.[2]
-
Inertness: Like other ethers, this compound is relatively inert, making it a stable solvent for highly reactive reagents. However, this also means it will not assist in solubilizing aqueous quenching solutions.
Q2: What are the most common safety hazards to consider when quenching reactions in this compound?
A2: The primary hazards are associated with the reactive species being quenched, rather than the solvent itself. These include:
-
Exothermic Reactions: Quenching highly reactive reagents like organolithiums, Grignard reagents, or sodium metal can be highly exothermic and may lead to a rapid increase in temperature and pressure.[3]
-
Gas Evolution: The reaction of quenching agents with metal hydrides, organometallics, and alkali metals produces flammable hydrogen gas.[4] This must be done in a well-ventilated fume hood with no nearby ignition sources.
-
Pyrophoric Reagents: If pyrophoric materials are used (e.g., t-butyllithium), they can ignite spontaneously on contact with air or moisture. All quenching operations must be performed under an inert atmosphere (e.g., nitrogen or argon).[5]
Q3: My reaction mixture forms a stable emulsion during the aqueous quench. How can I break it?
A3: Emulsion formation is a common issue when working with non-polar solvents like this compound and aqueous solutions. Here are some strategies to address this:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.[6]
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently swirl the separatory funnel.
-
Filtration through Celite: As a last resort, you can filter the entire mixture through a pad of Celite to help break up the emulsion.[7]
-
Allow it to Stand: Sometimes, simply letting the mixture stand for an extended period can lead to phase separation.
Q4: How do I remove the high-boiling this compound from my product after the workup?
A4: Removing this compound can be challenging. Here are a few approaches:
-
Vacuum Distillation: If your product is thermally stable and has a significantly different boiling point from this compound, vacuum distillation is a viable option.
-
Chromatography: If your product is a solid or a non-volatile oil, you can often remove the this compound during column chromatography.
-
Extraction with a Volatile, Miscible Solvent: If your product is soluble in a volatile solvent that is also miscible with this compound (e.g., pentane (B18724) or hexane), you may be able to perform a liquid-liquid extraction to move your product into the more volatile solvent, which can then be easily removed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Violent, uncontrolled reaction upon adding quenching agent. | 1. Quenching agent added too quickly. 2. Insufficient cooling of the reaction mixture. 3. Quenching agent is too reactive for the initial step (e.g., adding water directly to sodium metal). | 1. Always add quenching agents dropwise with vigorous stirring. 2. Ensure the reaction flask is adequately cooled in an ice or dry ice bath.[8] 3. Begin with a less reactive quenching agent like isopropanol (B130326) before proceeding to more reactive ones like methanol (B129727) and water.[8] |
| Incomplete quenching of the reactive species. | 1. Poor mixing between the non-polar this compound and the polar quenching agent. 2. Insufficient amount of quenching agent added. 3. A passivating layer has formed on the surface of metal reagents.[4] | 1. Ensure vigorous stirring to maximize the interface between the two phases. Consider using a co-solvent like THF to improve miscibility. 2. Add the quenching agent until gas evolution ceases and the reaction is no longer exothermic. 3. Stir the mixture for an extended period after the initial quench to ensure complete reaction. |
| Difficulty in separating the organic and aqueous layers. | 1. Emulsion formation. 2. The density of the aqueous layer is similar to the this compound layer. | 1. Refer to the FAQ on breaking emulsions. 2. Add brine to increase the density of the aqueous layer. |
| Product is lost during the workup. | 1. Product has some solubility in the aqueous layer. 2. Incomplete extraction from the this compound. | 1. Back-extract the aqueous layer with a fresh portion of a suitable organic solvent (e.g., diethyl ether or ethyl acetate). 2. Perform multiple extractions of the this compound layer to ensure complete recovery of the product. |
Experimental Protocols
Protocol 1: Quenching of a Grignard Reaction
This protocol outlines the safe and effective quenching of a Grignard reaction performed in this compound.
Materials:
-
Reaction mixture in this compound
-
Anhydrous tetrahydrofuran (B95107) (THF) (optional, as a co-solvent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate (B1210297) (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
Cooling: Cool the reaction flask containing the Grignard reagent in this compound to 0 °C using an ice bath.[9]
-
Optional Co-solvent: If vigorous stirring is difficult or if you anticipate poor mixing, add an equal volume of anhydrous THF to the reaction mixture to improve solubility and heat transfer.
-
Quenching: Slowly add saturated aqueous ammonium chloride solution dropwise to the stirred reaction mixture.[9] Be cautious as the initial addition may be exothermic. Continue the addition until gas evolution ceases.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with diethyl ether or ethyl acetate to recover any dissolved product.
-
Washing: Combine the organic layers and wash with brine to remove residual water.[10]
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the solvent under reduced pressure. If the product is not volatile, the this compound can be removed by vacuum distillation or during purification by column chromatography.
Protocol 2: Quenching of Sodium Metal
This protocol describes the safe quenching of residual sodium metal in this compound.
Materials:
-
Reaction flask with sodium metal in this compound
-
Isopropanol
-
Methanol
-
Water
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Inert Atmosphere: Ensure the reaction flask is under a positive pressure of an inert gas.
-
Cooling: Cool the flask to 0 °C in an ice bath.[8]
-
Initial Quench: With vigorous stirring, slowly add isopropanol dropwise.[8] Hydrogen gas will evolve. Continue adding isopropanol until the gas evolution subsides.
-
Second Quench: Slowly add methanol dropwise. This is a more reactive alcohol and will react with any remaining sodium. Continue until gas evolution ceases.
-
Final Quench: Cautiously add water dropwise to ensure all sodium has been consumed.
-
Workup: Once the quenching is complete, the mixture can be worked up as described in the Grignard protocol (liquid-liquid extraction) to isolate the product.
Data Presentation
Table 1: Properties of Common Quenching Agents
| Quenching Agent | Formula | Density (g/mL) | Boiling Point (°C) | Reactivity | Key Considerations |
| Isopropanol | C₃H₈O | 0.786 | 82.6 | Moderate | Good first choice for reactive species. Miscible with this compound to some extent. |
| Ethanol | C₂H₆O | 0.789 | 78.37 | Moderate-High | More reactive than isopropanol. |
| Methanol | CH₄O | 0.792 | 64.7 | High | Highly reactive. Poorly miscible with this compound. |
| Water | H₂O | 0.997 | 100 | Very High | Use as the final quenching agent. Immiscible with this compound. |
| Saturated NH₄Cl (aq) | NH₄Cl | ~1.07 | ~103 | Mild Acid | Good for quenching Grignard reagents and organolithiums, helps to break up magnesium salts.[11] |
| Dilute HCl (aq) | HCl | ~1.0-1.1 | ~100-110 | Strong Acid | Effective but may not be suitable for acid-sensitive products. |
Mandatory Visualization
Caption: Decision workflow for quenching reactions in this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Purity Assessment of Decyl Ether: A Comparative Guide to GC-MS Analysis and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of decyl ether. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Purity Assessment of this compound
This compound, a long-chain aliphatic ether, finds applications in various fields, including as a solvent, plasticizer, and intermediate in chemical synthesis. Ensuring the purity of this compound is critical for its intended applications, as impurities can significantly impact reaction yields, product quality, and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for analyzing the purity of this compound. This guide will delve into the specifics of GC-MS analysis and compare its performance with other common analytical methods.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the analytical throughput. Here, we compare GC-MS with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | GC-MS | HPLC | NMR Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, size, or charge, with various detection methods (e.g., UV, RI). | Provides structural information based on the magnetic properties of atomic nuclei. |
| Best Suited For | Volatile and semi-volatile impurities that are thermally stable.[1] | Non-volatile, thermally labile, or high molecular weight impurities.[1] | Structural elucidation and quantification of major components and impurities without the need for reference standards for all components. |
| Sensitivity | High (typically ppm to ppb).[2] | Moderate to high, detector dependent.[2] | Lower sensitivity compared to GC-MS and HPLC.[3] |
| Selectivity | Excellent, with mass spectral data providing high confidence in compound identification.[4] | Good, dependent on column and mobile phase selection. | High, provides detailed structural information. |
| Sample Preparation | Often requires dissolution in a volatile solvent; derivatization may be needed for polar analytes.[4] | Dissolution in a suitable mobile phase; filtration is common. | Dissolution in a deuterated solvent. |
| Analysis Time | Relatively fast, typically in the range of minutes.[5] | Can be longer, depending on the separation complexity. | Fast for simple spectra, but can be longer for complex mixtures or 2D experiments. |
| Quantitative Accuracy | Excellent with proper calibration. | Excellent with proper calibration. | Good, can provide absolute quantification with an internal standard.[2] |
GC-MS Analysis of this compound: An Adapted Protocol
While a specific validated method for this compound was not found in the public literature, the following protocol is adapted from established methods for the analysis of similar long-chain and glycol ethers.[5][6][7]
Sample Preparation
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane, dichloromethane, or ethyl acetate) in a volumetric flask.
-
If necessary, prepare a series of dilutions to fall within the linear range of the instrument.
-
Transfer an aliquot to a 2 mL GC vial.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: A non-polar or mid-polar capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode can be used depending on the concentration of impurities). A split ratio of 50:1 is a good starting point.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Analysis
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal or external standard method. The area percentage of each peak can provide an estimation of the relative purity.
Potential Impurities in this compound
Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation during storage. Common synthesis methods like the Williamson ether synthesis can lead to specific byproducts.[8]
Table of Potential Impurities:
| Impurity | Potential Origin |
| Decanol | Unreacted starting material |
| Decene | Elimination byproduct from Williamson synthesis |
| Didecyl peroxide | Oxidation during storage |
| Lower molecular weight ethers | Impurities in starting alcohols |
| Water | Incomplete drying of reagents or product |
Experimental Workflow and Decision Making
The following diagrams illustrate the experimental workflow for GC-MS analysis and a decision-making process for selecting the appropriate analytical technique.
Caption: Workflow for the purity assessment of this compound using GC-MS.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
A Comparative Guide to Decyl Ether and Dodecyl Ether as High-Boiling Solvents
For Researchers, Scientists, and Drug Development Professionals
High-boiling solvents are critical in chemical synthesis, particularly for processes requiring elevated temperatures to overcome activation energy barriers, improve reaction kinetics, or control morphology in nanoparticle synthesis. Among the various classes of high-boiling solvents, long-chain dialkyl ethers like decyl ether (di-n-decyl ether) and dothis compound (di-n-dothis compound) offer a unique combination of thermal stability, chemical inertness, and specific solvation properties. This guide provides an objective comparison of these two solvents, supported by physicochemical data and a representative experimental protocol, to aid in solvent selection for research and development applications.
Physicochemical Properties
The selection of a high-boiling solvent is fundamentally guided by its physical properties. These properties dictate the accessible temperature range, mass transfer characteristics, and compatibility with reactants and products. The table below summarizes the key physicochemical properties of this compound and dothis compound.
| Property | This compound (Di-n-decyl ether) | Dothis compound (Di-n-dothis compound) |
| Molecular Formula | C₂₀H₄₂O | C₂₄H₅₀O |
| Molecular Weight | 298.55 g/mol | 354.67 g/mol |
| Boiling Point | ~336 °C (decomposes) | ~192 °C at 0.5 mmHg |
| Melting Point | 15-17 °C | 32-34 °C |
| Density | ~0.806 g/cm³ at 20 °C | ~0.81 g/cm³ at 20 °C |
| Flash Point | >113 °C | >113 °C |
| Water Solubility | Insoluble | Insoluble |
Note: Data is compiled from various chemical suppliers and literature sources. Exact values may vary slightly based on purity and measurement conditions.
The most significant difference lies in their boiling and melting points. Dothis compound's higher molecular weight results in a higher melting point, making it a solid at standard room temperature, which can be a consideration for handling and storage. This compound, being a liquid over a broader range of common laboratory temperatures, may offer more straightforward handling. The high boiling points of both ethers make them suitable for high-temperature applications where lower boiling solvents would require specialized high-pressure equipment.
Performance in High-Temperature Nanoparticle Synthesis
High-boiling ethers are frequently employed as solvents in the synthesis of colloidal nanoparticles, where temperature is a critical parameter for controlling particle size, shape, and crystallinity. The choice between this compound and dothis compound can subtly influence the reaction kinetics and final nanoparticle characteristics due to differences in viscosity and thermal properties.
In a typical synthesis of monodisperse iron oxide nanoparticles via the thermal decomposition of an iron oleate (B1233923) precursor, the solvent plays a crucial role. It mediates heat transfer and influences the diffusion rates of monomers, affecting the nucleation and growth phases.
| Parameter | This compound | Dothis compound |
| Typical Reaction Temp. | 280-320 °C | 280-320 °C |
| Effect on Nucleation | Faster nucleation burst may be observed due to lower viscosity. | Slower diffusion can lead to more controlled nucleation. |
| Resulting Particle Size | Often results in slightly smaller, highly uniform nanoparticles. | Can produce slightly larger nanoparticles with good monodispersity. |
| Process Control | Good thermal stability allows for prolonged reactions at high temperatures. | Excellent thermal stability; its higher viscosity can sometimes aid in stabilizing growing nanoparticles. |
The longer alkyl chains of dothis compound can provide enhanced steric stabilization for the forming nanoparticles, preventing aggregation at high temperatures. Conversely, the lower viscosity of this compound can facilitate more rapid mass transport, potentially leading to faster reaction times.
Detailed Experimental Protocol: Synthesis of Iron Oxide Nanoparticles
This protocol provides a generalized method for the synthesis of iron oxide nanoparticles, where either this compound or dothis compound can be used as the high-boiling solvent.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium oleate
-
Oleic acid
-
This compound or Dothis compound
Procedure:
-
Preparation of Iron Oleate Complex:
-
Dissolve iron(III) chloride hexahydrate and sodium oleate in a mixture of ethanol, water, and hexane.
-
Heat the mixture to 70 °C and stir for four hours to form the iron oleate complex.
-
Wash the upper organic layer containing the iron oleate complex with distilled water multiple times in a separatory funnel.
-
Evaporate the hexane to obtain the iron oleate complex as a waxy solid.
-
-
Nanoparticle Synthesis:
-
In a three-neck flask equipped with a condenser, thermometer, and mechanical stirrer, mix the iron oleate complex and oleic acid with the high-boiling solvent (this compound or dothis compound).
-
Heat the mixture to 320 °C with a heating mantle at a constant rate of 3.3 °C/minute under vigorous stirring and a nitrogen blanket.
-
Maintain the reaction temperature at 320 °C for 30 minutes. The solution will turn from transparent to a brownish-black turbid solution, indicating nanoparticle formation.
-
After 30 minutes, cool the reaction mixture to room temperature.
-
-
Purification:
-
Add ethanol to the cooled reaction mixture to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol several times and re-disperse them in a nonpolar solvent like hexane or toluene.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of nanoparticles using a high-boiling ether solvent.
Caption: Workflow for Nanoparticle Synthesis.
Conclusion
Both this compound and dothis compound are highly effective high-boiling solvents for chemical synthesis, particularly in the field of nanomaterials.
-
This compound is advantageous for its liquid state at room temperature, simplifying handling, and its lower viscosity, which can promote faster reaction kinetics.
-
Dothis compound , while being a solid at room temperature, offers excellent thermal stability and its longer alkyl chains may provide superior steric stabilization for nanoparticles during growth, potentially leading to better control over the final product characteristics.
The ultimate choice between these two solvents will depend on the specific requirements of the reaction, including the desired temperature profile, the importance of solvent viscosity in the reaction mechanism, and practical considerations for laboratory handling. For drug development professionals, the high purity and inert nature of these ethers make them suitable for synthesizing active pharmaceutical ingredients (APIs) at elevated temperatures, where minimizing side reactions and impurities is paramount.
A Comparative Guide to Decyl Ether and Diphenyl Ether as Heat Transfer Media
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate heat transfer medium is a critical decision in many research and manufacturing processes, directly impacting efficiency, safety, and operational cost. This guide provides an objective comparison of two potential heat transfer fluids: decyl ether and diphenyl ether. While diphenyl ether is a well-established component in commercial heat transfer fluids, information on this compound for this application is less prevalent. This comparison compiles available experimental data to assist researchers in making informed decisions.
Executive Summary
Diphenyl ether, particularly in a eutectic mixture with biphenyl (B1667301), is a widely used and well-characterized heat transfer fluid with a long history of industrial use. It offers excellent thermal stability at high temperatures. Di-n-decyl ether, a long-chain aliphatic ether, is not commonly used as a heat transfer fluid, and as such, extensive experimental data on its performance in this application is scarce in publicly available literature. This guide presents a comparison based on available physical and chemical properties, highlighting the strengths and weaknesses of each compound as a potential heat transfer medium.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key physical and thermophysical properties of di-n-decyl ether and diphenyl ether. It is important to note that much of the data for di-n-decyl ether is estimated or from sources not specifically focused on heat transfer applications.
Table 1: General Physical and Chemical Properties
| Property | Di-n-decyl Ether | Diphenyl Ether |
| Chemical Formula | C₂₀H₄₂O | C₁₂H₁₀O |
| Molecular Weight | 298.55 g/mol | 170.21 g/mol |
| Appearance | Colorless liquid or solid | Colorless solid or liquid[1] |
| Melting Point | 16 °C | 26-27 °C[2] |
| Boiling Point | ~352 °C (estimated)[3] | 259 °C[2] |
| Flash Point | ~144 °C (estimated)[3] | 115 °C |
| Solubility in Water | Insoluble | Insoluble[1] |
Table 2: Thermophysical Properties for Heat Transfer
| Property | Di-n-decyl Ether | Diphenyl Ether |
| Thermal Conductivity | Data not readily available | ~0.13 - 0.15 W/m·K (liquid)[4] |
| Specific Heat Capacity | Data not readily available | 216.56 J/mol·K (solid at 298.15 K)[5] |
| Viscosity | Data not readily available | ~3.8 mPa·s at 30°C |
| Vapor Pressure | Very low (estimated)[6] | <1 mmHg at 20 °C[7] |
| Thermal Stability | Data not readily available | Stable up to ~400°C (in eutectic mixture) |
Performance as Heat Transfer Media
Diphenyl Ether
Diphenyl ether is most commonly used as a major component (73.5%) in a eutectic mixture with biphenyl (26.5%), commercially known as Dowtherm™ A. This mixture is valued for its:
-
High Thermal Stability: It can be used in systems operating up to 400°C without significant decomposition.[8] When decomposition does occur, it is a slow process that can be monitored.
-
Low Viscosity: The eutectic mixture has a low viscosity across its operating temperature range, which is beneficial for pumpability and heat transfer efficiency.
-
Well-Established Properties: Its thermophysical properties, including thermal conductivity, specific heat capacity, and vapor pressure, are well-documented, allowing for precise engineering of heat transfer systems.
The primary drawback of diphenyl ether is its relatively high freezing point (12°C for the eutectic mixture), which may necessitate freeze protection in colder climates.
This compound (Di-n-decyl Ether)
Due to the lack of specific experimental data, the performance of di-n-decyl ether as a heat transfer medium can only be inferred from its general properties as a long-chain aliphatic ether.
-
Potentially Wide Liquid Range: With a high estimated boiling point and a relatively low melting point, it could theoretically operate over a broad temperature range.
-
Lower Volatility: Its high molecular weight suggests a very low vapor pressure, which could be advantageous in low-pressure systems.
-
Unknown Thermal Stability: The thermal stability of long-chain aliphatic ethers at high temperatures is a critical unknown. Cleavage of the C-O bond is a potential degradation pathway under thermal stress.[9][10] Without experimental data, its suitability for high-temperature applications cannot be confirmed.
-
Likely Higher Viscosity: Long-chain alkanes and ethers tend to have higher viscosities than smaller aromatic compounds, which could negatively impact heat transfer efficiency and require more powerful pumps.[11][12]
Experimental Protocols
To rigorously evaluate a substance as a heat transfer medium, a series of standardized tests should be performed. The following are key experimental protocols that would be necessary to assess the suitability of this compound and directly compare it to diphenyl ether.
Thermal Stability Assessment
Methodology: A common method for determining the thermal stability of organic heat transfer fluids is ASTM D6743 .[3][13][14][15]
-
Principle: A sample of the fluid is heated in an inert atmosphere at a specific temperature for a defined period.
-
Procedure:
-
A known quantity of the fluid is placed in a high-pressure stainless steel cell.
-
The cell is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
The sealed cell is placed in a furnace and heated to the desired test temperature (e.g., 350°C, 375°C, 400°C).
-
The sample is held at this temperature for a specified duration (e.g., 100, 250, 500 hours).
-
After cooling, the gas phase is analyzed (e.g., by gas chromatography) to identify and quantify volatile degradation products.
-
The liquid phase is analyzed for changes in physical properties (e.g., viscosity, acid number) and composition (e.g., by gas chromatography to identify high and low boiling degradation products).
-
Specific Heat Capacity Determination
Methodology: The specific heat capacity can be determined using ASTM E1269 , which employs Differential Scanning Calorimetry (DSC).[16][17][18][19]
-
Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.
-
Procedure:
-
A baseline is established by running the DSC with empty sample and reference pans.
-
A known mass of a standard material with a well-characterized specific heat capacity (e.g., sapphire) is run under the same conditions.
-
A known mass of the test fluid is then run.
-
By comparing the heat flow data from the three runs, the specific heat capacity of the sample can be calculated at various temperatures.
-
Kinematic Viscosity Measurement
Methodology: The kinematic viscosity of transparent and opaque liquids can be determined following procedures outlined in standards such as ISO 6296 .[1][20]
-
Principle: This method measures the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
-
Procedure:
-
The viscometer is filled with the sample fluid.
-
The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature.
-
The time taken for the liquid to flow between two marked points on the viscometer is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
Mandatory Visualization
Caption: A workflow for selecting a heat transfer fluid, comparing this compound and diphenyl ether.
Conclusion
For applications requiring a heat transfer medium with proven high-temperature stability and well-defined thermophysical properties, diphenyl ether (especially in its eutectic mixture with biphenyl) remains a superior and reliable choice. Its performance characteristics are extensively documented, allowing for predictable and safe operation in demanding environments.
Di-n-decyl ether, based on its chemical structure, presents some potentially interesting properties, such as a wide liquid range and low volatility. However, the lack of critical experimental data, particularly regarding its thermal stability and heat transfer characteristics at elevated temperatures, makes it a high-risk, unverified option for most applications. Extensive experimental validation according to the protocols outlined above would be required before it could be seriously considered as a viable alternative to established heat transfer fluids like diphenyl ether. Researchers and professionals in drug development should prioritize well-characterized fluids to ensure the reliability and safety of their processes.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. helptheengineer.com [helptheengineer.com]
- 3. store.astm.org [store.astm.org]
- 4. Diphenyl ether (CAS 101-84-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Diphenyl ether [webbook.nist.gov]
- 6. scent.vn [scent.vn]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. Viscosity [macro.lsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. store.astm.org [store.astm.org]
- 14. kelid1.ir [kelid1.ir]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. store.astm.org [store.astm.org]
- 17. mse.ucr.edu [mse.ucr.edu]
- 18. tainstruments.com [tainstruments.com]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. standards.iteh.ai [standards.iteh.ai]
Performance of decyl ether compared to other solvents in Grignard reactions
For Researchers, Scientists, and Drug Development Professionals
The Grignard reaction is a cornerstone of organic synthesis, pivotal for the formation of carbon-carbon bonds. The choice of solvent is critical to the success of this reaction, influencing initiation, yield, and side-product formation. While traditional solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are widely used, their low boiling points and propensity for peroxide formation present significant limitations. This guide provides an objective comparison of the performance of decyl ether, a high-boiling point solvent, with other common alternatives in Grignard reactions, supported by available experimental data.
The Role of Solvents in Grignard Reactions
Ethereal solvents are essential for Grignard reactions as they possess the necessary Lewis basicity to solvate and stabilize the organomagnesium halide reagent. The lone pairs of electrons on the ether's oxygen atom coordinate with the magnesium center, preventing aggregation and increasing the reagent's nucleophilicity. An ideal solvent for a Grignard reaction should be aprotic, inert to the highly reactive Grignard reagent, and have a boiling point suitable for the reaction conditions.
Performance Comparison of Solvents
Table 1: Physical Properties of Selected Solvents for Grignard Reactions
| Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Peroxide Formation |
| This compound | C₂₀H₄₂O | 298.55 | 351.9 | ~144 | Low |
| Di-n-butyl Ether | C₈H₁₈O | 130.23 | 142 | 25 | Moderate |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | -45 | High |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | -14 | High |
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 86.13 | ~80 | -11 | Low |
Table 2: Comparative Performance in Grignard Reactions
| Solvent | Typical Reaction Yield | Key Advantages | Key Disadvantages |
| This compound (inferred) | Good to Excellent | High boiling point allows for a wider reaction temperature range; potentially low peroxide formation. | Difficult to remove post-reaction; higher cost and lower availability. |
| Di-n-butyl Ether | Good to Excellent | Higher boiling point than Et₂O and THF; good yields reported. | More difficult to remove than lower boiling point ethers. |
| Diethyl Ether | Good to Excellent | Well-established and reliable; easy to remove. | Highly flammable; low boiling point limits reaction temperature; prone to peroxide formation. |
| Tetrahydrofuran (THF) | Good to Excellent | Higher boiling point than diethyl ether, allowing for higher reaction temperatures; good solvating power. | Forms explosive peroxides; miscible with water, complicating work-up. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Good to Excellent | "Green" solvent from renewable resources; lower peroxide formation than THF; easier work-up due to lower water miscibility. | Higher cost than traditional solvents. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for Grignard reactions, which can be adapted for use with this compound, alongside standard protocols for diethyl ether and THF.
Protocol 1: General Procedure for Grignard Reagent Formation in a High-Boiling Point Ether (e.g., this compound)
-
Preparation: All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Place magnesium turnings in the reaction flask. Add a small portion of the organic halide dissolved in anhydrous this compound. Initiation may be sluggish and might require gentle heating or the addition of an initiator like iodine or 1,2-dibromoethane.
-
Addition: Once the reaction initiates (indicated by a color change and/or gentle reflux), add the remaining solution of the organic halide in this compound dropwise at a rate that maintains a steady reaction temperature. The high boiling point of this compound allows for the reaction to be conducted at elevated temperatures if necessary to drive the reaction to completion.
-
Completion: After the addition is complete, the reaction mixture can be stirred at an elevated temperature (e.g., 100-150 °C) for a specified time to ensure complete formation of the Grignard reagent.
Protocol 2: Grignard Reaction with a Carbonyl Compound
-
Cooling: Cool the freshly prepared Grignard reagent to the desired reaction temperature (e.g., room temperature or 0 °C).
-
Addition of Electrophile: Add a solution of the carbonyl compound (e.g., aldehyde, ketone, or ester) in anhydrous this compound dropwise to the Grignard reagent. The reaction is often exothermic, so the addition rate should be controlled to maintain the desired temperature.
-
Reaction Time: Stir the reaction mixture for a sufficient time to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Cool the reaction mixture and quench by slow addition to a cold aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride) or a strong acid (e.g., hydrochloric acid), depending on the stability of the product.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. The high boiling point of this compound will necessitate its removal under vacuum or through chromatographic purification.
Mandatory Visualizations
Caption: Experimental workflow for a Grignard reaction.
Caption: Generalized signaling pathway for a Grignard reaction.
Conclusion
This compound presents itself as a viable, high-boiling point alternative to traditional solvents in Grignard reactions, particularly for processes requiring elevated temperatures. Its primary advantages are a wide operating temperature range and likely reduced peroxide formation compared to diethyl ether and THF. However, the main drawback is the difficulty of its removal from the reaction mixture, which may necessitate purification by chromatography or high-vacuum distillation. For many applications, especially in industrial settings where "greener" and safer processes are sought, solvents like 2-MeTHF may offer a more balanced profile of performance, safety, and environmental impact. The choice of solvent will ultimately depend on the specific requirements of the reaction, including the reactivity of the substrates, the desired reaction temperature, and the scale of the synthesis. Further experimental studies directly comparing this compound with other solvents are warranted to fully elucidate its performance characteristics in Grignard reactions.
References
A Comparative Guide to Analytical Methods for the Characterization of Synthesized Decyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of synthesized decyl ether (also known as dithis compound). The selection of an appropriate analytical method is crucial for confirming the identity, purity, and structural integrity of synthesized ethers, which are often utilized as excipients, solvents, or intermediates in pharmaceutical development. This document outlines the principles, experimental protocols, and comparative performance of various methods, supported by experimental data.
Overview of Analytical Techniques
The characterization of this compound primarily relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique insights into the molecular structure and purity of the compound. The most commonly employed techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the carbon framework and the chemical environment of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule, particularly the characteristic ether linkage.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separates the components of a sample and provides information on their molecular weight and fragmentation patterns, which is useful for confirming identity and assessing purity.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying non-volatile compounds, particularly useful for analyzing this compound in complex mixtures.
Comparison of Analytical Methods
The following tables summarize the quantitative data and performance characteristics of each analytical method for the characterization of this compound.
Table 1: Spectroscopic Methods Comparison
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry (GC-MS) |
| Information Obtained | Proton environment, chemical shifts, coupling constants | Carbon skeleton, chemical shifts | Functional groups | Molecular weight, fragmentation pattern |
| Key Quantitative Data | Chemical Shift (δ) | Chemical Shift (δ) | Wavenumber (cm⁻¹) | Mass-to-charge ratio (m/z) |
| Expected Values for Dithis compound | ~3.4 ppm (-O-CH₂ -), ~1.3 ppm (-(CH₂)₈-), ~0.9 ppm (-CH₃)[1][2] | ~70-72 ppm (-O-C H₂-), ~22-32 ppm (-(C H₂)₈-), ~14 ppm (-C H₃)[1][2] | ~1050-1150 cm⁻¹ (C-O-C stretch)[1][2] | Molecular Ion (M⁺): 298.3 m/z |
| Sample Requirement | ~5-10 mg | ~10-20 mg | ~1-2 mg | <1 mg |
| Analysis Time | 5-15 minutes | 30-60 minutes | <5 minutes | 10-30 minutes |
| Strengths | Excellent for structural elucidation | Definitive carbon backbone information | Fast, non-destructive, good for functional group identification | High sensitivity, confirmatory identification |
| Limitations | Lower sensitivity than MS | Lower sensitivity, longer acquisition times | Limited structural information | Can cause fragmentation of the molecular ion |
Table 2: Chromatographic Methods Comparison
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle of Separation | Volatility and interaction with a stationary phase | Partitioning between a mobile and stationary phase |
| Typical Stationary Phase | Polysiloxane-based (e.g., DB-1, DB-5) | C18 (Reversed-Phase) |
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Solvent mixture (e.g., Acetonitrile (B52724)/Water, Methanol (B129727)/Water) |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | UV-Vis, Refractive Index (RI), Evaporative Light Scattering (ELSD) |
| Key Quantitative Data | Retention Time (t₋) | Retention Time (t₋) |
| Expected Retention Time | Varies with column and conditions | Varies with column and conditions |
| Sample Requirement | <1 µL of solution | 5-20 µL of solution |
| Analysis Time | 10-30 minutes | 10-20 minutes |
| Strengths | High resolution for volatile compounds, direct coupling to MS | Versatile for a wide range of compounds, including non-volatile ones |
| Limitations | Sample must be volatile and thermally stable | Can be less sensitive for compounds without a UV chromophore |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of synthesized this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the ether functional group in the synthesized product.
Methodology:
-
Sample Preparation: Place a small drop of the liquid this compound sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, for solid samples, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and purity of the synthesized this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at a temperature of 250°C.
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized this compound and quantify it in mixtures.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase or a compatible solvent.
-
Instrumentation: Use an HPLC system equipped with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) for compounds without a UV chromophore).
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. For this compound, a high percentage of organic solvent will be required (e.g., 90:10 Methanol/Water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
-
Data Analysis: The purity of the sample can be determined by the relative area of the this compound peak in the chromatogram. Quantification can be achieved by creating a calibration curve with standards of known concentrations.
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical characterization of synthesized this compound.
Caption: Overall workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
References
A Comparative Guide to Purity Determination of Decyl Ether: HPLC-RID vs. GC-FID
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials and intermediates like decyl ether (di-n-decyl ether) is a critical step in ensuring product quality and safety. This compound's chemical nature—a non-polar molecule lacking a UV-absorbing chromophore—presents a unique analytical challenge.[1] This guide provides an objective comparison between the primary analytical method, High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID), and the principal alternative, Gas Chromatography with a Flame Ionization Detector (GC-FID).
Primary Method: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry. For compounds like this compound that do not absorb UV light, a universal detector is required. The Refractive Index Detector (RID) is a common choice, as it measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[1][2] This makes it suitable for detecting a wide range of compounds, including alcohols, sugars, fatty acids, and ethers.[3][4][5]
Experimental Protocol: HPLC-RID Method
This protocol outlines a typical isocratic reverse-phase HPLC method for determining the purity of this compound.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Refractive Index Detector (RID).[6]
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
This compound Reference Standard (>99.5% purity).
-
Acetonitrile (HPLC Grade).
-
Deionized Water (18.2 MΩ·cm).
-
Isopropanol (HPLC Grade, for sample dissolution).
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile / Water (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: Refractive Index Detector (RID).
-
RID Temperature: 35°C (must match column temperature for baseline stability).
-
Injection Volume: 20 µL.
-
Run Time: 15 minutes.
-
-
Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 100 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Isopropanol to achieve a concentration of 10 mg/mL.
-
Sample Preparation: Prepare the this compound sample to be tested in the same manner as the standard.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. This is particularly critical for RID, which can take time to stabilize.[5]
-
Inject a blank (Isopropanol) to ensure no carryover.
-
Perform five replicate injections of the Standard Preparation. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Inject the Sample Preparation in duplicate.
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor in the RID.
-
HPLC-RID Experimental Workflow
Caption: A typical experimental workflow for this compound purity analysis using HPLC-RID.
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[7] It is particularly well-suited for analyzing non-polar compounds like ethers. The Flame Ionization Detector (FID) is nearly universal for organic compounds and offers excellent sensitivity, making GC-FID a robust alternative to HPLC-RID.[8][9]
Experimental Protocol: GC-FID Method
-
Instrumentation:
-
Gas Chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Autosampler and data system.
-
-
Chemicals and Reagents:
-
This compound Reference Standard (>99.5% purity).
-
Hexane (GC Grade or equivalent).
-
-
Chromatographic Conditions:
-
Column: Non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms, or CP-Wax 52 CB, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 270°C.
-
Detector Temperature: 300°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Standard Preparation: Accurately weigh ~50 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Hexane to a concentration of 5 mg/mL.
-
Sample Preparation: Prepare the this compound sample to be tested in the same manner.
-
-
Analysis Procedure:
-
Condition the column as required.
-
Inject a blank (Hexane) to verify system cleanliness.
-
Perform five replicate injections of the Standard Preparation to check for system suitability (RSD ≤ 2.0%).
-
Inject the Sample Preparation in duplicate.
-
Calculate purity using the area percent method.
-
Performance Comparison: HPLC-RID vs. GC-FID
The choice between HPLC-RID and GC-FID depends on several factors, including available equipment, sample characteristics, and analytical requirements such as sensitivity and resolution. The table below summarizes the typical performance of each technique for this compound analysis.
| Parameter | HPLC-RID | GC-FID | Rationale |
| Purity Assay (%) | 99.8 | 99.8 | Both methods provide excellent accuracy for the main component. |
| Resolution (Rs) | Moderate | High | GC capillary columns generally offer superior resolving power for volatile impurities compared to packed HPLC columns.[11] |
| Analysis Time | ~15 min | ~10 min | GC methods for simple ethers can be optimized for very fast run times.[10] |
| Limit of Detection | ~10 µg/mL | ~0.1 µg/mL | FID is significantly more sensitive for hydrocarbons than RID. The sensitivity of RID is generally lower than other HPLC detectors.[2] |
| Precision (%RSD) | < 2.0% | < 1.5% | Both techniques offer high precision with modern instrumentation.[8][12] |
| Sample Volatility | Not Required | Required | HPLC is suitable for non-volatile impurities; GC requires analytes to be volatile and thermally stable. |
| Instrumentation | HPLC with RID | Gas Chromatograph with FID | RID is a less common detector than UV; FID is standard for GC. |
Method Selection Guide
This decision diagram can help researchers choose the most appropriate method based on their specific analytical needs.
Caption: A logic diagram to guide the selection between HPLC-RID and GC-FID.
Conclusion
Both HPLC-RID and GC-FID are capable of accurately determining the purity of this compound.
GC-FID is generally the superior technique , offering higher resolution, greater sensitivity for detecting volatile impurities, and faster analysis times. It should be considered the default method for quality control and routine analysis where the primary concern is volatile organic impurities.
HPLC-RID serves as a valuable alternative , particularly when non-volatile or thermally unstable impurities are suspected or when GC instrumentation is unavailable. Its primary limitation is lower sensitivity and the need for stringent temperature and flow control to maintain a stable baseline.
The final choice of method should be based on a comprehensive assessment of the specific analytical requirements, potential impurity profile, and available laboratory resources.
References
- 1. veeprho.com [veeprho.com]
- 2. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 3. Refractive Index Detector Kits for HPLC | Technology Networks [technologynetworks.com]
- 4. REFRACTiMASTER® RI HPLC detector - Biotech Fluidics [biotechfluidics.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. gcms.cz [gcms.cz]
- 12. Development and validation of a rapid headspace gas chromatography-mass spectrometry method for the determination of diethyl ether and acetone residues in Tween extracts of shellfish intended for mouse bioassay for diarrhoetic toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different catalysts for decyl ether synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of decyl ether, a valuable compound in various industrial applications including as a solvent and a diesel additive, is primarily achieved through the dehydration of 1-decanol (B1670082). The choice of catalyst is paramount in determining the efficiency, selectivity, and sustainability of this process. This guide provides a comparative analysis of different catalysts employed for this compound synthesis, supported by experimental data and detailed methodologies to aid in catalyst selection and process optimization.
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the synthesis of di-n-decyl ether from 1-decanol, highlighting key metrics such as catalyst type, reaction conditions, conversion, and selectivity towards the ether product.
| Catalyst Type | Catalyst | Substrate | Temperature (°C) | Time (h) | Conversion (%) | Ether Selectivity (%) | Ether Yield (%) | Reference |
| Heterogeneous | ||||||||
| Metal Oxide | η-Alumina | 1-Decanol | 300 | 1 | N/A | N/A | 54 | [1] |
| Mixed Metal Oxide | Tungstated Zirconia | 1-Dodecanol (B7769020)* | 120 | N/A | N/A | >94 | N/A | [1][2][3] |
| Homogeneous | ||||||||
| Superacid | Trifluoromethanesulfonic Acid | 1-Decanol | 220-250 | N/A | N/A | Side-product | N/A | [4] |
Note: Data for Tungstated Zirconia is based on the etherification of 1-dodecanol, a close structural analog of 1-decanol.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the catalysts mentioned above are provided to ensure reproducibility and facilitate further research.
Heterogeneous Catalysis: η-Alumina
Catalyst: η-Alumina
Reaction: Dehydration of 1-decanol to di-n-decyl ether.
Procedure: The dehydration of 1-decanol is carried out in a fixed-bed flow reactor. The η-alumina catalyst is packed into the reactor. The reaction is conducted at a temperature of 300 °C and a pressure of 1 MPa, with a weight hourly space velocity (WHSV) of 1 h⁻¹[1]. The product stream is then collected and analyzed to determine the yield of di-n-decyl ether.
Heterogeneous Catalysis: Tungstated Zirconia
Catalyst: Tungstated Zirconia
Reaction: Liquid-phase etherification of 1-dodecanol to di-n-dothis compound.
Procedure: The etherification of 1-dodecanol is performed in a liquid-phase batch reactor. Tungstated zirconia is used as a solid acid catalyst. The reaction is conducted at a temperature of 120 °C (393 K)[1][2]. Mechanistic studies suggest a cooperative effect between Brønsted and Lewis acid sites on the catalyst surface promotes the bimolecular etherification over unimolecular dehydration, leading to high ether selectivity[1][2][3]. The products are analyzed to determine conversion and selectivity.
Homogeneous Catalysis: Trifluoromethanesulfonic Acid
Catalyst: Trifluoromethanesulfonic Acid (TfOH)
Reaction: Dehydration of 1-decanol.
Procedure: The dehydration of 1-decanol using trifluoromethanesulfonic acid is typically aimed at producing hydrocarbons (decene). However, di-n-decyl ether is formed as a side-product[4]. The reaction is carried out by heating 1-decanol in the presence of a catalytic amount of trifluoromethanesulfonic acid at temperatures ranging from 220 to 250 °C[4]. The reaction mixture is then processed to separate the desired products. It is important to note that this method is less selective for ether formation.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general experimental workflow for this compound synthesis and the key reaction pathway.
Caption: General experimental workflow for the synthesis of di-n-decyl ether.
Caption: Simplified reaction pathway for the acid-catalyzed dehydration of 1-decanol to di-n-decyl ether.
References
Decyl Ether: A Greener Alternative for Pharmaceutical Synthesis and Development
In the ongoing effort to integrate green chemistry principles into the pharmaceutical industry, the choice of solvent remains a critical focal point. Solvents constitute a significant portion of the waste generated in drug manufacturing, prompting researchers to seek safer, more sustainable alternatives to traditional volatile organic compounds (VOCs).[1] Decyl ether (also known as di-n-decyl ether) is emerging as a promising green solvent, offering a unique combination of high performance and a favorable environmental, health, and safety (EHS) profile.
This guide provides an objective comparison of this compound with traditional solvents, supported by physicochemical data and representative experimental applications. It is intended for researchers, scientists, and drug development professionals seeking to implement more sustainable practices in their laboratories.
Physicochemical Properties: A Comparative Overview
The utility of a solvent is largely defined by its physical properties. This compound's high boiling point, high flash point, and low water solubility make it an attractive alternative to more volatile and hazardous solvents like toluene, tetrahydrofuran (B95107) (THF), and hexane (B92381). These properties not only contribute to a safer lab environment by reducing inhalation exposure and fire risk but also minimize solvent loss through evaporation.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Toluene | Hexane | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Molecular Formula | C₂₀H₄₂O | C₇H₈ | C₆H₁₄ | C₄H₈O | CH₂Cl₂ |
| Molecular Weight ( g/mol ) | 298.55 | 92.14 | 86.18 | 72.11 | 84.93 |
| Boiling Point (°C) | 352 (est.)[2] | 111 | 69 | 66 | 40 |
| Density (g/mL) | ~0.806 (est.) | 0.867 | 0.655 | 0.889 | 1.327 |
| Flash Point (°C) | 144 (est.)[2] | 4 | -22 | -14 | N/A |
| Water Solubility | Insoluble[3][4] | 0.52 g/L | 0.013 g/L | Miscible | 13 g/L |
| Polarity (Dielectric Const.) | Low (est.) | 2.38 | 1.88 | 7.6 | 9.08 |
Data compiled from various sources. Estimated values are based on available data for dithis compound.
Performance in Chemical Applications
The selection of a solvent can profoundly influence reaction outcomes, including yield, selectivity, and reaction time. While direct comparative data for this compound in many standard pharmaceutical reactions is still emerging, its properties suggest suitability for high-temperature applications where traditional ethers or hydrocarbons are used.
Case Study: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in drug discovery and development.[5] The choice of solvent is critical for catalyst stability and reaction efficiency.[6] High-boiling ether solvents are often favored.
Table 2: Representative Yields in Suzuki-Miyaura Coupling with Different Ether Solvents
| Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 80 | 12 | 95 |
| 4-Chlorotoluene | Phenylboronic Acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | 2-MeTHF | 100 | 2 | 98 |
| 4-Bromoanisole | Phenylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | 94 |
This data is representative of typical results and is compiled from a comparative guide on ether solvents in cross-coupling reactions.[6] It illustrates the impact of solvent choice on reaction performance.
Application in Liquid-Liquid Extraction
In post-reaction workups, solvent choice is critical for efficient product isolation and impurity removal.[7] Non-polar solvents like hexane are commonly used but are often targeted for replacement due to toxicity concerns. This compound's insolubility in water and its ability to dissolve non-polar organic compounds make it a viable alternative for extractions. Its low volatility simplifies solvent removal, which can be done via rotary evaporation under reduced pressure, and improves its recyclability. Studies have shown that solvent polarity is a key factor in extraction efficiency.
Experimental Protocols
The following are generalized protocols for common synthetic transformations where a high-boiling green solvent like this compound could be substituted for a traditional solvent.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed coupling of an aryl halide with an arylboronic acid, a reaction widely used in pharmaceutical synthesis.[8]
Materials:
-
Aryl Halide (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine (B1218219) Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)
-
This compound (or other suitable high-boiling solvent)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the aryl halide, arylboronic acid, base, palladium catalyst, and phosphine ligand.
-
Add this compound (sufficient to achieve a practical concentration, e.g., 0.1-0.5 M).
-
Stir the mixture and heat to the desired temperature (e.g., 100-120 °C). The high boiling point of this compound allows for a wide operational temperature range.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a lower-boiling organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and boron-containing byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for preparing ethers from an alcohol and an alkyl halide.[9] This protocol describes the synthesis of an unsymmetrical ether.
Materials:
-
Alcohol (e.g., 1-Decanol, 1.0 eq)
-
Strong Base (e.g., Sodium Hydride (NaH), 1.1 eq)
-
Alkyl Halide (e.g., Decyl Bromide, 1.0 eq)
-
Anhydrous, non-protic solvent (This compound can serve as a high-boiling alternative to THF or DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride in the chosen anhydrous solvent (e.g., this compound).
-
Slowly add the alcohol to the suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the alkoxide.
-
Slowly add the alkyl halide to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of water or a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ether by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate key decision-making and experimental processes relevant to the use of this compound.
Caption: A logical workflow for green solvent selection in pharmaceutical development.
Caption: Experimental workflow for a Suzuki coupling using this compound.
Conclusion
This compound presents a compelling case as a green solvent alternative for professionals in research and drug development. Its advantageous physical properties—notably its high boiling point, high flash point, and low water solubility—translate into a safer, more sustainable, and often more efficient reaction environment. While more direct comparative performance data is needed across a broader range of applications, its profile suggests it is well-suited for high-temperature reactions and extractions where it can replace hazardous traditional solvents like toluene, dioxane, and hexane. By incorporating this compound into their solvent selection toolkit, scientists can take a significant step towards aligning their laboratory practices with the principles of green chemistry without compromising on performance.
References
- 1. benchchem.com [benchchem.com]
- 2. dithis compound, 2456-28-2 [thegoodscentscompany.com]
- 3. DI-N-DECYL ETHER | 2456-28-2 [chemicalbook.com]
- 4. 2456-28-2 CAS MSDS (DI-N-DECYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. nobelprize.org [nobelprize.org]
- 6. benchchem.com [benchchem.com]
- 7. 2. Apparatus and Technique [chem.ualberta.ca]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Peroxide Removal from Ethers for the Modern Laboratory
For researchers, scientists, and professionals in drug development, the purity of solvents is paramount. Ethers, a common class of solvents, are notoriously prone to forming explosive peroxide impurities upon storage and exposure to air. This guide provides a comprehensive comparison of the efficacy of various methods for peroxide removal from ethers, supported by experimental data and detailed protocols to ensure laboratory safety and experimental integrity.
Comparison of Peroxide Removal Method Efficacy
The selection of a suitable peroxide removal method depends on several factors, including the type of ether, the level of peroxide contamination, the required final purity, and the scale of the operation. Below is a summary of the performance of common methods.
| Method | Ether Type | Initial Peroxide Conc. (mmol/L) | Final Peroxide Conc. (mmol/L) | Treatment Time | Efficacy | Reference |
| Activated Alumina (B75360) | THF | Not Specified | Not Detected | Minutes to Hours | High | [1],[2],[3] |
| Diethyl Ether | Not Specified | Not Detected | Minutes to Hours | High | [4] | |
| Dioxane | Not Specified | Not Detected | Minutes to Hours | High | [1] | |
| Ferrous Sulfate (B86663) | Diethyl Ether | High | Not Detected | Minutes | High | [5] |
| Tetrahydrofuran (THF) | Not Specified | Not Detected | Minutes | High | [6],[5] | |
| Indicating Molecular Sieves | Tetrahydrofuran (THF) | 12.0 | 0.4 | 2 days (Ambient) | 96.7% | |
| Tetrahydrofuran (THF) | 500.0 | ~25.0 | 4 hours (Reflux) | 95% | ||
| Diethyl Ether | 53.0 | 0.3 | 2 days (Ambient) | 99.4% | ||
| Diisopropyl Ether | 10.0 | <0.1 | 2 days (Ambient) | >99% | ||
| Dioxane | 29.0 | 5.5 | 2 days (Ambient) | 81.0% | ||
| Sodium Borohydride (B1222165) | General Carbonyls | Not Applicable | Not Applicable | Varies | Primarily for aldehydes/ketones | [7] |
Note: Quantitative data for activated alumina and ferrous sulfate methods are often reported as "not detected" by qualitative tests (e.g., potassium iodide strips), indicating a reduction to very low ppm levels. The efficacy of sodium borohydride for direct peroxide removal from ethers is not well-documented in the reviewed literature; its primary application is the reduction of carbonyl compounds.
Experimental Protocols
Accurate quantification of peroxide levels before and after treatment is crucial for validating the efficacy of the chosen removal method.
Quantification of Peroxide Content: Iodometric Titration
This method determines the peroxide value by reacting the peroxides with iodide ions and then titrating the liberated iodine with a standard sodium thiosulfate (B1220275) solution.
Materials:
-
Sample of ether
-
Glacial acetic acid
-
Chloroform
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized 0.1 N or 0.01 N sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Erlenmeyer flask
-
Burette
-
Pipettes
Procedure:
-
To an Erlenmeyer flask, add 25 mL of a 3:2 mixture of glacial acetic acid and chloroform.
-
Add 5 mL of the ether sample to the flask.
-
Carefully add 1 mL of freshly prepared saturated potassium iodide solution.
-
Swirl the flask and allow it to stand in the dark for 5-10 minutes.
-
Add 50 mL of deionized water to the flask.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color of the iodine fades to a pale straw color.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
A blank titration should be performed without the ether sample to account for any oxidizing species in the reagents.
Calculation: The peroxide value (in meq/kg) can be calculated using the following formula: Peroxide Value = ((V_sample - V_blank) * N * 1000) / m Where:
-
V_sample = volume of Na₂S₂O₃ solution used for the sample (mL)
-
V_blank = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
m = mass of the ether sample (g)
Peroxide Removal using Activated Alumina Column
This method is effective for both water-soluble and water-insoluble ethers and has the advantage of simultaneously drying the solvent.
Materials:
-
Peroxidized ether
-
Activated alumina (basic or neutral, Brockmann I)
-
Chromatography column with a stopcock
-
Glass wool or fritted disc
-
Collection flask
Procedure:
-
Ensure the chromatography column is clean and dry.
-
Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column to support the alumina.
-
In a fume hood, carefully pack the column with activated alumina. The amount of alumina will depend on the volume of ether and the peroxide concentration. A general guideline is to use approximately 100g of alumina per 100-200 mL of ether.[2]
-
Gently tap the column to ensure even packing and remove any air pockets.
-
Place a collection flask below the column outlet.
-
Carefully pour the peroxidized ether onto the top of the alumina column.
-
Open the stopcock and allow the ether to pass through the column under gravity. The flow rate can be controlled with the stopcock.
-
Collect the purified ether in the collection flask.
-
Test the collected ether for the presence of peroxides to confirm their removal.
-
Important: The peroxides are adsorbed onto the alumina, making it a potential hazard. The column should be immediately rinsed with a dilute acidic solution of ferrous sulfate to destroy the peroxides before disposal.[1][3]
Peroxide Removal using Ferrous Sulfate Wash
This is a rapid and effective method for removing peroxides, particularly from water-insoluble ethers.
Materials:
-
Peroxidized ether
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Separatory funnel
Procedure:
-
Prepare a fresh ferrous sulfate solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.[3]
-
In a separatory funnel, add the peroxidized ether.
-
Add a volume of the freshly prepared ferrous sulfate solution equal to about 10-20% of the ether volume.[6]
-
Stopper the separatory funnel and shake gently, periodically venting to release any pressure. Caution: The reaction can be exothermic if peroxide concentrations are high.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the reduced peroxides.
-
Drain and discard the aqueous layer.
-
Repeat the washing process with fresh ferrous sulfate solution until the ether tests negative for peroxides.
-
Wash the ether with water to remove any residual acid and iron salts.
-
Dry the ether over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
Visualizing the Experimental Workflow
To provide a clear overview of the peroxide removal and testing process, the following diagrams illustrate the logical steps involved.
Caption: General workflow for testing and removing peroxides from ethers.
Caption: Step-by-step workflow for peroxide removal using an activated alumina column.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. column-chromatography.com [column-chromatography.com]
- 5. Sciencemadness Discussion Board - removing peroxides from thf with ferrous sulfate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Page loading... [guidechem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Quantitative Analysis of Decyl Ether in Reaction Mixtures: NMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the precise quantification of reaction components is paramount for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy with Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for the quantitative analysis of decyl ether in a reaction mixture.
While ¹H-qNMR offers a direct and primary method of quantification without the need for an identical analyte standard, chromatographic techniques like GC-FID and HPLC-ELSD provide high sensitivity and are adept at separating complex mixtures.[1] The choice of method depends on factors such as the availability of standards, required accuracy, and the nature of the sample matrix.[1]
Comparison of Analytical Methods
| Feature | ¹H-qNMR (Quantitative Nuclear Magnetic Resonance) | GC-FID (Gas Chromatography-Flame Ionization Detection) | HPLC-ELSD (High-Performance Liquid Chromatography-Evaporative Light Scattering Detection) |
| Principle | Signal intensity is directly proportional to the number of protons.[1] | Separation is based on volatility and interaction with a stationary phase, followed by detection via flame ionization.[2] | Separation is based on polarity and interaction with a stationary phase, followed by detection of light scattered by analyte particles after solvent evaporation.[3] |
| Quantification | Absolute quantification using a certified internal standard. Does not require a this compound standard.[4] | Relative quantification using an internal standard and a calibration curve constructed with a this compound standard.[2] | Relative quantification using an internal standard and a calibration curve (often non-linear) constructed with a this compound standard.[5][6] |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard.[7] | May require derivatization for less volatile compounds, but likely direct injection for this compound. Dilution in a suitable solvent with an internal standard.[2] | Dissolution in a suitable mobile phase compatible solvent with an internal standard.[2] |
| Analysis Time | Relatively short (minutes per sample).[4] | Typically longer due to chromatographic run times (10-30 minutes). | Typically longer due to chromatographic run times (10-30 minutes). |
| Sensitivity | Lower sensitivity compared to chromatographic methods. | High sensitivity, suitable for trace analysis.[2] | High sensitivity, particularly for non-volatile compounds without UV chromophores.[3] |
| Selectivity | Excellent, based on unique chemical shifts of protons. | Good, based on retention time. | Good, based on retention time. |
| Linearity | Excellent, direct proportionality. | Wide linear range.[8] | Non-linear response, often requires a quadratic fit.[5][6] |
| Accuracy & Precision | High accuracy and precision when optimized. | High accuracy and precision with proper calibration. | Good accuracy and precision with proper calibration. |
| Strengths | - Primary analytical method- Non-destructive- Provides structural information- No analyte-specific standard needed[1] | - High resolution and sensitivity- Robust and widely available- Excellent for volatile compounds[2] | - Universal detector for non-volatile compounds- Does not require a chromophore[3] |
| Limitations | - Lower sensitivity- Potential for signal overlap in complex mixtures | - Requires analyte volatility- Requires a specific reference standard for calibration | - Non-linear response- Sensitive to mobile phase composition |
Quantitative Experimental Data
The following table presents hypothetical data for the quantification of this compound in a simulated reaction mixture to illustrate the expected performance of each technique.
| Parameter | ¹H-qNMR | GC-FID | HPLC-ELSD |
| Measured Concentration (mg/mL) | 10.2 | 10.5 | 10.1 |
| Calculated Purity (%) | 98.5 | 98.2 | 97.9 |
| Relative Standard Deviation (RSD, %) | 1.2 | 2.5 | 3.1 |
| Recovery (%) | 99.5 | 98.8 | 98.1 |
| Limit of Quantification (LOQ, µg/mL) | 50 | 7 | 10 |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
b. Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer operating at a field strength of 400 MHz or higher.
-
Ensure quantitative acquisition parameters are used, including:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 s).
-
A sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[9]
-
c. Data Processing and Analysis:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the triplet corresponding to the -O-CH₂- protons at approximately 3.4 ppm) and a signal from the internal standard.
-
Calculate the concentration and purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
a. Sample and Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like dichloromethane.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Add a constant concentration of an internal standard (e.g., dodecane) to each calibration standard and the reaction mixture sample.
-
Prepare the reaction mixture sample by accurately weighing a known amount, dissolving it in the solvent, and adding the internal standard.
b. GC-FID Conditions:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Detector: Flame Ionization Detector (FID) at 280°C.[2]
-
Injection Volume: 1 µL.
c. Data Analysis:
-
Identify the peaks for this compound and the internal standard based on their retention times.
-
Integrate the peak areas.
-
Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the this compound concentration.
-
Determine the concentration of this compound in the reaction mixture from the calibration curve.[2]
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
a. Sample and Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile).
-
Prepare a series of calibration standards by serial dilution. An internal standard may also be used.
-
Prepare the reaction mixture sample by dissolving a known amount in the mobile phase. Filtration may be necessary.
b. HPLC-ELSD Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile/water (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow rate 1.5 L/min.
-
Injection Volume: 20 µL.
c. Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Integrate the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration. The ELSD response is often non-linear, so a quadratic fit may be necessary.[5][6]
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualized Workflows and Comparisons
Caption: General experimental workflow for quantitative analysis.
Caption: Logical comparison of analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quercus.be [quercus.be]
- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 5. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. emerypharma.com [emerypharma.com]
- 8. Development and validation of a rapid headspace gas chromatography-mass spectrometry method for the determination of diethyl ether and acetone residues in Tween extracts of shellfish intended for mouse bioassay for diarrhoetic toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Thermal Stability of Long-Chain Ethers
For researchers, scientists, and drug development professionals, understanding the thermal stability of long-chain ethers is paramount for applications ranging from polymer chemistry to drug formulation and high-temperature lubricants. This guide provides an objective comparison of the thermal performance of various long-chain ethers, supported by experimental data primarily from Thermogravimetric Analysis (TGA).
Quantitative Comparison of Thermal Stability
The thermal stability of long-chain ethers is critically influenced by their molecular structure, molecular weight, and the surrounding atmosphere. The following table summarizes key thermal decomposition parameters for several classes of long-chain ethers, providing a comparative overview of their performance under controlled heating.
| Ether Class | Specific Compound/Material | Onset of Decomposition (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Atmosphere | Key Findings & Remarks |
| Polyethylene (B3416737) Glycol (PEG) | PEG | 170 - 380 | 255 | Air | Decomposition occurs in stages: dehydration below 180°C, followed by degradation of ether groups and finally polyether chain scission.[1] |
| PEG | 340 - 450 | 410 | Nitrogen | Significantly more stable in an inert atmosphere compared to air.[1] The thermal decomposition of PEG starts at 340°C and ends at around 415°C in a N2 atmosphere. | |
| Poly(ether ether ketone) (PEEK) | PEEK | 558 | 578 | Not Specified | PEEK exhibits superior thermal degradation resistance, with a continuous use temperature of 260°C.[2] |
| Poly(vinyl ethers) (PVEs) | Poly(phthalimidoethyl vinyl ether) - PPEVE (8k MW) | ~300 - 400 (major) | ~380 | Nitrogen | The nature of the side group significantly affects thermal stability. Higher molecular weight slightly improves thermal stability.[3] |
| Poly(aminoethyl vinyl ether) - PAEVE (2k MW) | ~250 - 350 (major) | ~320 | Nitrogen | The main degradation mechanism involves the initial removal of the pendant groups followed by the degradation of the main polymer chain.[3] | |
| Long-Chain Diesters (for comparison) | Ditetradecyl adipate (B1204190) (DTA) | Stable up to 248.3 | - | Not Specified | While not ethers, these long-chain esters provide a benchmark for thermal stability in similar molecular weight ranges.[4] |
| Dioctadecyl adipate (DOA) | Stable up to 342.5 | - | Not Specified | DOA shows significantly higher thermal stability compared to DTA, highlighting the effect of increasing chain length.[4] |
Note: Decomposition temperatures are highly dependent on experimental conditions such as heating rate and sample purity. The data presented is compiled from various sources and should be considered in the context of the cited experimental protocols.
Experimental Protocols
The primary technique for evaluating the thermal stability of these compounds is Thermogravimetric Analysis (TGA). This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
General Thermogravimetric Analysis (TGA) Protocol
A typical TGA experiment for assessing the thermal stability of long-chain ethers involves the following steps:
-
Sample Preparation: A small, representative sample of the ether (typically 5-10 mg) is accurately weighed and placed into a tared TGA pan, commonly made of alumina (B75360) or platinum.
-
Instrument Setup: The TGA instrument is calibrated for temperature and mass. The desired atmosphere (e.g., high-purity nitrogen for inert conditions or dry air for oxidative conditions) is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to establish a stable baseline.[5]
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant, linear heating rate.[3] A typical heating rate for such analyses is 10°C/min or 20°C/min.[5][6]
-
Data Acquisition: The instrument continuously records the sample's mass and temperature throughout the experiment.
-
Data Analysis: The resulting data is plotted as a TGA curve (mass vs. temperature) and often as a derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature). Key parameters are then determined from these curves:
-
Onset Temperature (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal, identified by the peak in the DTG curve.
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
-
Visualizing the Experimental Workflow
The logical flow of a Thermogravimetric Analysis experiment can be visualized to better understand the process.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Thermal Decomposition Pathways
The thermal degradation of long-chain ethers generally proceeds through radical mechanisms involving chain scission. In an inert atmosphere, pyrolysis leads to the cleavage of C-O and C-C bonds. In the presence of oxygen, thermo-oxidative degradation occurs, which is often initiated at lower temperatures and involves the formation of hydroperoxides that subsequently decompose, leading to a more complex mixture of smaller, oxygenated products. For instance, the thermal decomposition of polyethylene glycol (PEG) is understood to proceed via different pathways in inert versus oxidative environments.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Unseen Hand: How Decyl Ether and Other Ethereal Solvents Dictate Reaction Timelines
A Comparative Guide to Solvent Effects on Reaction Kinetics for Researchers, Scientists, and Drug Development Professionals
In the intricate dance of chemical synthesis, the solvent is more than a mere medium; it is an active participant that can profoundly influence the speed and outcome of a reaction. For researchers in drug development and organic synthesis, the choice of solvent is a critical decision that can dictate the efficiency of a synthetic route. Among the diverse array of available solvents, ethers are prized for their relative inertness and ability to solvate a wide range of organic compounds. This guide provides a comparative analysis of the solvent effects of decyl ether versus other common ethers on reaction kinetics, supported by experimental data and detailed protocols.
The polarity and structure of an ether can significantly impact the stabilization of reactants, transition states, and products, thereby altering the activation energy and, consequently, the reaction rate. This is particularly evident in nucleophilic substitution reactions, a cornerstone of many synthetic pathways.
The SN2 Reaction: A Case Study in Solvent Influence
To illustrate the kinetic solvent effects of different ethers, we will examine the bimolecular nucleophilic substitution (SN2) reaction between ethyl iodide and sodium ethoxide. This reaction's rate is sensitive to the solvent's ability to solvate the cationic counter-ion (Na+) of the nucleophile, thereby influencing the nucleophile's reactivity.
Quantitative Comparison of Reaction Rates
The following table summarizes the relative rate constants for the SN2 reaction of ethyl iodide with sodium ethoxide in various ether solvents. The data highlights the significant impact of the ether's structure on the reaction kinetics.
| Solvent | Dielectric Constant (20°C) | Relative Rate Constant (k_rel) |
| 1,4-Dioxane | 2.2 | 0.5 |
| Diethyl Ether | 4.3 | 1 |
| Tetrahydrofuran (THF) | 7.6 | 15 |
| Di-n-butyl Ether | 3.1 | Slower than Diethyl Ether (qualitative) |
| This compound (Estimated) | ~2.5-3.0 | Expected to be slower than Diethyl Ether |
Data for 1,4-Dioxane, Diethyl Ether, and THF is adapted from a BenchChem comparative guide on ether solvents in nucleophilic substitution reactions. The effect of Di-n-butyl ether is inferred from studies on the Menschutkin reaction, which show a decrease in rate compared to more polar solvents[1]. The dielectric constant and relative rate for this compound are estimated based on the trend of decreasing polarity and increasing steric hindrance with longer alkyl chains.
The trend observed in the table demonstrates that more polar ethers with good cation-solvating capabilities, such as THF, can significantly accelerate SN2 reactions. The oxygen atom in THF is more sterically accessible and the solvent has a higher dielectric constant compared to diethyl ether and 1,4-dioxane, leading to better solvation of the sodium cation and a "freer," more reactive ethoxide nucleophile.
This compound, with its long, nonpolar alkyl chains, is expected to have a low dielectric constant and be a poor solvator of cations. The bulky alkyl groups would sterically hinder the accessibility of the ether oxygen, further reducing its solvating power. Consequently, the rate of an SN2 reaction in this compound is anticipated to be significantly slower than in more compact and polar ethers like THF and diethyl ether.
Experimental Protocol: Measuring the Kinetics of an SN2 Reaction
To quantitatively assess the solvent effect on reaction kinetics, a robust experimental protocol is essential. The following is a general procedure for monitoring the SN2 reaction between an alkyl halide and a nucleophile using UV-Vis spectrophotometry, a technique that relies on the change in absorbance of a reactant or product over time.
Objective: To determine the second-order rate constant for the reaction of ethyl iodide with sodium ethoxide in different ether solvents.
Materials:
-
Ethyl iodide
-
Sodium ethoxide
-
This compound (or other ether solvents for comparison)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Constant temperature bath
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of ethyl iodide and sodium ethoxide in the desired ether solvent. The concentrations should be chosen to ensure the reaction proceeds at a measurable rate.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of a species that changes concentration during the reaction (e.g., a colored product or a reactant that is consumed).
-
Calibrate the instrument using the pure solvent as a blank.
-
-
Kinetic Run:
-
Equilibrate the reactant solutions and the solvent to the desired reaction temperature using the constant temperature bath.
-
In a quartz cuvette, rapidly mix known volumes of the pre-heated ethyl iodide and sodium ethoxide solutions.
-
Immediately place the cuvette in the temperature-controlled holder of the spectrophotometer and begin recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc).
-
Plot the appropriate function of concentration versus time to determine the rate constant. For a second-order reaction, a plot of 1/[A] versus time will yield a straight line with a slope equal to the rate constant, k.
-
Visualizing the Concepts
To better understand the relationships and processes discussed, the following diagrams have been generated using the DOT language.
Conclusion: Tailoring Kinetics with Solvent Choice
The choice of an ether solvent has a profound and predictable effect on the kinetics of chemical reactions. For SN2 reactions, polar, sterically unhindered ethers like THF are superior for achieving rapid reaction rates. Conversely, nonpolar, bulky ethers such as this compound are expected to significantly slow down these reactions. This understanding allows researchers to strategically select a solvent to either accelerate a desired transformation or to control a reaction that may otherwise be too vigorous. For drug development professionals, this control over reaction kinetics is invaluable for optimizing synthetic processes, improving yields, and ensuring the consistent and efficient production of target molecules. While direct experimental data for this compound remains a topic for further investigation, the established principles of solvent effects provide a strong framework for predicting its behavior and making informed decisions in the laboratory.
References
A Comparative Analysis of Decyl Ether and Other Aprotic Polar Solvents: A Guide for Researchers
In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. While common aprotic polar solvents like tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are widely utilized, there is a growing interest in alternatives that may offer advantages in specific applications, particularly those requiring high temperatures or unique solubility profiles. This guide provides a comparative analysis of di-n-decyl ether against these conventional solvents, offering insights into its physicochemical properties and potential applications, supported by available data and established chemical principles.
Physicochemical Properties: A Tabular Comparison
The selection of a solvent is often guided by its physical properties. The following table summarizes key physicochemical data for di-n-decyl ether and other common aprotic polar solvents. Di-n-decyl ether, a long-chain aliphatic ether, exhibits significantly different properties compared to more polar aprotic solvents, most notably a much higher boiling point and lower polarity.
| Property | Di-n-decyl Ether | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Acetonitrile (B52724) (MeCN) |
| CAS Number | 2456-28-2 | 109-99-9 | 68-12-2 | 67-68-5 | 75-05-8 |
| Molecular Formula | C₂₀H₄₂O | C₄H₈O | C₃H₇NO | C₂H₆OS | C₂H₃N |
| Molecular Weight ( g/mol ) | 298.55 | 72.11 | 73.09 | 78.13 | 41.05 |
| Boiling Point (°C) | ~352 | 66 | 153 | 189 | 81.6 |
| Density (g/mL) | ~0.815 | 0.889 | 0.944 | 1.100 | 0.786 |
| Dipole Moment (D) | ~1.34 | ~1.75 | ~3.82 | ~3.96 | ~3.92 |
| Dielectric Constant | Not readily available | 7.6 | 36.7 | 46.7 | 37.5 |
| Viscosity (cP at 20°C) | Not readily available | 0.48 | 0.92 | 2.24 | 0.37 |
| Solubility in Water | Insoluble | Miscible | Miscible | Miscible | Miscible |
Note: Data for di-n-decyl ether can vary slightly between sources, and some properties like dielectric constant and viscosity are not widely reported in readily accessible literature.
Performance and Applications: A Comparative Discussion
Direct experimental data comparing the performance of di-n-decyl ether against other aprotic polar solvents in specific reactions is scarce in publicly available literature. However, based on its physicochemical properties, we can infer its potential advantages and disadvantages in various applications.
High-Temperature Reactions: With a boiling point exceeding 350°C, di-n-decyl ether is an excellent candidate for high-temperature organic synthesis. Many reactions, such as certain cross-coupling reactions or rearrangements, require elevated temperatures to proceed at a reasonable rate. In contrast, the lower boiling points of THF and acetonitrile limit their use in such applications without specialized high-pressure equipment. DMF and DMSO have higher boiling points than THF and acetonitrile but are still significantly lower than that of di-n-decyl ether.
Solubility: Due to its long alkyl chains, di-n-decyl ether is a nonpolar solvent. This makes it suitable for dissolving nonpolar and lipophilic compounds, which may have limited solubility in more polar solvents like DMF and DMSO. In pharmaceutical applications, it could be a useful solvent for processing lipid-based drug delivery systems or highly nonpolar active pharmaceutical ingredients (APIs).
Inertness: Ethers are generally unreactive and stable across a wide range of chemical conditions, making them good reaction media.[1][2] They are particularly favored in reactions involving strong bases, such as Grignard and organolithium reagents, where protic solvents or those with reactive functional groups (like the amide in DMF) would be unsuitable.[2]
Nucleophilic Substitution Reactions (SN1 and SN2): The choice of solvent is critical in nucleophilic substitution reactions.
-
SN2 reactions are favored by polar aprotic solvents like DMF and DMSO.[3] These solvents can solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and more reactive.[3] The low polarity of di-n-decyl ether would likely result in significantly slower SN2 reaction rates compared to DMF or DMSO.
-
SN1 reactions proceed through a carbocation intermediate, which is stabilized by polar solvents.[4][5] Therefore, highly polar solvents like water and alcohols are ideal for SN1 reactions. Aprotic polar solvents can also support SN1 reactions to some extent. The nonpolar nature of di-n-decyl ether would disfavor the formation of the carbocation intermediate, making it a poor choice for SN1 reactions.
Experimental Protocols
While specific protocols detailing the use of di-n-decyl ether are not widespread, the following are general procedures for common reactions where high-boiling point, inert solvents are often employed. These can be adapted to explore the utility of di-n-decyl ether.
1. Williamson Ether Synthesis
This is a classic method for preparing ethers via an SN2 reaction. While typically performed in polar aprotic solvents to maximize the nucleophilicity of the alkoxide, a high-boiling ether could be used, especially when dealing with high molecular weight, nonpolar substrates.
-
Materials: Alcohol, sodium hydride (NaH) or other strong base, alkyl halide, di-n-decyl ether (as solvent).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve the alcohol in anhydrous di-n-decyl ether.
-
Carefully add sodium hydride in portions at room temperature. The mixture may be heated gently to ensure complete formation of the alkoxide.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to a desired temperature (e.g., 100-150°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
2. Suzuki-Miyaura Cross-Coupling
This powerful carbon-carbon bond-forming reaction often requires elevated temperatures, making a high-boiling solvent advantageous.
-
Materials: Aryl halide, boronic acid or ester, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), di-n-decyl ether (as solvent).
-
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Add anhydrous, degassed di-n-decyl ether to the vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120°C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Visualization of Solvent Selection Workflow
The following diagram illustrates a simplified decision-making process for selecting an appropriate aprotic solvent for a given chemical reaction.
References
Ensuring the Purity of Decyl Ether: A Comparative Guide to Peroxide Detection Methods
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. Ethers, a common class of solvents, pose a significant risk due to their propensity to form explosive peroxides upon storage. This guide provides a comprehensive comparison of methods for validating the absence of peroxides in decyl ether, a high-molecular-weight ether, before its use in sensitive applications.
The autoxidation of ethers, a reaction with atmospheric oxygen, leads to the formation of hydroperoxides, peroxides, and polymeric peroxides.[1][2] These peroxide impurities can be hazardous, with the potential to explode, and can also interfere with chemical reactions, leading to impure products and unreliable results. The rate of peroxide formation is influenced by factors such as exposure to light, heat, and the presence of contaminants. While long-chain ethers like this compound are generally less volatile than their short-chain counterparts, the risk of peroxide formation over time remains a critical safety and quality concern.[3][4]
Comparing Peroxide Detection Methods
Several methods are available for detecting peroxides in ethers, ranging from simple qualitative tests to more complex quantitative analyses. The choice of method often depends on the required sensitivity, the laboratory's resources, and the intended application of the this compound.
Qualitative and Semi-Quantitative Methods
1. Peroxide Test Strips:
Commercially available peroxide test strips offer a rapid and convenient method for the semi-quantitative determination of peroxides.[5][6] These strips are typically based on a colorimetric reaction where an indicator dye is oxidized in the presence of peroxides, resulting in a color change that can be compared to a provided scale.
Performance:
-
Speed: Results are typically obtained within seconds to a few minutes.[1]
-
Ease of Use: The dip-and-read procedure is straightforward and requires minimal training.[6]
-
Sensitivity: Commercially available strips have varying detection ranges, commonly from 0.5 ppm to 100 ppm.[7]
-
Matrix Effects: The hydrophobic nature of this compound may affect the performance of some test strips designed for aqueous solutions or more volatile organic solvents. It is crucial to use strips validated for use in non-polar, organic matrices.[1][8] Some manufacturers recommend allowing the solvent to evaporate from the strip before applying a drop of water to visualize the color change.[5]
2. Potassium Iodide (KI) Test:
This classical wet chemical test relies on the oxidation of iodide (I⁻) by peroxides to form iodine (I₂). The liberated iodine imparts a yellow to brown color to the solution, with the intensity of the color indicating the peroxide concentration. The addition of a starch solution can enhance the sensitivity by forming a deep blue-black complex with iodine.[7][9]
Performance:
-
Sensitivity: The KI test is generally considered more sensitive than test strips for certain types of peroxides.[10]
-
Qualitative to Semi-Quantitative: While primarily qualitative, the color intensity can provide a rough estimate of the peroxide concentration. For a more quantitative result, the liberated iodine can be titrated with a standard sodium thiosulfate (B1220275) solution.[10]
-
Interferences: Other oxidizing agents present in the sample can also oxidize iodide, leading to false-positive results. The reagents themselves can be susceptible to air oxidation, necessitating the use of freshly prepared solutions and running a blank determination.[9]
Quantitative Methods
1. Ferrous Thiocyanate (B1210189) Method:
This spectrophotometric method offers a more precise quantification of peroxides. It is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by peroxides. The resulting ferric ions then react with thiocyanate (SCN⁻) to form a intensely colored ferric thiocyanate complex, which can be measured using a spectrophotometer.[11][12][13]
Performance:
-
Sensitivity: The ferrous thiocyanate method is highly sensitive, with a low limit of detection, making it suitable for applications requiring very low peroxide levels.[12][14]
-
Accuracy and Precision: When properly calibrated, this method provides accurate and reproducible quantitative results.
-
Complexity: This method is more complex and time-consuming than the qualitative tests, requiring the preparation of reagents and the use of a spectrophotometer.[13]
-
Interferences: The presence of other oxidizing or reducing agents can interfere with the reaction. The solvent matrix can also influence the color development, so it is important to prepare standards and blanks in a peroxide-free this compound matrix.[11][15]
Comparison of Peroxide Detection Methods for this compound
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Peroxide Test Strips | Colorimetric reaction with an indicator dye.[1] | Rapid, easy to use, portable, and relatively inexpensive.[6] | Semi-quantitative, potential for matrix interference with hydrophobic solvents, may not detect all peroxide types.[1][8] | Routine screening and quick checks before use. |
| Potassium Iodide (KI) Test | Oxidation of iodide to iodine by peroxides.[9] | Simple, sensitive, and can be made quantitative with titration.[10] | Can be subjective, susceptible to air oxidation and other oxidizing agents.[9] | Qualitative confirmation of the presence of peroxides. |
| Ferrous Thiocyanate Method | Spectrophotometric determination of the ferric thiocyanate complex.[11] | Highly sensitive, accurate, and provides quantitative results.[12][14] | More complex, time-consuming, and requires a spectrophotometer.[13] | Applications requiring precise knowledge of peroxide concentration, such as in drug formulation and stability studies. |
Experimental Protocols
Peroxide Test Strip Protocol
-
Select a peroxide test strip validated for use with organic solvents.
-
Immerse the test pad of the strip into the this compound sample for the time specified by the manufacturer (typically 1-5 seconds).[5]
-
Remove the strip and allow the solvent to evaporate completely.
-
If required by the manufacturer, add a drop of deionized water to the test pad.[5]
-
After the recommended development time, compare the color of the test pad to the color chart provided with the test strips to determine the approximate peroxide concentration.[5]
Potassium Iodide (KI) Test Protocol
-
To 1-3 mL of the this compound sample in a clean, dry test tube, add an equal volume of glacial acetic acid.
-
Add a few drops of a freshly prepared 5% aqueous potassium iodide solution and mix thoroughly.[7]
-
Observe the color of the aqueous layer. A yellow to brown color indicates the presence of peroxides.[9]
-
For enhanced sensitivity, a few drops of a starch indicator solution can be added. A blue-black color confirms the presence of peroxides.
-
A blank test with peroxide-free this compound should be run in parallel to account for any color from the reagents themselves.[9]
Ferrous Thiocyanate Method Protocol
-
Reagent Preparation:
-
Ferrous Iron Solution: Prepare a solution of ferrous ammonium (B1175870) sulfate (B86663) in deoxygenated methanol.
-
Ammonium Thiocyanate Solution: Prepare a solution of ammonium thiocyanate in deoxygenated methanol.
-
-
Sample Preparation:
-
Add a known volume of the this compound sample to a volumetric flask and dilute with a suitable solvent mixture (e.g., chloroform/methanol) that is miscible with both the this compound and the reagents.[12]
-
-
Reaction and Measurement:
-
Add the ferrous iron solution to the sample, followed by the ammonium thiocyanate solution.[13]
-
Allow the color to develop for a specified period in the dark.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferric thiocyanate complex (typically around 500-510 nm) using a spectrophotometer.[16]
-
-
Quantification:
-
Prepare a calibration curve using standards of known peroxide concentration in a peroxide-free this compound matrix.
-
Determine the peroxide concentration in the sample by comparing its absorbance to the calibration curve.
-
Logical Workflow for Peroxide Validation in this compound
Caption: Workflow for validating the absence of peroxides in this compound.
Alternatives to this compound with Lower Peroxide Formation Potential
For applications where the risk of peroxide formation is a significant concern, consider using alternative solvents with a lower propensity for autoxidation. The structural features of an ether, such as the presence of alpha-hydrogens, greatly influence its tendency to form peroxides. Ethers lacking alpha-hydrogens or those with bulky substituents that hinder radical formation are generally more stable.
| Alternative Solvent | Key Properties | Rationale for Lower Peroxide Formation |
| t-Butyl ethers (e.g., MTBE, ETBE) | Good solvency for many organic compounds. | Lack of alpha-hydrogens on the t-butyl group significantly inhibits the initiation of autoxidation. |
| 2,2,5,5-Tetramethyltetrahydrofuran | Non-polar, aprotic. | Absence of alpha-hydrogens makes it highly resistant to peroxide formation. |
| Long-chain alkanes (e.g., Dodecane) | Non-polar, high boiling point. | Saturated hydrocarbons are much less susceptible to autoxidation than ethers. |
It is important to note that while these alternatives may offer greater stability against peroxide formation, their solvent properties will differ from this compound. Therefore, the suitability of any alternative must be carefully evaluated for the specific application.
Conclusion
Validating the absence of peroxides in this compound is a critical step to ensure the safety, reliability, and reproducibility of research, particularly in the field of drug development. A tiered approach, starting with rapid semi-quantitative screening using peroxide test strips, followed by more sensitive qualitative or quantitative methods like the potassium iodide test or the ferrous thiocyanate method when necessary, provides a robust strategy for peroxide detection. By understanding the performance and limitations of each method and considering the use of less peroxide-prone alternative solvents, researchers can mitigate the risks associated with peroxide formation and maintain the integrity of their work.
References
- 1. xplosafe.com [xplosafe.com]
- 2. Decyl ethyl ether | 68154-97-2 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 6. Peroxide Test Paper [ctlscientific.com]
- 7. Procedure - Test for Peroxides | Center of Laboratory Supplies [cls.hkust.edu.hk]
- 8. colorkim.com [colorkim.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. medallionlabs.com [medallionlabs.com]
- 11. auxilab.es [auxilab.es]
- 12. The reevaluation of the ferric thiocyanate assay for lipid hydroperoxides with special considerations of the mechanistic aspects of the response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peroxide Value Method [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
A Comparative Guide to the Cross-Validation of Analytical Methods for Decyl Ether Purity
For researchers, scientists, and drug development professionals, the accurate determination of purity for raw materials and intermediates like decyl ether is fundamental to ensuring product quality, safety, and efficacy. The cross-validation of analytical methods is a critical step to guarantee reliable and reproducible results. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), two common analytical techniques for assessing the purity of this compound and related long-chain ethers. The information herein is supported by established experimental data for similar compounds, offering a framework for method selection and validation.
Data Presentation: A Comparative Analysis
The selection of an analytical method hinges on a variety of performance parameters. Below is a summary of typical validation parameters for the analysis of ethers using GC with Flame Ionization Detection (GC-FID) and HPLC with a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong UV chromophore.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID/ELSD) | Acceptance Criteria (Typical) |
| Principle | Separation based on volatility and boiling point in a gaseous mobile phase. | Separation based on polarity and partitioning between a liquid mobile phase and stationary phase. | - |
| Linearity (R²) | >0.999 | >0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 80-120% |
| Precision (% RSD) | < 2% | < 5% | ≤ 15% |
| Limit of Detection (LOD) | ~0.01 - 1 µg/mL | ~1 - 10 µg/mL | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | ~0.05 - 5 µg/mL | ~5 - 30 µg/mL | S/N ≥ 10 |
| Primary Use | Ideal for volatile and semi-volatile compounds, excellent for resolving impurities with different boiling points. | Suitable for non-volatile or thermally labile compounds. Less common for highly volatile, non-polar compounds like this compound. | - |
Note: The data presented are synthesized from validation studies on similar ether and long-chain aliphatic compounds and serve as a representative comparison.[1][2][3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.
Gas chromatography is a highly suitable technique for assessing the purity of volatile compounds like this compound.
1. Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[6]
2. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as hexane (B92381) or isopropanol.
-
Prepare a series of calibration standards of this compound in the same solvent.
4. Data Analysis:
-
Identify the this compound peak and any impurity peaks based on their retention times.
-
Calculate the purity of the sample by the area percent method or by using an external standard calibration curve.
While less common for a volatile, non-polar compound like this compound, HPLC can be employed, particularly with a universal detector.
1. Instrumentation:
-
HPLC System: Equipped with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Software: Chromatography data station for data acquisition and processing.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v) in an isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Detector Temperature (RID): 35°C
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Prepare a series of calibration standards of this compound in the mobile phase.
4. Data Analysis:
-
Identify the this compound peak and any impurity peaks.
-
Quantify the purity using an external standard calibration curve.
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods for this compound purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Headspace Gas Chromatography-Mass Spectrometry Method for the Identification and Quantification of Glycol Ethers in Cosmetic Cream Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. iiste.org [iiste.org]
Benchmarking the performance of decyl ether in specific catalytic cycles
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical parameter in optimizing catalytic cycles. This guide provides a comparative analysis of decyl ether's potential performance in key catalytic reactions, contextualized with available data for other high-boiling ether solvents due to a lack of direct comparative studies involving this compound in the public domain.
Performance Comparison of Ether Solvents in Catalytic Cross-Coupling Reactions
The following tables summarize the performance of various ether solvents in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. This data, compiled from various studies, offers a baseline for evaluating potential solvent effects. It is important to note that direct comparisons should be made with caution, as reaction conditions can vary between studies.
Table 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
| Solvent | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| Toluene | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 2 | 98 |
| 1,4-Dioxane | Pd(dppf)Cl₂ | K₂CO₃ | 100 | 12 | 95 |
| Tetrahydrofuran (THF) | Pd(PPh₃)₄ | K₂CO₃ | 80 | 12 | 92 |
| 2-Methyltetrahydrofuran (2-MeTHF) | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | 100 | 4 | 96 |
Table 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Solvent | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| Toluene | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 18 | 97 |
| 1,4-Dioxane | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 100 | 24 | 92 |
| Tetrahydrofuran (THF) | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 80 | 24 | 88 |
| Cyclopentyl Methyl Ether (CPME) | Pd(OAc)₂ / DavePhos | K₂CO₃ | 110 | 16 | 94 |
Table 3: Heck Reaction of Iodobenzene with Styrene
| Solvent | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| N,N-Dimethylformamide (DMF) | Pd(OAc)₂ | Et₃N | 100 | 2 | 95 |
| 1,4-Dioxane | PdCl₂(PPh₃)₂ | K₂CO₃ | 100 | 6 | 88 |
| Toluene | Pd(PPh₃)₄ | NaOAc | 110 | 12 | 85 |
| N-Methyl-2-pyrrolidone (NMP) | Pd/C | Et₃N | 120 | 4 | 92 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below. These protocols are representative and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and base (e.g., K₃PO₄, 2.0 mmol) are combined. The chosen solvent (5 mL) is then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
To a glovebox-dried vial, add the aryl halide (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine (B1218219) ligand (2-4 mol%), and base (e.g., NaOtBu, 1.4 mmol). The vial is sealed, removed from the glovebox, and the selected solvent (5 mL) is added via syringe. The mixture is then heated with stirring for the designated time. After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
General Procedure for Heck Reaction
A mixture of the aryl halide (1.0 mmol), alkene (1.1 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (if required), and base (e.g., Et₃N, 1.5 mmol) in the chosen solvent (5 mL) is placed in a sealed tube. The reaction is heated to the specified temperature for the given time. After cooling to room temperature, the mixture is diluted with a suitable solvent and washed with water. The organic layer is dried, filtered, and concentrated. The product is then purified by chromatography.
Visualizing Catalytic Cycles and Workflows
The following diagrams illustrate the fundamental signaling pathways and workflows for the discussed catalytic reactions.
A Comparative Guide to the Characterization of Decyl Ether
For researchers, scientists, and drug development professionals, accurate characterization of chemical compounds is paramount. This guide provides a detailed comparison of elemental analysis and other common analytical techniques for the characterization of decyl ether (C₂₀H₄₂O), a common solvent and intermediate in organic synthesis.
Elemental Analysis: A Quantitative Benchmark
Elemental analysis is a foundational technique used to determine the elemental composition of a sample. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, and oxygen should closely align with the theoretical values derived from its molecular formula.
Data Presentation: Theoretical vs. Experimental Composition
The purity of a synthesized batch of this compound can be quantitatively assessed by comparing the results of elemental analysis to the theoretical values. A widely accepted tolerance for confirming the purity of a sample is a deviation of no more than ±0.4% from the calculated values.
| Element | Theoretical Percentage (%) | Acceptable Experimental Range (%) |
| Carbon (C) | 80.46% | 80.06% - 80.86% |
| Hydrogen (H) | 14.18% | 13.78% - 14.58% |
| Oxygen (O) | 5.36% | 4.96% - 5.76% |
Note: The theoretical percentages are calculated based on the molecular formula C₂₀H₄₂O and the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), and Oxygen (15.999 u).
Comparison with Alternative Analytical Techniques
While elemental analysis provides crucial information about the elemental composition, a comprehensive characterization of this compound relies on a combination of techniques. The following table compares elemental analysis with other common analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| Elemental Analysis | - Elemental composition (%C, %H, %O)- Empirical formula- Purity assessment | - Highly accurate and precise for elemental ratios- Well-established and reliable method | - Does not provide structural information- Cannot distinguish between isomers- Destructive to the sample |
| NMR Spectroscopy | - Detailed structural information- Connectivity of atoms- Number and environment of protons and carbons | - Non-destructive- Provides unambiguous structural elucidation | - Less sensitive than mass spectrometry- Can be complex to interpret for impure samples |
| Mass Spectrometry | - Molecular weight- Molecular formula (High-Resolution MS)- Fragmentation patterns for structural clues | - High sensitivity- Small sample size required | - Fragmentation can be complex to interpret- May not distinguish between some isomers |
| Gas Chromatography | - Purity of the sample- Separation of components in a mixture- Retention time for identification | - Excellent for assessing purity and separating volatile mixtures- Quantitative analysis is possible | - Requires the compound to be volatile and thermally stable- Identification is based on comparison to standards |
Experimental Protocols
Elemental Analysis of this compound
Objective: To determine the weight percentages of Carbon, Hydrogen, and Oxygen in a sample of this compound.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the this compound sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted in a furnace at a high temperature (typically 900-1200°C) in a stream of pure oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the oxygen is determined by difference.
-
Gas Separation: The resulting gases are passed through a series of columns to separate the CO₂ and H₂O from other combustion by-products.
-
Detection: The amounts of CO₂ and H₂O are measured by a thermal conductivity detector.
-
Calculation: The weight percentages of carbon and hydrogen are calculated from the measured amounts of CO₂ and H₂O. The percentage of oxygen is typically determined by subtracting the sum of the carbon and hydrogen percentages from 100%.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of characterizing this compound and a comparison of the information obtained from different analytical techniques.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Comparison of information from different analytical techniques.
Safety Operating Guide
Proper Disposal of Decyl Ether: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step instructions for the proper disposal of decyl ether, ensuring the safety of laboratory personnel and adherence to regulatory standards. While some safety data sheets (SDS) may classify dithis compound as non-hazardous, ethers as a chemical class are known to form explosive peroxides over time, especially when exposed to air and light.[1][2][3] Therefore, it is prudent to handle and dispose of this compound with appropriate caution.
Immediate Safety and Handling Summary
Before handling this compound for disposal, it is crucial to be equipped with the correct Personal Protective Equipment (PPE) and be aware of key safety parameters. All handling of this compound, especially when preparing it for disposal, should occur within a certified chemical fume hood.[4]
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-impermeable gloves (e.g., nitrile), lab coat. | [4][5][6] |
| Handling Location | Always handle within a well-ventilated chemical fume hood. | [4][7] |
| Storage Before Disposal | Store in a cool, dark, well-ventilated area away from heat and ignition sources. | [3][8] |
| Opened Container Shelf Life | Dispose of within 6-12 months of opening to minimize peroxide formation risk. | [1][4][6] |
| Unopened Container Shelf Life | Dispose of within 1 year of the date received or before the manufacturer's expiration date. | [1] |
| Peroxide Crystal Observation | Do not touch or move the container. Contact your institution's EHS department immediately. | [1][4][9] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for safely managing and disposing of this compound waste in a laboratory setting.
Step 1: Waste Identification and Container Preparation
-
Identify the Waste: The chemical must be clearly identified as "Waste this compound." Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[10]
-
Select a Container:
-
Whenever possible, collect the waste in its original container.[11]
-
If the original container is not available, use a clean, leak-proof container that is chemically compatible with ethers. Glass or plastic containers are often preferred for liquid waste.[7][10]
-
Ensure the container has a secure, tightly-fitting cap to prevent leaks and evaporation.[10][12]
-
Step 2: Labeling the Waste Container
Proper labeling is critical for safety and regulatory compliance.[5]
-
Affix a Hazardous Waste Tag: Obtain a hazardous waste label from your EHS department.[4]
-
Complete the Label: Clearly write the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
The date waste was first added to the container (accumulation start date).[5]
-
Associated hazards (e.g., "Potential Peroxide Former").
-
Step 3: Waste Accumulation and Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[13]
-
Segregation: Ensure the waste container is stored separately from incompatible chemicals, such as strong oxidizing agents.[3][12]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[10]
-
Quantity Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons).[13][14]
Step 4: Arranging for Disposal
-
Do Not Dispose via Sink or Trash: It is illegal and unsafe to dispose of chemical solvents like this compound down the drain or in the regular trash.[2][7]
-
Contact EHS: Once the container is full or has reached its storage time limit, contact your institution's EHS department or a certified hazardous waste disposal service to schedule a pickup.[4][11][13]
-
Documentation: Maintain records of waste generation and disposal as required by your institution and local regulations.[6][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Management Protocol
In the event of a this compound spill, immediate and correct action is vital to prevent exposure and environmental contamination.[6]
-
Evacuate & Ventilate: Clear the area of all personnel and ensure adequate ventilation.[6][11]
-
Remove Ignition Sources: Eliminate all potential sources of ignition in the vicinity.[6]
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand, vermiculite, or a universal binder to contain the spill.[6][11]
-
Collect Waste: Using non-sparking tools, collect the absorbed material and place it into a suitable, clearly labeled, and sealed container for disposal as hazardous waste.[6]
-
Report: For large spills (>1 L), evacuate the area and immediately report to your institution's EHS department or emergency line.[3][4] All spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[1][14]
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. umdearborn.edu [umdearborn.edu]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. dcchemicals.com [dcchemicals.com]
- 9. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. solvent-recyclers.com [solvent-recyclers.com]
- 12. danielshealth.com [danielshealth.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Handling Protocols for Decyl Ether
Disclaimer: The term "Decyl ether" can refer to several distinct chemical compounds with varying hazard profiles. It is imperative to identify the specific this compound in use by its CAS number and consult the corresponding Safety Data Sheet (SDS) for detailed and accurate safety information. This document provides a general overview of safety and handling procedures applicable to ethers in a laboratory setting and summarizes data for several common Decyl ethers.
Immediate Safety and Handling Information
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. The following procedures provide a step-by-step guide for the safe use, storage, and disposal of this compound and its derivatives.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, a combination of engineering controls and personal protective equipment should always be utilized.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[1][2][3] An eyewash station and safety shower must be readily accessible.[4][5]
-
Personal Protective Equipment (PPE): The minimum required PPE for handling ethers includes:
-
Eye Protection: Wear NIOSH-approved safety goggles with side-shields or a face shield.[1][4]
-
Hand Protection: Wear chemically resistant gloves.[4] Nitrile gloves are suitable for low-volume applications, but for higher volumes or prolonged contact, more robust gloves like butyl rubber may be necessary.[2] Always check the glove manufacturer's compatibility chart.
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes are mandatory to prevent skin exposure.[1][2] For certain Decyl ethers, impervious clothing may be required.[4]
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.[1][3] Respirator use requires participation in a respiratory protection program, including training and fit-testing.[1][3]
-
Hazard Summary for Common Decyl Ethers
The hazards associated with "this compound" vary significantly depending on the specific molecule. The following table summarizes the GHS classifications for several related compounds.
| Chemical Name | CAS Number | GHS Hazard Classifications |
| Dithis compound | 2456-28-2 | Not classified as a hazardous substance.[5][6] |
| Decaethylene glycol dothis compound | 618113-48-7 | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3).[4] |
| Octyl/decyl glycidyl (B131873) ether | 68609-96-1 | Skin irritation (Category 2), Eye irritation (Category 2A), Respiratory sensitization (Category 1), Skin sensitization (Category 1), Suspected of causing cancer. |
| Dothis compound | 4542-57-8 | Serious eye damage (Category 1), Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 4.[7] |
This table is for illustrative purposes. Always refer to the specific SDS for the compound you are using.
Operational Plan for Handling this compound
Pre-Handling Procedures
-
Consult the SDS: Before any work begins, thoroughly read and understand the Safety Data Sheet for the specific this compound being used.
-
Prepare Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Assemble PPE: Don all required personal protective equipment as outlined above.
-
Locate Safety Equipment: Confirm the location and accessibility of the eyewash station, safety shower, and fire extinguisher.
Handling and Experimental Protocol
-
Transportation: Transport this compound in a sealed, properly labeled container within a secondary container to prevent spills.[8]
-
Dispensing: Conduct all dispensing and handling operations within a chemical fume hood.[1][2]
-
Peroxide Formation: Ethers, upon exposure to air and light, can form explosive peroxides.[1][9][10]
-
Test for the presence of peroxides periodically (e.g., every 3 months) using peroxide test strips.[3]
-
If crystals are observed in the container or around the cap, do not open it.[1][8] This may indicate the formation of dangerous peroxides. Contact your institution's environmental health and safety (EHS) office immediately.
-
Heating: Avoid heating ethers with open flames. Use a heating mantle, steam bath, or oil bath.
-
Static Electricity: Ground equipment when transferring large volumes to prevent static discharge, which can ignite flammable ether vapors.[2]
Spill and Emergency Procedures
-
Small Spills (<1 L):
-
Alert personnel in the immediate area.
-
If you are trained and it is safe to do so, contain the spill using a chemical spill kit with absorbent material.[3]
-
Do not allow cleanup materials from peroxide-forming ethers to dry.[8]
-
Place the absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area as recommended in the SDS.
-
-
Large Spills (>1 L):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Contact your institution's EHS or emergency response team.[3]
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][12]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][12]
-
Seek medical attention for any exposure.
-
Disposal Plan
-
Waste Collection: Collect all this compound waste in a properly labeled, sealed hazardous waste container.[3] Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Contact your EHS office for guidance.[11]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. wcu.edu [wcu.edu]
- 2. purdue.edu [purdue.edu]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. dcchemicals.com [dcchemicals.com]
- 6. Dithis compound | C20H42O | CID 17152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. umdearborn.edu [umdearborn.edu]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 12. ehs.com [ehs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
